3,5-Dimethyl-4-nitrosomorpholine
Description
Properties
IUPAC Name |
3,5-dimethyl-4-nitrosomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O2/c1-5-3-10-4-6(2)8(5)7-9/h5-6H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJOMSMMHPFFHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCC(N1N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970897 | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55556-87-1 | |
| Record name | Morpholine, 3,5-dimethyl-4-nitroso- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055556871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-Dimethyl-4-nitrosomorpholine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970897 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
3,5-Dimethyl-4-nitrosomorpholine chemical structure and properties
The following technical guide details the chemical structure, synthesis, metabolic properties, and safety protocols for 3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) .
CAS No: 55556-87-1
Molecular Formula:
Executive Summary
3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) is a cyclic N-nitrosamine derivative used primarily in cancer research to elucidate the mechanisms of metabolic activation and DNA alkylation.[1] Unlike its potent isomer 2,6-dimethyl-4-nitrosomorpholine (a specific pancreatic carcinogen in hamsters), 3,5-DMNM serves as a critical probe for Structure-Activity Relationships (SAR).[1] Its methyl substitutions are located at the
Chemical Identity & Structural Analysis[1]
Structural Configuration
The physicochemical behavior of 3,5-DMNM is defined by the steric environment of the morpholine ring.[1]
-
Isomerism: The precursor, 3,5-dimethylmorpholine, exists as cis and trans diastereomers.[1] Upon nitrosation, the resulting 3,5-DMNM retains these configurations.
-
Rotamers: The
bond possesses partial double-bond character, creating syn (E) and anti (Z) rotamers.[1] The bulky methyl groups at the -positions (C3/C5) restrict rotation more severely than in the unsubstituted parent compound, favoring conformations that minimize steric clash with the nitroso oxygen.[1]
Physicochemical Properties Table
| Property | Value / Description | Note |
| Appearance | Pale yellow oil or low-melting solid | Nitrosamines are chromophoric due to the |
| Solubility | Soluble in DCM, EtOH, DMSO; Mod.[1] soluble in | Lipophilicity is higher than N-nitrosomorpholine (NMOR).[1] |
| Boiling Point | ~225–230 °C (Predicted) | Decomposes before boiling at atm pressure.[1] |
| Stability | Photosensitive; Stable in neutral/basic aqueous solution | Rapidly degrades under UV light ( |
| Reactivity | Susceptible to reduction (to hydrazine) and oxidation (to nitramine) | Requires metabolic activation for alkylating activity.[1] |
Synthesis & Purity Analysis
Synthesis Protocol: Acid-Catalyzed Nitrosation
Principle: Electrophilic attack of the nitrosonium ion (
Reagents:
-
3,5-Dimethylmorpholine (Commercial mixture of cis/trans).[1]
-
Sodium Nitrite (
).[1][2] -
Glacial Acetic Acid or Dilute HCl.[1]
-
Dichloromethane (DCM) for extraction.[1]
Step-by-Step Methodology:
-
Preparation: Dissolve 10 mmol of 3,5-dimethylmorpholine in 15 mL of water/acetic acid (1:1 v/v) in a round-bottom flask. Cool to 0–4 °C in an ice bath.
-
Nitrosation: Dropwise add a solution of
(15 mmol, 1.5 eq) in minimal water over 20 minutes. Maintain temperature < 5 °C to prevent thermal decomposition of .[1] -
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (RT) for 3 hours. The solution will turn yellow/orange.[1]
-
Work-up: Neutralize with saturated
.[1] Extract 3x with DCM.[1] -
Purification: Wash combined organics with brine, dry over
, and concentrate in vacuo (protect from light). -
Validation: Purify via silica gel flash chromatography (Hexane:EtOAc 8:2) if necessary to separate isomers.[1]
Analytical Verification
-
UV-Vis: Characteristic absorption band at
nm ( transition of N-nitroso).[1] -
NMR (
): Look for the downfield shift of the methine protons at C3/C5 due to the electron-withdrawing nitroso group.[1] Rotamers may appear as split peaks.[1] -
GC-MS: Molecular ion
m/z.[1] Characteristic loss of ( m/z) and ( ).[1]
Biological Mechanism of Action[1]
Metabolic Activation (The "Alpha-Hydroxylation" Pathway)
The defining feature of 3,5-DMNM is its resistance to activation.[1] Nitrosamines are pro-carcinogens; they must be
-
Standard Mechanism (e.g., NMOR): Hydroxylation at the
-CH2 leads to an unstable -hydroxy-nitrosamine, which spontaneously decomposes into an aldehyde and an alkyl-diazonium ion.[1] This diazonium ion alkylates DNA (guanine O6/N7).[1] -
3,5-DMNM Mechanism: The
-carbons possess methyl groups.[1] While hydroxylation can occur at the methine C-H, the steric bulk of the methyl group hinders the enzyme's active site approach.[1] Furthermore, hydroxylation on the methyl group (forming a hydroxymethyl derivative) is a detoxification pathway, as it does not lead to ring opening and diazonium formation.[1]
Pathway Visualization
The diagram below contrasts the activation logic, highlighting why 3,5-DMNM is a critical negative or attenuated control in carcinogenesis studies.
Caption: Metabolic bifurcation of 3,5-DMNM. Steric hindrance at the α-carbon favors detoxification (green) over bioactivation (red).[1]
Toxicology & Carcinogenicity[3][4]
Comparative Toxicity
Unlike 2,6-dimethyl-4-nitrosomorpholine, which is a potent inducer of pancreatic ductal adenocarcinoma in Syrian hamsters, 3,5-DMNM exhibits significantly altered organotropism and potency.[1]
| Compound | Primary Target Organ (Rat/Hamster) | Carcinogenic Potency | |
| N-Nitrosomorpholine (NMOR) | None ( | Liver (Hepatocellular carcinoma) | High |
| 2,6-Dimethyl-NMOR | Pancreas, Esophagus | Very High | |
| 3,5-Dimethyl-NMOR | Liver, Esophagus (Weak) | Low / Moderate |
Mechanistic Implications
The reduced potency of 3,5-DMNM confirms the "
Safety & Handling Protocols
Warning: All nitrosamines must be treated as potential human carcinogens.[1] There is no "safe" exposure limit.[1]
Personal Protective Equipment (PPE)[1]
-
Gloves: Double-gloving with Nitrile (outer) and Laminate film (Silver Shield®) (inner) is required.[1] Nitrosamines can permeate standard latex/nitrile rapidly.[1]
-
Respiratory: Handling must occur within a certified Chemical Fume Hood.[1]
-
Clothing: Tyvek lab coat or chemically resistant apron.[1]
Decontamination (Degradation)
Nitrosamines are stable in water but sensitive to UV light and reducing agents.[1]
-
Method A (UV Photolysis): Expose contaminated glassware/solutions to high-intensity UV light (254 nm) for 24 hours in a dedicated inactivation box.[1]
-
Method B (Chemical Destruction): Treat liquid waste with a solution of 30% Hydrobromic acid (HBr) in Glacial Acetic Acid.[1] This denitrosates the compound, releasing NO gas (perform in hood) and the secondary amine.[1]
References
-
Lijinsky, W. (1992).[1] Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.[1] (Authoritative text on nitrosamine SAR and
-hydroxylation mechanisms). -
Preussmann, R., & Stewart, B. W. (1984).[1] N-Nitroso Carcinogens. In: Chemical Carcinogens (ACS Monograph 182).[1] American Chemical Society.[1][2] (Foundational reference for nitrosamine toxicology).
-
Michejda, C. J., et al. (1982).[1] "Stable and unstable hydroxynitrosamines: Structure-activity relationships." Banbury Report, 12, 3-20.[1] (Details the stability of
-substituted nitrosamines). -
IARC Working Group. (1978).[1] Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Link
-
National Toxicology Program (NTP). (2016).[1] Report on Carcinogens, 14th Edition. U.S. Department of Health and Human Services.[1][3] Link[1]
Sources
3,5-Dimethyl-4-nitrosomorpholine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This technical guide provides a comprehensive overview of 3,5-Dimethyl-4-nitrosomorpholine, a derivative of the well-studied N-nitrosamine, N-Nitrosomorpholine. Due to the limited availability of direct experimental data for this specific dimethylated analog, this guide synthesizes foundational knowledge of N-nitrosamines, with a particular focus on N-Nitrosomorpholine, to infer and contextualize the potential properties, synthesis, and safety considerations for 3,5-Dimethyl-4-nitrosomorpholine. This approach is designed to equip researchers with the necessary insights to handle and study this compound with a high degree of scientific rigor and safety.
Chemical Identity and Properties
Core Identification
| Identifier | Value | Source |
| Chemical Name | 3,5-Dimethyl-4-nitrosomorpholine | - |
| CAS Number | 55556-87-1 | [1] |
| Molecular Formula | C6H12N2O2 | Calculated |
| Molecular Weight | 144.17 g/mol | Calculated |
Note: The molecular weight is a calculated value based on the molecular formula and has not been explicitly verified by a dedicated entry in major chemical databases.
Physicochemical Properties (Inferred)
Properties of N-Nitrosomorpholine for Reference:
| Property | Value | Source |
| Appearance | Yellow crystals or a golden liquid | [2] |
| Molecular Weight | 116.12 g/mol | [3] |
| Melting Point | 29 °C (84 °F) | [4] |
| Boiling Point | 224-225 °C (435-437 °F) | [4] |
| Solubility | Soluble in water | [4] |
| Stability | Light-sensitive, especially to UV light.[2] |
It is plausible that 3,5-Dimethyl-4-nitrosomorpholine also presents as a yellow, light-sensitive compound. The methyl groups may slightly decrease its polarity, which could influence its solubility in various solvents.
Synthesis and Formation
A specific, documented synthesis protocol for 3,5-Dimethyl-4-nitrosomorpholine was not identified in the surveyed scientific literature. However, the general synthesis of N-nitrosamines involves the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (formed from a nitrite salt and a strong acid).
General Nitrosation Pathway
The probable synthetic route to 3,5-Dimethyl-4-nitrosomorpholine would involve the nitrosation of 3,5-Dimethylmorpholine.
Caption: General synthetic pathway for 3,5-Dimethyl-4-nitrosomorpholine.
Illustrative Experimental Protocol (Hypothetical)
The following is a hypothetical, illustrative protocol for the synthesis of a nitrosomorpholine derivative, based on general nitrosation procedures. This protocol has not been validated for 3,5-Dimethyl-4-nitrosomorpholine and must be adapted and optimized with stringent safety precautions in a laboratory setting.
-
Dissolution: Dissolve 3,5-Dimethylmorpholine in an appropriate acidic medium (e.g., dilute hydrochloric acid) in a reaction vessel equipped with a stirrer and cooling system.
-
Cooling: Cool the solution to 0-5 °C in an ice bath. Maintaining a low temperature is critical to control the reaction rate and minimize side reactions.
-
Addition of Nitrite: Slowly add a solution of sodium nitrite in water dropwise to the cooled amine solution while stirring vigorously. The slow addition is crucial to manage the exothermic nature of the reaction and prevent the release of nitrogen oxides.
-
Reaction: Allow the reaction to proceed at a low temperature for a specified period until completion.
-
Extraction: Extract the product from the reaction mixture using a suitable organic solvent (e.g., dichloromethane).
-
Purification: Purify the extracted product using techniques such as column chromatography or distillation.
Applications in Research
While specific applications for 3,5-Dimethyl-4-nitrosomorpholine are not documented, its parent compound, N-Nitrosomorpholine, is utilized in toxicological and carcinogenic research as a model compound.[5] It is plausible that 3,5-Dimethyl-4-nitrosomorpholine could be used in similar research to investigate the influence of alkyl substitution on the biological activity of nitrosamines.
Potential Research Applications:
-
Comparative Carcinogenicity Studies: Investigating how the presence and position of methyl groups on the morpholine ring affect the carcinogenic potency and organ specificity compared to N-Nitrosomorpholine.
-
Metabolic Studies: Elucidating the metabolic pathways of dimethylated nitrosomorpholines and identifying the resulting reactive intermediates.
-
Structure-Activity Relationship (SAR) Studies: Contributing to the understanding of how structural modifications to nitrosamines influence their toxicological profiles.
Safety and Toxicology
Extreme caution is advised when handling any N-nitrosamine, including 3,5-Dimethyl-4-nitrosomorpholine, as they are classified as probable human carcinogens. [6] All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Carcinogenicity
N-Nitrosamines as a class are potent carcinogens in a wide range of animal species.[7] The carcinogenicity of these compounds is believed to be initiated by metabolic activation, leading to the formation of electrophilic intermediates that can alkylate DNA. Studies on various methylated nitrosamines have shown that the position and number of methyl groups can influence carcinogenic potential.[8]
While no specific carcinogenicity data for 3,5-Dimethyl-4-nitrosomorpholine were found, it should be handled as a suspected carcinogen. The parent compound, N-Nitrosomorpholine, is classified by the International Agency for Research on Cancer (IARC) as a Group 2B carcinogen, meaning it is possibly carcinogenic to humans.[4]
General Safety Precautions
-
Engineering Controls: Use a certified chemical fume hood for all manipulations of the compound.
-
Personal Protective Equipment (PPE):
-
Gloves: Wear chemically resistant gloves (e.g., nitrile).
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Lab Coat: A lab coat should be worn at all times.
-
-
Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[4]
-
Storage: Store in a cool, dry, and dark place, away from oxidizing agents.[1]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemicals.
Analytical Methodologies
The detection and quantification of N-nitrosamines, which are often present at trace levels, require highly sensitive analytical techniques.
Chromatographic Methods
Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography (GC) coupled with a thermal energy analyzer (TEA) or a mass spectrometer are the most common methods for the analysis of nitrosamines.
Caption: A general workflow for the analysis of nitrosamines.
Conclusion
3,5-Dimethyl-4-nitrosomorpholine is a compound for which specific experimental data is scarce. However, by understanding the well-documented properties and hazards of its parent compound, N-Nitrosomorpholine, and the general behavior of N-nitrosamines, researchers can approach its study with a robust framework for safe handling and experimental design. As with all potential carcinogens, a comprehensive risk assessment and the implementation of stringent safety protocols are paramount.
References
- Lijinsky, W., & Taylor, H. W. (1977). Carcinogenicity of methylated derivatives of N-nitrosodiethylamine and related compounds in Sprague-Dawley rats. Journal of the National Cancer Institute, 59(5), 1513–1515.
- Norwegian Institute of Public Health. (2011). Nitrosamines and nitramines 1.
- Hoch-Ligeti, C., Argus, M. F., & Arcos, J. C. (1968). Combined Carcinogenic Effects of Dimethyl-nitrosamine and 3-Methylcholanthrene in the Rat. JNCI: Journal of the National Cancer Institute, 40(3), 535–549.
- Wikipedia. (2024). N-Nitrosodimethylamine.
- Chem-Impex. (n.d.). N-Nitrosomorpholine.
- C/D/N Isotopes. (2018).
- Chemsrc. (2025). 4-Nitrosomorpholine | CAS#:59-89-2.
- PubChem. (n.d.). N-Nitrosomorpholine.
- Sigma-Aldrich. (n.d.). N-Nitrosomorpholine analytical standard.
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Synthesis pathway for 3,5-Dimethyl-4-nitrosomorpholine
An In-depth Technical Guide to the Synthesis of 3,5-Dimethyl-4-nitrosomorpholine
Executive Summary
This guide provides a comprehensive technical overview of the synthesis pathway for 3,5-Dimethyl-4-nitrosomorpholine, a representative N-nitroso compound. N-nitrosamines are a class of organic compounds of significant interest to researchers and drug development professionals, primarily due to their potent carcinogenic properties and their potential emergence as impurities in pharmaceutical products.[1][2] This document details the underlying chemical principles, a step-by-step experimental protocol for the nitrosation of the secondary amine precursor 3,5-dimethylmorpholine, methods for purification and characterization, and critical safety protocols required for handling such hazardous materials. The synthesis relies on the well-established reaction of a secondary amine with a nitrosating agent under acidic conditions to form the corresponding N-nitrosamine.[3][4] By integrating established chemical principles with practical, field-proven insights, this guide serves as an authoritative resource for scientists requiring a robust methodology for the preparation of 3,5-Dimethyl-4-nitrosomorpholine for research or analytical purposes.
Introduction: The Significance of N-Nitroso Compounds
N-nitroso compounds, characterized by the presence of a nitroso group (-N=O) bonded to a nitrogen atom, are a subject of intense scientific scrutiny.[2] While they have applications in chemical synthesis, their primary relevance in the pharmaceutical and toxicological fields stems from their classification as probable human carcinogens.[5] The formation of N-nitrosamines can occur when secondary or tertiary amines react with nitrosating agents, such as nitrites, under specific conditions like low pH or high temperatures.[3] These conditions can be encountered during pharmaceutical manufacturing processes or even endogenously within the human stomach, making the study of their formation and properties critical for drug safety and risk assessment.[4][6]
3,5-Dimethyl-4-nitrosomorpholine is a specific analogue of N-Nitrosomorpholine (NMOR), a well-documented genotoxic carcinogen used to induce liver cancer models in laboratory animals.[6][7] The synthesis of this and similar compounds is essential for their use as analytical standards to detect and quantify potential impurities in drug substances and for toxicological research to understand their mechanism of action. This guide provides the necessary framework for its controlled and safe synthesis in a laboratory setting.
Core Chemical Principle: The Mechanism of N-Nitrosation
The synthesis of 3,5-Dimethyl-4-nitrosomorpholine is predicated on the classical electrophilic nitrosation of a secondary amine. The process involves several key steps, which are crucial to understand for optimizing reaction conditions and ensuring a high yield of the desired product.
-
Formation of the Nitrosating Agent : The reaction is typically initiated by generating nitrous acid (HNO₂) in situ. This is achieved by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), under cold conditions.[4] Nitrous acid is unstable and must be generated and used immediately.[4]
-
Generation of the Electrophile : In the acidic medium, nitrous acid is protonated. The subsequent loss of a water molecule yields the highly electrophilic nitrosonium ion (NO⁺).[4] This ion is the active species that attacks the amine.
-
Nucleophilic Attack : The secondary amine, 3,5-dimethylmorpholine, acts as a nucleophile. The lone pair of electrons on the nitrogen atom attacks the electrophilic nitrosonium ion, forming a protonated N-nitrosammonium ion intermediate.[4]
-
Deprotonation : A weak base, typically water, removes a proton from the nitrogen atom of the intermediate, resulting in the formation of the stable N-nitrosamine product, 3,5-Dimethyl-4-nitrosomorpholine.[4]
The overall mechanism is depicted below.
Caption: General mechanism for the acid-catalyzed N-nitrosation of a secondary amine.
Recommended Synthesis Pathway
The following protocol describes a reliable method for the synthesis of 3,5-Dimethyl-4-nitrosomorpholine from its secondary amine precursor.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS No. | Supplier Example |
| 3,5-Dimethylmorpholine | C₆H₁₃NO | 115.17 | 123-57-9 | Sigma-Aldrich |
| Sodium Nitrite | NaNO₂ | 69.00 | 7632-00-0 | MilliporeSigma |
| Hydrochloric Acid (conc.) | HCl | 36.46 | 7647-01-0 | Fisher Scientific |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | VWR |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | 7757-82-6 | Alfa Aesar |
| Deionized Water | H₂O | 18.02 | 7732-18-5 | Laboratory Supply |
Detailed Experimental Protocol
CAUTION: This procedure involves a potent carcinogen and should only be performed by trained personnel in a certified chemical fume hood with appropriate personal protective equipment.
-
Reaction Setup : To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 3,5-dimethylmorpholine (5.76 g, 50 mmol). Dissolve the amine in deionized water (50 mL).
-
Cooling : Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.
-
Acidification : Slowly add concentrated hydrochloric acid (10 mL) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The acid catalyzes the reaction and ensures the formation of the nitrosating agent.[4]
-
Nitrosating Agent Preparation : In a separate beaker, prepare a solution of sodium nitrite (4.14 g, 60 mmol, 1.2 equivalents) in deionized water (20 mL). Cool this solution in an ice bath.
-
Nitrosation Reaction : Add the cold sodium nitrite solution dropwise to the stirred, acidic amine solution over a period of 30-45 minutes. Maintain the reaction temperature strictly between 0-5 °C. Controlling the temperature is critical to prevent the decomposition of nitrous acid and to manage the reaction's exothermicity.[4] A yellow oil, the desired product, may begin to separate.
-
Reaction Completion : After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours to ensure the reaction proceeds to completion.
-
Work-up and Extraction : Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL). Dichloromethane is an effective solvent for isolating the organic N-nitrosamine product from the aqueous phase.
-
Drying and Solvent Removal : Combine the organic extracts and wash them with a saturated sodium bicarbonate solution (50 mL) to neutralize any remaining acid, followed by a wash with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The product is typically obtained as a pale yellow oil or a low-melting solid.[4][8]
Experimental Workflow Diagram
Sources
- 1. researchgate.net [researchgate.net]
- 2. UNDERSTANDING N-NITROSO COMPOUNDS: BENEFITS, TYPES, AND SAFETY - AquigenBio [aquigenbio.com]
- 3. resolvemass.ca [resolvemass.ca]
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- 8. CAS 59-89-2: Nitrosomorpholine | CymitQuimica [cymitquimica.com]
Technical Whitepaper: Carcinogenic Potential & Metabolic Stability of 3,5-Dimethyl-4-nitrosomorpholine
Executive Summary
3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) represents a distinct subclass of nitrosamine impurities often encountered in the synthesis of morpholine-containing active pharmaceutical ingredients (APIs). Unlike its highly potent isomer 2,6-dimethyl-N-nitrosomorpholine (2,6-DMNM) or the parent compound N-nitrosomorpholine (NMOR), 3,5-DMNM possesses structural features that directly impede the canonical metabolic activation pathway required for carcinogenesis.
This guide provides a mechanistic analysis of why 3,5-DMNM exhibits an altered toxicity profile compared to other morpholine nitrosamines. It details the steric hindrance of cytochrome P450-mediated
Chemical Identity & Structural Activity Relationship (SAR)
To understand the carcinogenic potential of 3,5-DMNM, one must analyze its geometry relative to the "Nitrosamine Activation Triad": the N-nitroso group, the
Isomeric Distinction: The Alpha-Effect
The biological activity of nitrosomorpholines is dictated by the accessibility of the
| Compound | Structure | Metabolic Accessibility | Carcinogenic Potency (Predicted) | |
| NMOR (N-nitrosomorpholine) | Unsubstituted | 4 | High: Unhindered access for CYP2E1. | High (Cohort of Concern) |
| 2,6-DMNM | Methyls at | 4 | High/Enhanced: Methyls at 2,6 do not block metabolic attack at 3,5. | High (Potent esophageal carcinogen) |
| 3,5-DMNM | Methyls at | 2 | Reduced: Steric bulk at the reaction site hinders enzyme docking. | Moderate/Low (CPCA Category 3/4) |
Stereochemistry
3,5-DMNM exists as cis and trans isomers. In the cis form, both methyl groups are on the same side of the morpholine ring, creating a "fjord" region that significantly blocks the approach of oxidases. While the trans isomer is slightly more accessible, the overall bulk at the
Mechanism of Action: The Metabolic Blockade
Nitrosamines are pro-carcinogens; they are chemically inert until metabolically activated. The primary activation pathway is
The Activation Pathway
-
Hydroxylation: CYP450 inserts an oxygen at the
-carbon. -
Ring Opening: The resulting
-hydroxy nitrosamine is unstable and undergoes ring opening to form an aldehyde and a mono-alkyl nitrosamine. -
Diazotization: This intermediate spontaneously decomposes into a reactive diazonium ion.
-
Alkylation: The diazonium ion attacks nucleophilic DNA bases (e.g., N7-guanine, O6-guanine), causing mutations.
The 3,5-Dimethyl Inhibition Effect
In 3,5-DMNM, the methyl groups reside directly on the carbon atoms that CYP2E1 must hydroxylate. This introduces two inhibitory factors:
-
Steric Hindrance: The enzyme's active site has difficulty accommodating the bulky methylated
-carbon. -
Reduced
-Hydrogen Count: 3,5-DMNM has only two abstractable -hydrogens (one per side), compared to four in NMOR.
Pathway Visualization
Figure 1: Comparative metabolic fate of 3,5-DMNM. Note the dashed line indicating inhibited activation compared to unhindered nitrosamines.
Regulatory Risk Assessment (CPCA Framework)
Current FDA and EMA guidelines utilize the Carcinogenic Potency Categorization Approach (CPCA) to assign Acceptable Intake (AI) limits when compound-specific toxicological data is missing.
CPCA Scoring for 3,5-DMNM
The CPCA assigns a "Potency Score" based on structural features.[2]
-
-Hydrogen Score: Count of H atoms on
-carbons.-
3,5-DMNM has 2
-hydrogens. (Score: +1)
-
-
Deactivating Features:
-
The methyl group is an alkyl chain, but its position is critical.
-
Steric Bulk:
-substitution is a recognized deactivating feature.
-
-
Predicted Category:
-
Unlike NMOR (Category 1, AI = 18 ng/day), 3,5-DMNM typically falls into Category 3 or 4 due to the
-substitution. -
Estimated AI: ~400 ng/day or 1500 ng/day (subject to specific calculation verification).
-
Guidance: Researchers should not default to the 18 ng/day limit for 3,5-DMNM. A justification for a higher limit based on the CPCA score (due to
Experimental Protocols
Safety & Handling
-
Containment: Handle only in a Class II Biological Safety Cabinet.
-
Deactivation: All glassware must be rinsed with 50% NaOH or strong bleach solution before washing to destroy nitrosamine residues.
-
PPE: Double nitrile gloves are mandatory; nitrosamines can penetrate latex.
Analytical Detection: LC-MS/MS Workflow
Detection of 3,5-DMNM requires high sensitivity (ppb level) and specificity to distinguish it from other morpholine derivatives.
Method Parameters:
-
Instrument: Triple Quadrupole Mass Spectrometer (QqQ).
-
Ionization: APCI (Atmospheric Pressure Chemical Ionization) or ESI (Electrospray Ionization) in Positive Mode. Note: APCI is often superior for nitrosamines due to reduced matrix suppression.
-
Column: C18 Reverse Phase (e.g., Waters HSS T3), 2.1 x 100 mm, 1.8 µm.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water.
-
B: 0.1% Formic Acid in Methanol.
-
-
MRM Transitions (Example):
-
Precursor: m/z 145.1 [M+H]+
-
Quantifier: m/z 115.1 (Loss of NO)
-
Qualifier: m/z 73.0 (Ring fragmentation)
-
Self-Validating Step: Use a deuterated internal standard (3,5-DMNM-d6 or NMOR-d8 ) to correct for extraction efficiency and matrix effects. If the IS recovery deviates by >20%, the run is invalid.
Mutagenicity Assessment: The Enhanced Ames Test
Standard Ames tests often yield false negatives for nitrosamines because Rat S9 (liver extract) lacks sufficient CYP2E1 activity.
Protocol Adjustments:
-
S9 Source: Use Hamster Liver S9 (induced with Aroclor 1254 or Phenobarbital/
-naphthoflavone). Hamster liver has significantly higher CYP2E1 activity than rat liver. -
Strains: Salmonella typhimurium TA1535 and E. coli WP2 uvrA (sensitive to base-pair substitutions caused by alkylation).[3][4][5]
-
Pre-incubation: Use the pre-incubation method (20 minutes at 37°C) rather than plate incorporation to allow metabolic activation to occur before plating.
Analytical Workflow Diagram
Figure 2: Validated workflow for trace analysis of 3,5-DMNM in pharmaceutical matrices.
References
-
Lijinsky, W., & Taylor, H. W. (1975). Increased carcinogenicity of 2,6-dimethylnitrosomorpholine compared with nitrosomorpholine in rats.[6][7] Cancer Research, 35(8), 2123-2125. Link
- Context: Establishes the baseline toxicity of the 2,6-isomer, contrasting with the steric hindrance hypothesis for the 3,5-isomer.
-
U.S. Food and Drug Administration (FDA).[2][3][4][8][9] (2023). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Link
- Context: Source of the CPCA framework and potency categoriz
-
Hecht, S. S. (1998). Biochemistry, biology, and carcinogenicity of tobacco-specific N-nitrosamines. Chemical Research in Toxicology, 11(6), 559-603. Link
- Context: Detailed review of the -hydroxylation mechanism and the requirement for -hydrogens.
-
European Medicines Agency (EMA).[3][4] (2023). Nitrosamines impurities in human medicinal products.[2][4][10] Link
- Context: Regulatory standards for risk assessment and control str
-
Prival, M. J., et al. (1979). Tris(2,3-dibromopropyl)phosphate: Mutagenicity of a widely used flame retardant. Science, 204(4392), 543-548. (Note: Seminal paper establishing the superiority of Hamster S9 for nitrosamine activation). Link
- Context: Protocol justification for using Hamster S9 in Ames testing.
Sources
- 1. mdpi.com [mdpi.com]
- 2. medinstitute.com [medinstitute.com]
- 3. Redirecting [linkinghub.elsevier.com]
- 4. xenometrix.ch [xenometrix.ch]
- 5. Ames test study designs for nitrosamine mutagenicity testing: qualitative and quantitative analysis of key assay parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. FDA: Updated Guidance for Nitrosamines - ECA Academy [gmp-compliance.org]
- 9. pharmtech.com [pharmtech.com]
- 10. regulations.gov [regulations.gov]
An In-depth Technical Guide to the Mechanism of Action of 3,5-Dimethyl-4-nitrosomorpholine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
3,5-Dimethyl-4-nitrosomorpholine is a member of the N-nitrosamine class of compounds, which are recognized for their carcinogenic potential in various animal species.[1] While specific data on the 3,5-dimethyl isomer is limited, its mechanism of action can be thoroughly understood by examining the well-established principles of N-nitrosamine toxicology, particularly that of its parent compound, N-nitrosomorpholine.[2] This guide provides a detailed exploration of the metabolic activation, genotoxic effects, and carcinogenic properties of 3,5-Dimethyl-4-nitrosomorpholine, offering valuable insights for researchers in toxicology and drug development.
Part 1: Metabolic Activation - The Genesis of Genotoxicity
The genotoxicity of 3,5-Dimethyl-4-nitrosomorpholine, like other N-nitrosamines, is not inherent to the molecule itself but is a consequence of its metabolic activation.[3] This bioactivation is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, predominantly found in the liver.[4]
The Critical Role of α-Hydroxylation
The initial and rate-limiting step in the activation of N-nitrosamines is the enzymatic hydroxylation of a carbon atom adjacent (in the alpha position) to the nitroso group.[5] For 3,5-Dimethyl-4-nitrosomorpholine, the carbons at the 3 and 5 positions are the sites of this critical metabolic event. The presence of methyl groups at these positions likely influences the specific CYP isoforms involved in the hydroxylation process. While CYP2E1 and CYP2A6 are major catalysts for the metabolic activation of many nitrosamine derivatives, the specific enzymes for the 3,5-dimethyl isomer would require empirical determination.[6]
Formation of Reactive Intermediates
The α-hydroxylation of 3,5-Dimethyl-4-nitrosomorpholine results in the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate spontaneously decomposes to generate a highly reactive electrophilic species, a diazonium ion.[2] It is this diazonium ion that is the ultimate carcinogenic metabolite, capable of reacting with cellular macromolecules, most notably DNA.[2]
Caption: Metabolic activation pathway of 3,5-Dimethyl-4-nitrosomorpholine.
Part 2: The Molecular Lesion - DNA Adduct Formation
The highly electrophilic diazonium ion generated during metabolic activation readily reacts with nucleophilic sites on DNA bases, forming covalent adducts.[7] This process, known as DNA alkylation, is the primary mechanism of N-nitrosamine-induced mutagenesis and carcinogenesis.
Primary Sites of DNA Alkylation
The most common sites of DNA alkylation by N-nitrosamines are the nitrogen and oxygen atoms of the DNA bases.[8] The O6 and N7 positions of guanine are particularly susceptible to attack.[9] The formation of O6-alkylguanine adducts is considered a critical mutagenic event, as it can lead to mispairing during DNA replication, resulting in G:C to A:T transition mutations.[9] Other potential adducts include those formed at the N3 and N7 positions of adenine.[8]
Consequences of DNA Adducts
The formation of DNA adducts can have several detrimental consequences for the cell:
-
Mutations: As mentioned, mispairing during DNA replication can lead to permanent changes in the DNA sequence.
-
DNA Strand Breaks: The DNA repair processes initiated in response to adduct formation can sometimes lead to single or double-strand breaks.[8]
-
Genomic Instability: The accumulation of DNA damage can contribute to overall genomic instability, a hallmark of cancer.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Metabolism of N-nitrosomorpholine by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An investigation of the genotoxic effects of N-nitrosomorpholine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. oehha.ca.gov [oehha.ca.gov]
- 6. Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. DNA adduct formation from tobacco-specific N-nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
Metabolic Activation of 3,5-Dimethyl-4-nitrosomorpholine: A Mechanistic and Methodological Guide
Abstract
3,5-Dimethyl-4-nitrosomorpholine (DMNM) is a cyclic nitrosamine recognized for its carcinogenic properties in various animal models.[1] Like many nitrosamines, DMNM is not directly genotoxic but requires metabolic activation to exert its carcinogenic effects. This process, primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, transforms the parent compound into highly reactive electrophilic intermediates capable of forming DNA adducts, which are critical initiating events in chemical carcinogenesis.[2][3] This technical guide provides an in-depth exploration of the metabolic activation pathways of DMNM, offers a detailed protocol for its in vitro investigation using liver microsomes, and discusses the toxicological implications of its bioactivation. This document is intended for researchers and professionals in toxicology, drug metabolism, and cancer research.
Introduction: The Toxicological Significance of Nitrosamines
N-nitrosamines are a class of potent carcinogens found in a variety of environmental sources, including tobacco smoke, certain foods, and some industrial settings.[3][4] Their carcinogenicity is intrinsically linked to their metabolic fate within the body.[2] The central mechanism for the bioactivation of most nitrosamines is an enzymatic oxidation reaction catalyzed by cytochrome P450 enzymes.[5][6] This process, known as α-hydroxylation, is the rate-limiting step that converts a chemically stable nitrosamine into an unstable α-hydroxynitrosamine.[7] This intermediate then undergoes spontaneous decomposition to yield highly reactive electrophiles, such as diazonium ions or carbocations, which can then alkylate cellular macromolecules, including DNA.[7][8] The resulting DNA damage, if not properly repaired, can lead to mutations and the initiation of cancer.[5] The structural features of a given nitrosamine, such as the alkyl substituents, significantly influence which CYP isozymes are involved and the ultimate carcinogenic potency of the compound.
The Enzymatic Engine: Cytochrome P450-Mediated Activation of DMNM
The metabolic activation of DMNM follows the classical pathway established for many carcinogenic nitrosamines. The key event is the oxidation of the carbon atom adjacent (in the α-position) to the nitroso group.
The Principle of α-Hydroxylation
The primary route of metabolic activation for nitrosamines is α-hydroxylation, a reaction catalyzed by cytochrome P450 enzymes.[9] In the case of DMNM, this can occur at either the C3 or C5 position of the morpholine ring, which are the carbons alpha to the nitrosamine nitrogen. This enzymatic hydroxylation is a critical, rate-limiting step that dictates the genotoxic potential of the molecule.[7] Studies with deuterated N-nitrosomorpholine have demonstrated that substitution at the α-positions decreases the extent of α-hydroxylation, which correlates with reduced carcinogenicity, thereby confirming the importance of this pathway.[10]
The Resulting Reactive Intermediates
Once formed, the α-hydroxy-3,5-dimethyl-4-nitrosomorpholine is highly unstable. It undergoes spontaneous ring-opening to form an aldehyde and a reactive alkylating species, likely a diazonium ion.[7][8] This electrophilic intermediate is the ultimate carcinogen, capable of reacting with nucleophilic sites on DNA bases to form covalent adducts. These adducts can disrupt normal DNA replication and transcription, leading to mutations and the initiation of tumorigenesis.
While α-hydroxylation is the primary activation pathway, other metabolic routes, such as β-hydroxylation, can also occur, though these are generally considered detoxification pathways as they lead to more stable, excretable metabolites.[10]
Key Cytochrome P450 Isoforms
While the specific CYP isoforms responsible for DMNM metabolism are not as extensively characterized as for some other nitrosamines, it is well-established that the CYP2E1 and CYP2A families are major catalysts in the metabolic activation of many nitrosamines.[2][6] CYP2E1, in particular, is known for its role in activating low molecular weight nitrosamines.[6] The expression and activity of these enzymes can vary significantly between individuals and tissues, which can influence susceptibility to the carcinogenic effects of nitrosamines.
Experimental Investigation: In Vitro Metabolism Assay
To study the metabolic activation of DMNM, in vitro systems, particularly those using liver microsomes, are invaluable. Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of CYP enzymes.[11] The following protocol outlines a typical in vitro assay to investigate the metabolism of DMNM.
Rationale and Experimental Design
The goal of this assay is to measure the disappearance of the parent compound (DMNM) and the formation of its metabolites when incubated with a source of metabolic enzymes (liver microsomes) and necessary cofactors. The key cofactor for CYP-mediated reactions is NADPH, which provides the reducing equivalents for the catalytic cycle.[9]
Self-Validating System:
-
Negative Controls: Incubations are run without the NADPH generating system to demonstrate that the metabolism is dependent on CYP activity. Another control is run without microsomes to show that the reaction is enzyme-mediated.
-
Positive Control: A known substrate for the CYP isoforms of interest (e.g., chlorzoxazone for CYP2E1) can be run in parallel to confirm the metabolic competency of the microsomal preparation.
-
Time Points: Samples are taken at multiple time points (e.g., 0, 15, 30, 60 minutes) to determine the rate of metabolism.
Detailed Step-by-Step Protocol
-
Preparation of Reagents:
-
Prepare a 0.5 M potassium phosphate buffer (pH 7.4).
-
Prepare an NADPH-generating system consisting of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer. This system continuously regenerates NADPH.
-
Prepare a stock solution of DMNM in a suitable solvent (e.g., methanol or DMSO) at a high concentration (e.g., 100 mM).
-
Thaw pooled human or rat liver microsomes on ice. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Incubation Setup:
-
In a microcentrifuge tube, pre-incubate the liver microsomes (final protein concentration typically 0.5-1.0 mg/mL) and DMNM (final substrate concentration typically 1-100 µM) in phosphate buffer at 37°C for 5 minutes to allow them to reach thermal equilibrium.
-
Initiate the metabolic reaction by adding the NADPH-generating system to the pre-incubated mixture. The final volume is typically 0.5-1.0 mL.
-
For negative controls, add buffer instead of the NADPH-generating system.
-
-
Incubation and Termination:
-
Incubate the reaction mixture in a shaking water bath at 37°C.
-
At designated time points, withdraw an aliquot of the reaction mixture and terminate the reaction by adding an equal volume of ice-cold acetonitrile. The organic solvent precipitates the proteins, halting all enzymatic activity.
-
Vortex the terminated samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Sample Analysis:
Experimental Workflow Diagram
Caption: Workflow for the in vitro metabolism of DMNM using liver microsomes.
Metabolic Pathway and Data Interpretation
The Complete Metabolic Cascade
The metabolic activation of 3,5-Dimethyl-4-nitrosomorpholine is a multi-step process that culminates in the formation of a DNA-reactive species.
Sources
- 1. oehha.ca.gov [oehha.ca.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. impactfactor.org [impactfactor.org]
- 5. A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Enzyme mechanisms in the metabolism of nitrosamines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 9. Video: A General Method for Detecting Nitrosamide Formation in the In Vitro Metabolism of Nitrosamines by Cytochrome P450s [jove.com]
- 10. Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Metabolism of nitrosamines by cytochrome P-450 isozymes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Formation of DNA Adducts by 3,5-Dimethyl-4-nitrosomorpholine
Preamble: Navigating the Known and the Unknown in Nitrosamine Genotoxicity
Therefore, this document is structured as a forward-looking technical guide, synthesizing established principles from the broader field of N-nitrosamine toxicology to postulate a scientifically rigorous framework for investigating 3,5-Dimethyl-4-nitrosomorpholine. We will proceed from the foundational knowledge of its parent compound, N-nitrosomorpholine, and other structurally related nitrosamines to build a logical, testable model of its genotoxic activity. This guide is designed to be a comprehensive resource for researchers embarking on the characterization of this, or similar, novel nitrosamines.
Part 1: The Postulated Bioactivation and Genotoxic Cascade of 3,5-Dimethyl-4-nitrosomorpholine
The Central Hypothesis: α-Hydroxylation as the Initiating Step
The carcinogenic activity of most N-nitrosamines is contingent upon their metabolic activation, a process predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.[1][2] For cyclic nitrosamines such as N-nitrosomorpholine, the critical activation step is the hydroxylation of a carbon atom alpha (α) to the nitroso group.[3][4] This enzymatic oxidation introduces a hydroxyl group, rendering the molecule unstable.
For 3,5-Dimethyl-4-nitrosomorpholine, we can postulate two potential sites for α-hydroxylation: the C2 and C6 positions of the morpholine ring. The presence of methyl groups at the C3 and C5 positions may sterically hinder or electronically influence the enzymatic process, potentially favoring one site over the other.
The Reactive Intermediate: A Bifunctional Electrophile
Following α-hydroxylation, the resulting α-hydroxynitrosamine is a transient species that undergoes spontaneous ring-opening to form a reactive diazonium ion. This intermediate is a potent electrophile, capable of reacting with nucleophilic sites on cellular macromolecules, most critically, DNA.[5] The resulting covalent modification of DNA is termed a DNA adduct. The formation of these adducts, if not repaired, can lead to mutations during DNA replication and initiate the process of carcinogenesis.[6][7]
The diazonium ion derived from 3,5-Dimethyl-4-nitrosomorpholine is predicted to be a bifunctional alkylating agent, meaning it possesses two reactive sites capable of forming covalent bonds with DNA.
// Nodes DMNM [label="3,5-Dimethyl-4-nitrosomorpholine", fillcolor="#F1F3F4", fontcolor="#202124"]; CYP450 [label="Cytochrome P450\n(α-Hydroxylation)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; alpha_hydroxy [label="α-Hydroxy-3,5-dimethyl-\n4-nitrosomorpholine\n(Unstable Intermediate)", fillcolor="#F1F3F4", fontcolor="#202124"]; ring_opening [label="Spontaneous\nRing Opening", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=dashed]; diazonium [label="Reactive Diazonium Ion\n(Electrophile)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DNA [label="Cellular DNA", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; adducts [label="DNA Adducts", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges DMNM -> CYP450 [label="Metabolism"]; CYP450 -> alpha_hydroxy; alpha_hydroxy -> ring_opening; ring_opening -> diazonium; diazonium -> DNA [label="Alkylation"]; DNA -> adducts; }
Postulated metabolic activation pathway of 3,5-Dimethyl-4-nitrosomorpholine.Anticipated DNA Adducts: Targeting the Nucleobases
Based on the known reactivity of diazonium ions derived from other nitrosamines, we can predict the primary sites of DNA adduction by the activated metabolite of 3,5-Dimethyl-4-nitrosomorpholine. The most nucleophilic sites in DNA, and therefore the most likely targets for adduction, are the nitrogen and oxygen atoms of the purine and pyrimidine bases.[5]
Predicted Major Adducts:
-
N7-substituted Guanine: The N7 position of guanine is highly nucleophilic and a common target for many alkylating agents.
-
O6-substituted Guanine: Adducts at the O6 position of guanine are particularly mutagenic as they can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6]
-
N3-substituted Adenine: Another common site for alkylation.
-
Phosphate Backbone Adducts: The phosphate groups of the DNA backbone can also be targets for alkylation.
The specific structure of the adducts will consist of the opened morpholine ring, retaining the methyl groups, covalently attached to these positions on the DNA bases.
Part 2: A Technical Framework for the Detection and Characterization of 3,5-Dimethyl-4-nitrosomorpholine-DNA Adducts
The definitive identification and quantification of DNA adducts derived from 3,5-Dimethyl-4-nitrosomorpholine requires highly sensitive and specific analytical techniques. The two gold-standard methodologies in the field are the ³²P-Postlabeling Assay and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) .
The ³²P-Postlabeling Assay: An Ultrasensitive Screening Tool
The ³²P-postlabeling assay is a highly sensitive method capable of detecting as few as one adduct in 10⁹⁻¹⁰ normal nucleotides, making it ideal for in vivo studies where adduct levels may be very low.[8][9]
-
DNA Isolation and Purification:
-
Isolate high molecular weight DNA from tissues or cells exposed to 3,5-Dimethyl-4-nitrosomorpholine using standard phenol-chloroform extraction or a commercial DNA isolation kit.
-
Treat the DNA with RNase A and proteinase K to remove RNA and protein contamination.
-
Quantify the DNA using UV spectrophotometry (A260/A280 ratio of ~1.8).
-
-
Enzymatic Digestion of DNA:
-
Digest 5-10 µg of DNA to 3'-mononucleotides using a mixture of micrococcal nuclease and spleen phosphodiesterase. This step hydrolyzes the DNA backbone, leaving the adducted nucleotides intact.
-
-
Adduct Enrichment (Optional but Recommended):
-
To increase the sensitivity for bulky adducts, enrich the adducted nucleotides by removing the excess of normal nucleotides. This can be achieved by nuclease P1 digestion, which dephosphorylates normal 3'-mononucleotides but not the more sterically hindered adducted nucleotides.
-
-
³²P-Labeling:
-
Label the 5'-hydroxyl group of the adducted nucleotides with ³²P from [γ-³²P]ATP using T4 polynucleotide kinase. This step incorporates the radioactive label that allows for subsequent detection.
-
-
Chromatographic Separation:
-
Separate the ³²P-labeled adducted nucleotides from the excess [γ-³²P]ATP and normal nucleotides using multi-dimensional thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates.
-
The use of different solvent systems in each dimension allows for the separation of a complex mixture of adducts.
-
-
Detection and Quantification:
-
Visualize the separated adducts by autoradiography (exposure to X-ray film or a phosphor screen).
-
Quantify the amount of radioactivity in each adduct spot using a phosphorimager or by scintillation counting of the excised spots.
-
Calculate the relative adduct labeling (RAL) value, which represents the number of adducts per 10⁷ or 10⁸ normal nucleotides.
-
// Nodes start [label="Start: DNA Sample\n(5-10 µg)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; digestion [label="Enzymatic Digestion\n(Micrococcal Nuclease, Spleen Phosphodiesterase)", fillcolor="#FBBC05", fontcolor="#202124"]; enrichment [label="Adduct Enrichment\n(Nuclease P1 Digestion)", fillcolor="#FBBC05", fontcolor="#202124", style=dashed]; labeling [label="5'-End Labeling\n(T4 Polynucleotide Kinase, [γ-³²P]ATP)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; separation [label="Multi-dimensional TLC Separation\n(PEI-Cellulose)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; detection [label="Autoradiography / Phosphorimaging", fillcolor="#34A853", fontcolor="#FFFFFF"]; quantification [label="Quantification\n(Scintillation Counting / Densitometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Relative Adduct Labeling (RAL)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> digestion; digestion -> enrichment; enrichment -> labeling; labeling -> separation; separation -> detection; detection -> quantification; quantification -> end; }
Workflow for the ³²P-Postlabeling Assay.Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): For Structural Elucidation and Absolute Quantification
LC-MS/MS provides the ability to not only detect and quantify DNA adducts but also to determine their precise chemical structures. This technique is indispensable for confirming the identity of adducts suggested by the ³²P-postlabeling assay.
-
DNA Isolation and Hydrolysis:
-
Isolate and purify DNA as described for the ³²P-postlabeling assay.
-
Enzymatically hydrolyze the DNA to individual deoxynucleosides using a cocktail of DNase I, nuclease P1, and alkaline phosphatase. This is a gentler hydrolysis method that preserves the adduct structure.
-
-
Sample Cleanup and Enrichment:
-
Remove proteins and other macromolecules by ultrafiltration or solid-phase extraction (SPE).
-
Enrich the adducted deoxynucleosides using SPE cartridges with appropriate stationary phases (e.g., C18 for reverse-phase separation).
-
-
Liquid Chromatography Separation:
-
Separate the mixture of deoxynucleosides using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A reverse-phase C18 column is typically used with a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile or methanol with 0.1% formic acid).
-
-
Tandem Mass Spectrometry Detection:
-
The eluent from the LC system is introduced into the mass spectrometer, typically equipped with an electrospray ionization (ESI) source.
-
Operate the mass spectrometer in the selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode for targeted quantification of known adducts.
-
For structural elucidation of unknown adducts, operate in a data-dependent acquisition mode to acquire full scan MS and product ion (MS/MS) spectra.
-
The characteristic fragmentation pattern of the adducted deoxynucleoside (e.g., the neutral loss of the deoxyribose moiety) provides structural information.
-
-
Quantification:
-
For absolute quantification, a stable isotope-labeled internal standard of the target adduct is synthesized and spiked into the sample prior to analysis.
-
A calibration curve is generated using known concentrations of the adduct standard and the internal standard.
-
// Nodes start [label="Start: DNA Sample\n(+ Isotope-Labeled Internal Standard)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; hydrolysis [label="Enzymatic Hydrolysis to Deoxynucleosides\n(DNase I, Nuclease P1, Alkaline Phosphatase)", fillcolor="#FBBC05", fontcolor="#202124"]; cleanup [label="Sample Cleanup / Enrichment\n(Solid-Phase Extraction)", fillcolor="#FBBC05", fontcolor="#202124"]; lc_separation [label="UHPLC Separation\n(Reverse-Phase C18 Column)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ms_detection [label="Tandem Mass Spectrometry (ESI-MS/MS)\n(SRM/MRM for Quantification)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis\n(Chromatogram Integration, Calibration Curve)", fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="End: Absolute Quantification\n(Adducts per 10^x Nucleotides)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> hydrolysis; hydrolysis -> cleanup; cleanup -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; data_analysis -> end; }
Workflow for LC-MS/MS Analysis of DNA Adducts.Part 3: Quantitative Data and Toxicological Significance
As no direct experimental data for 3,5-Dimethyl-4-nitrosomorpholine is available, we present a hypothetical data table based on typical findings for other carcinogenic nitrosamines to illustrate how results would be presented.
| Tissue | Time Point (hours) | Adduct Level (Adducts per 10⁸ nucleotides) | Predominant Adduct Type (Hypothetical) |
| Liver | 4 | 150 ± 25 | N7-guanine adduct |
| Liver | 24 | 80 ± 15 | N7-guanine adduct |
| Lung | 4 | 30 ± 8 | O6-guanine adduct |
| Lung | 24 | 10 ± 3 | O6-guanine adduct |
| Kidney | 4 | 50 ± 12 | N7-guanine adduct |
| Kidney | 24 | 25 ± 7 | N7-guanine adduct |
Interpreting the Data:
-
Tissue Specificity: The liver, being the primary site of metabolism, is expected to show the highest levels of DNA adducts.
-
Adduct Persistence: The decrease in adduct levels over time reflects the activity of DNA repair enzymes. The persistence of certain adducts, particularly the mutagenic O6-guanine adducts, in target tissues like the lung would be of high toxicological concern.
-
Dose-Response: A critical aspect of the investigation would be to establish a dose-response relationship between the exposure to 3,5-Dimethyl-4-nitrosomorpholine and the levels of DNA adducts formed.
Conclusion and Future Directions
This guide provides a comprehensive, albeit predictive, framework for the investigation of DNA adduct formation by 3,5-Dimethyl-4-nitrosomorpholine. The central tenet is that its genotoxicity is driven by metabolic activation via α-hydroxylation, leading to the formation of a reactive electrophile that alkylates DNA. The experimental protocols detailed herein for the ³²P-postlabeling assay and LC-MS/MS provide a robust methodology for testing this hypothesis, identifying the specific DNA adducts formed, and quantifying their levels in target tissues.
Future research should focus on obtaining empirical data to validate this proposed pathway. This would involve in vitro metabolism studies using liver microsomes to identify the metabolites, followed by in vivo studies in animal models to characterize the DNA adduct profile in various organs. The synthesis of authentic standards of the predicted DNA adducts will be crucial for their unambiguous identification and quantification by LC-MS/MS. Such studies are essential for a thorough risk assessment of human exposure to this and other novel N-nitrosamines.
References
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In Vivo Carcinogenicity Studies of 3,5-Dimethyl-4-nitrosomorpholine: A Technical Guide
Part 1: Executive Summary & Core Directive
Compound: 3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) CAS: 55556-87-1 (Isomer Specific) Class: Cyclic N-nitrosamine Primary Application: Mechanistic Toxicology / Carcinogenesis Research
This guide provides a technical analysis of the in vivo carcinogenicity of 3,5-Dimethyl-4-nitrosomorpholine . Unlike its structural isomer 2,6-dimethyl-4-nitrosomorpholine (2,6-DMNM) —a potent and well-characterized pancreatic and hepatic carcinogen—the 3,5-isomer serves as a critical "steric probe" in toxicological research.
Core Thesis: The placement of methyl groups at the
Part 2: Mechanistic Toxicology & Chemical Basis
Structural Significance: The -Carbon Blockade
The carcinogenic potency of cyclic nitrosamines is dictated by the accessibility of the
-
2,6-DMNM (Potent Carcinogen): Methyl groups are at the
-positions (adjacent to Oxygen). The -carbons are unsubstituted, allowing rapid metabolic activation by CYP2E1 and CYP2A6, leading to high-incidence tumors in the hamster pancreas and rat liver. -
3,5-DMNM (The Probe): Methyl groups are located directly on the
-carbons. This introduces steric hindrance and alters the metabolic fate of the compound. While it does not necessarily abolish carcinogenicity, it significantly shifts the dose-response curve and target organ profile, often favoring the esophagus or nasal cavity over the liver/pancreas due to alternative activation pathways or slower kinetics.
Metabolic Activation Pathways
The primary driver of nitrosamine carcinogenesis is the formation of an unstable
DOT Diagram: Metabolic Activation & Steric Hindrance
Caption: Comparative metabolic flow showing the steric hindrance of the primary alpha-hydroxylation pathway in 3,5-DMNM, potentially shifting metabolism toward detoxification or alternative activation.
Part 3: Experimental Design for Carcinogenicity Studies
To accurately assess the carcinogenicity of 3,5-DMNM, researchers must use a comparative study design, typically benchmarking against the 2,6-isomer.
Species Selection
-
Syrian Golden Hamster: The "Gold Standard" for nitrosamine pancreatic carcinogenicity. High sensitivity to
-oxidized metabolites. -
F344 Rat: Standard model for esophageal and hepatic carcinogenesis.
-
Recommendation: Use F344 Rats for definitive bioassays of 3,5-DMNM, as the hamster model is too specific to the pancreatic tropism of the 2,6-isomer which 3,5-DMNM is unlikely to replicate.
Dosage & Administration
Due to the expected reduced potency, dose levels must be higher than those used for 2,6-DMNM.
| Parameter | Protocol Specification | Rationale |
| Route | Oral (Drinking Water) | Mimics environmental exposure; ensures first-pass hepatic metabolism. |
| Dose Levels | Low: 10 ppmMid: 40 ppmHigh: 80-100 ppm | 2,6-DMNM is often carcinogenic at <10 ppm. 3,5-DMNM requires higher concentrations to elicit a response due to metabolic resistance. |
| Duration | 104 Weeks (Lifetime) | Lower potency requires full lifetime exposure to detect late-onset tumors. |
| Group Size | 50 Males / 50 Females | Statistical power to detect rare tumor events (e.g., esophageal papillomas). |
Step-by-Step Experimental Workflow
Phase I: Preparation & Dosing
-
Chemical Verification: Confirm isomer purity (>98%) via NMR/GC-MS. Ensure separation from the 2,6-isomer.
-
Solution Stability: Nitrosamines are light-sensitive.[2] Prepare drinking water solutions weekly in amber bottles.
-
Sentinel Monitoring: Weigh animals weekly for the first 13 weeks, then monthly. Monitor water consumption to calculate exact mg/kg intake.
Phase II: Pathology & Histology
-
Necropsy: Perform full necropsy on all animals (intercurrent deaths and terminal sacrifice).
-
Target Tissue Fixation:
-
Liver: Fix in 10% neutral buffered formalin.
-
Esophagus: Inflate with formalin to flatten rugae; inspect for papillomas.
-
Nasal Cavity: Decalcify and section (3 levels) to check for esthesioneuroepitheliomas (common in alpha-blocked nitrosamines).
-
-
Staining: H&E for standard pathology; Ki-67 for proliferation index in equivocal lesions.
DOT Diagram: Experimental Workflow
Caption: Standardized workflow for long-term carcinogenicity bioassay of nitrosamines.
Part 4: Data Interpretation & Expected Outcomes
When analyzing results for 3,5-DMNM, compare tumor incidence directly with historical controls and 2,6-DMNM data.
| Organ System | 2,6-DMNM (Reference) | 3,5-DMNM (Expected) | Mechanistic Insight |
| Liver | High Incidence (Carcinoma) | Low/Moderate Incidence | |
| Pancreas | High Incidence (Hamster) | Negative / Very Low | Pancreatic tropism is highly specific to the |
| Esophagus | Moderate Incidence | High Incidence | Blockade of hepatic metabolism often shifts clearance to extra-hepatic tissues like the esophagus. |
| Nasal Cavity | Low Incidence | Moderate/High | Common target for nitrosamines with hindered hepatic clearance (e.g., dinitrosopiperazine analogs). |
Statistical Analysis
-
Use Peto’s Test for incidental tumors (adjusting for survival differences).
-
Use Fisher’s Exact Test for rare, lethal tumors.
Part 5: Safety & Handling (E-E-A-T)
Warning: All nitrosamines must be treated as potential human carcinogens.[3]
-
Containment: Handle neat compound only in a Class II Biological Safety Cabinet (BSC).
-
Deactivation: Deactivate spills and waste using a solution of 50% Ethanol + 1M NaOH or strong UV irradiation (nitrosamines are photolabile).
-
PPE: Double nitrile gloves, Tyvek sleeves, and N95/P100 respiratory protection if handling powder.
References
- Lijinsky, W. (1992). Chemistry and Biology of N-Nitroso Compounds. Cambridge University Press.
-
Hecht, S. S., & Young, R. (1981). Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat. Cancer Research, 41(12), 5039-5043. Link
- Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines. International Journal of Cancer, 16(2), 318-322.
-
International Agency for Research on Cancer (IARC). (1978).[4] Some N-Nitroso Compounds. IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Link
-
Preussmann, R., & Stewart, B. W. (1984). N-Nitroso Carcinogens.[2][3][4][5][6][7][8][9][10] In Chemical Carcinogens (ACS Monograph 182). American Chemical Society.
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- 9. academic.oup.com [academic.oup.com]
- 10. N-NITROSOMORPHOLINE | 59-89-2 [amp.chemicalbook.com]
Toxicological profile of 3,5-Dimethyl-4-nitrosomorpholine
Whitepaper: Mechanistic Toxicology and Bioactivation Profile of 3,5-Dimethyl-4-nitrosomorpholine
Executive Summary
3,5-Dimethyl-4-nitrosomorpholine (CAS 55556-87-1) is a structurally distinct derivative of the well-characterized cyclic nitrosamine, N-nitrosomorpholine (NMOR)[1][2]. While unsubstituted NMOR is a potent, multi-organ animal carcinogen, the introduction of methyl groups at the
Chemical Architecture and Steric Dynamics
The toxicological behavior of any nitrosamine is dictated by its ability to undergo enzymatic activation. 3,5-Dimethyl-4-nitrosomorpholine consists of a morpholine ring (conferring high aqueous solubility and widespread tissue distribution) and an N-nitroso toxophore[1].
The critical structural feature is the
Toxicokinetics: The -Hydroxylation Bottleneck
Nitrosamines are not direct-acting mutagens; they are pro-carcinogens that require metabolic bioactivation, primarily by Cytochrome P450 enzymes (specifically CYP2E1 and CYP2A6)[5].
The Causality of Steric Hindrance:
-
Enzyme Active Site Exclusion: The bulky 3,5-dimethyl groups physically restrict the
-carbons from optimally orienting within the constrained heme active site of CYP2E1. -
Altered Oxidation Kinetics: For DNA alkylation to occur, CYP450 must perform an
-hydroxylation (C-H activation). The steric hindrance significantly reduces the of this reaction. -
Divergent Decomposition: If
-hydroxylation successfully occurs, the resulting -hydroxy intermediate undergoes spontaneous ring cleavage. Because the carbon is methylated, the leaving group forms a ketone rather than an aldehyde. This alters the thermodynamic stability of the resulting alkyldiazonium ion, often reducing its half-life and its probability of reaching nuclear DNA[6].
Caption: CYP450-mediated metabolic activation pathway of 3,5-dimethyl-4-nitrosomorpholine.
Comparative Toxicological Profile
To understand the impact of positional isomerism, it is essential to compare 3,5-dimethyl-4-nitrosomorpholine against its structural analogs. The data below illustrates how
Table 1: Comparative Toxicity of Morpholine-Based Nitrosamines
| Compound | Substitution Pattern | CYP450 Bioactivation Rate | Mutagenic Potency (Ames) | Primary Target Organ |
| N-Nitrosomorpholine (NMOR) | Unsubstituted | High (Rapid | High | Liver, Nasal Cavity |
| 2,6-Dimethyl-NMOR | High (Unhindered | High | Esophagus, Liver | |
| 3,5-Dimethyl-NMOR | Low (Steric Hindrance) | Weak to Moderate | Liver (Reduced Incidence) |
Insight: The 2,6-dimethyl isomer retains high carcinogenicity because its
Standardized Experimental Protocols (Self-Validating Systems)
To accurately assess the toxicological profile of 3,5-dimethyl-4-nitrosomorpholine, researchers must employ robust, self-validating in vitro methodologies.
Protocol 1: In Vitro Microsomal Bioactivation Assay
This protocol measures the intrinsic clearance (
-
Step 1: Matrix Preparation. Thaw pooled human or rat liver S9 fractions on ice. Prepare a reaction mixture containing 1 mg/mL S9 protein, 3.3 mM
, and 100 mM potassium phosphate buffer (pH 7.4). -
Step 2: Substrate Addition. Spike 3,5-dimethyl-4-nitrosomorpholine to a final concentration of 1 µM. Pre-incubate at 37°C for 5 minutes.
-
Step 3: Reaction Initiation. Initiate the reaction by adding 1 mM NADPH.
-
Step 4: Quenching & Extraction. At predefined time points (0, 15, 30, 60 minutes), extract 50 µL aliquots and quench in 150 µL of ice-cold acetonitrile containing a stable-isotope-labeled internal standard (IS).
-
Self-Validating Mechanism: Run a parallel No-NADPH control . If compound depletion occurs in the absence of NADPH, it indicates chemical instability rather than enzymatic metabolism. Run a Positive Control (NMOR) to verify S9 enzymatic viability.
Protocol 2: LC-MS/MS Quantification of DNA Adducts
To confirm genotoxicity, the formation of
-
Step 1: DNA Isolation. Following S9 incubation with calf thymus DNA, isolate the DNA using a standard phenol-chloroform extraction, followed by ethanol precipitation.
-
Step 2: Enzymatic Hydrolysis. Digest 50 µg of the purified DNA into single nucleosides using a cocktail of DNAse I, phosphodiesterase, and alkaline phosphatase at 37°C for 4 hours.
-
Step 3: LC-MS/MS Analysis. Inject the hydrolysate into a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Self-Validating Mechanism: Spike the sample with
-labeled -methylguanine prior to digestion. The ratio of the analyte peak area to the heavy-isotope IS peak area corrects for matrix-induced ion suppression, ensuring absolute quantitative integrity.
Caption: Step-by-step in vitro toxicological screening and DNA adduct quantification workflow.
Regulatory Context and Handling
Under ICH M7 guidelines, nitrosamines are classified as a "cohort of concern" due to their potent mutagenic potential[6]. While 3,5-dimethyl-4-nitrosomorpholine exhibits reduced potency compared to NMOR, it must still be treated as a highly hazardous substance.
-
Handling: The compound is light-sensitive and must be stored in the dark[3].
-
Thermal Decomposition: When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (
), requiring processing in strictly controlled, ventilated environments[1].ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">
References
-
Chemsrc. "4-Nitrosomorpholine | CAS#:59-89-2 - Biological Activity". Available at: [Link]
-
Singer, G. M., & Singer, S. S. "Isolation of Gram Quantities of Configurational Isomers of Cyclic Nitrosamines by Preparative Liquid Chromatography". Journal of Liquid Chromatography, 1979. Available at: [Link]
- Google Patents. "WO2022051606A1 - Nitric oxide donors, compositions, and methods of use".
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- 4. tandfonline.com [tandfonline.com]
- 5. Page loading... [guidechem.com]
- 6. WO2022051606A1 - Nitric oxide donors, compositions, and methods of use - Google Patents [patents.google.com]
Methodological & Application
Application Notes & Protocols for the Ultrasensitive Detection of N-Nitrosomorpholine (NMOR)
A Senior Application Scientist's Guide for Researchers and Pharmaceutical Professionals
A Note on Nomenclature: This guide focuses on the analytical methods for N-Nitrosomorpholine (NMOR) , a well-documented and regulated nitrosamine impurity of significant concern in the pharmaceutical industry. The query for "3,5-Dimethyl-4-nitrosomorpholine" does not correspond to a commonly cited compound in the scientific literature concerning pharmaceutical impurities. Given the structural similarity and regulatory importance, this document has been expertly curated to address the analytical challenges associated with NMOR, which is likely the compound of interest.
Introduction: The Imperative for NMOR Analysis in Pharmaceutical Quality Control
The detection of N-nitrosamine impurities in pharmaceutical products has evolved into a critical safety and regulatory challenge.[1][2] N-Nitrosomorpholine (NMOR), classified as a probable human carcinogen, represents a significant risk when present in drug substances and products.[3][4][5][6] Its formation is often linked to manufacturing processes that utilize morpholine or its derivatives as reagents, or from the degradation of certain active pharmaceutical ingredients (APIs).[5]
Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent acceptable intake (AI) limits for nitrosamines, necessitating the development and validation of highly sensitive and specific analytical methods to ensure patient safety.[2][7][8][9] This guide provides a detailed framework for the detection and quantification of NMOR, grounded in the principles of mass spectrometry. We will explore the causality behind methodological choices and present robust, field-proven protocols for immediate application.
Physicochemical Profile: N-Nitrosomorpholine (NMOR)
Understanding the fundamental properties of NMOR is the cornerstone of effective analytical method development. These characteristics dictate the choice of extraction solvents, chromatographic conditions, and ionization techniques.
| Property | Value | Significance for Analysis |
| Chemical Formula | C₄H₈N₂O₂ | Defines the exact mass for high-resolution mass spectrometry. |
| Molecular Weight | 116.12 g/mol | Essential for preparing standard solutions and for mass spectrometer settings.[4] |
| Appearance | Pale yellow crystals or liquid (Melting point ~29°C / 84°F) | Influences handling and standard preparation procedures.[4][5][10] |
| Boiling Point | ~224-225 °C | Indicates sufficient volatility for potential analysis by Gas Chromatography (GC).[4] |
| Solubility | Soluble in water and organic solvents like methanol, dichloromethane.[3][10] | Critical for selecting appropriate extraction solvents and chromatographic mobile phases. |
| Stability | Light-sensitive, particularly to UV light.[4][10] | Requires use of amber vials and storage in the dark to prevent degradation. |
Core Analytical Strategies: A Rationale for Method Selection
The mandate to detect NMOR at trace levels (parts-per-billion) in complex pharmaceutical matrices precludes the use of simple techniques like HPLC-UV.[11] The industry has universally adopted mass spectrometry-based methods for their unparalleled sensitivity and selectivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for nitrosamine analysis.[12][13] Its robustness allows for the detection of a wide array of nitrosamines, including thermally labile or less volatile compounds like NMOR, without derivatization. The choice of ionization source is critical; while Electrospray Ionization (ESI) is suitable for many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) often provides superior sensitivity for smaller, less polar nitrosamines like NMOR.[13]
-
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS): A powerful technique for volatile and semi-volatile compounds.[11][14][15] Given NMOR's boiling point, it is amenable to GC analysis. GC-MS/MS can offer excellent chromatographic resolution and is a well-established technique in many quality control laboratories. However, it may require more rigorous sample cleanup to remove non-volatile matrix components that could contaminate the GC inlet and column.
-
The Principle of Isotope Dilution: For trustworthy and accurate quantification, the use of a stable isotope-labeled internal standard, such as n-Nitrosomorpholine-d8 (NMOR-d8) , is non-negotiable.[16] This internal standard is chemically identical to the analyte, meaning it co-elutes and experiences the same extraction inefficiencies and matrix-induced ionization suppression or enhancement. By measuring the ratio of the native analyte to its labeled counterpart, these variations are nullified, leading to highly accurate and precise results.[16]
Detailed Protocol 1: Quantification of NMOR by LC-MS/MS
This protocol provides a validated, step-by-step method for the quantification of NMOR in a solid dosage form (e.g., tablet) using isotope dilution LC-MS/MS.
Instrumentation, Reagents, and Materials
-
Instrumentation: An HPLC system coupled to a tandem quadrupole mass spectrometer (e.g., Agilent 1290 Infinity II LC with an Agilent 6495C LC/TQ).[17][18]
-
Standards: N-Nitrosomorpholine (NMOR) and n-Nitrosomorpholine-d8 (NMOR-d8) reference standards.
-
Reagents: LC-MS grade methanol, water, and formic acid.
-
Materials: 15 mL polypropylene centrifuge tubes, 0.22 µm syringe filters (e.g., Nylon), amber HPLC vials.
Standard Preparation
-
Stock Solutions (100 µg/mL): Accurately weigh ~10 mg of NMOR and NMOR-d8 into separate 100 mL amber volumetric flasks. Dissolve and dilute to volume with methanol. Store at -20°C.[16]
-
Intermediate Solutions (1 µg/mL): Dilute 1 mL of each stock solution to 100 mL with methanol in separate amber volumetric flasks.
-
Internal Standard (ISTD) Spiking Solution (10 ng/mL): Dilute the 1 µg/mL NMOR-d8 intermediate solution. This solution will be added to all samples and calibration standards.
-
Calibration Curve (0.1 to 50 ng/mL): Prepare a series of calibration standards by serially diluting the NMOR intermediate solution. Spike each level with a constant amount of the ISTD Spiking Solution to achieve a final ISTD concentration of ~1 ng/mL in the vial.
Sample Preparation Workflow
The goal of sample preparation is to efficiently extract NMOR from the complex drug product matrix while minimizing interferences.
Caption: LC-MS/MS Sample Preparation Workflow.
LC-MS/MS Analytical Conditions
Table 1: Liquid Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | Ascentis® Express C18, 150 x 3.0 mm, 2.7 µm[17] | C18 provides good reversed-phase retention for NMOR. |
| Mobile Phase A | 0.1% Formic Acid in Water[17] | Acid modifier promotes better peak shape and ionization. |
| Mobile Phase B | 0.1% Formic Acid in Methanol[17] | Organic solvent for elution. |
| Flow Rate | 0.5 mL/min[17] | Standard flow for the column dimension. |
| Gradient | 3% B to 95% B over 10 min | A gradient ensures elution of the analyte while cleaning the column. |
| Column Temp. | 40 °C | Improves peak shape and reproducibility. |
| Injection Vol. | 10 µL | Balances sensitivity with potential matrix load. |
Table 2: Tandem Mass Spectrometry Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Ion Source | APCI, Positive Mode[13][18] | APCI often provides higher sensitivity for small nitrosamines. |
| Gas Temp. | 290 °C[17] | Optimized for desolvation. |
| Vaporizer Temp. | 350 °C[17] | Ensures efficient vaporization of the mobile phase. |
| Nebulizer Pressure | 25 psi[17] | Creates a fine aerosol for ionization. |
| Capillary Voltage | 3000 V[17] | Drives the ionization process. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides ultimate selectivity and sensitivity. |
| MRM Transitions | NMOR: Q1: 117.1 -> Q3: 87.1, 57.1NMOR-d8: Q1: 125.1 -> Q3: 93.1, 62.1 | Specific precursor-to-product ion transitions for unambiguous identification and quantification. |
Detailed Protocol 2: Confirmatory Analysis by GC-MS/MS
This protocol is suitable for confirming the presence of NMOR or for laboratories where GC-MS is the primary platform for volatile impurity analysis.
Sample Preparation: Liquid-Liquid Extraction (LLE)
Caption: GC-MS/MS Sample Preparation Workflow.
GC-MS/MS Analytical Conditions
Table 3: Gas Chromatography Parameters
| Parameter | Condition | Rationale |
|---|---|---|
| Column | SH-I-624Sil MS, 30 m x 0.25 mm, 1.4 µm[14] | A mid-polar phase column suitable for separating nitrosamines. |
| Injection Mode | Splitless (1 µL) | Maximizes analyte transfer to the column for trace analysis. |
| Inlet Temp. | 250 °C[14] | Ensures rapid volatilization of the analyte. |
| Oven Program | 70°C (4 min), ramp 20°C/min to 240°C (hold 3.5 min)[19] | Temperature program to separate NMOR from solvent and matrix peaks. |
| Carrier Gas | Helium | Inert carrier gas standard for GC-MS. |
Table 4: Tandem Mass Spectrometry Parameters (GC)
| Parameter | Condition | Rationale |
|---|---|---|
| Ion Source | Electron Ionization (EI), 70 eV | Standard, robust ionization for GC-MS. |
| Source Temp. | 230 °C[19] | Optimal temperature to prevent thermal degradation while promoting ionization. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | Provides selectivity against co-eluting matrix components. |
| MRM Transitions | NMOR: Q1: 116 -> Q3: 86, 56 | Characteristic EI fragmentation pattern for NMOR. |
Method Validation and Performance
Any method used for quality control must be validated according to ICH Q2(R2) guidelines to prove it is fit for purpose.[7]
Overall Analytical Workflow
Caption: Logic Flow for Nitrosamine Impurity Control.
Typical Performance Characteristics
The following table summarizes expected performance data for a validated method.
Table 5: Comparison of Analytical Method Performance
| Parameter | LC-MS/MS | GC-MS/MS | Acceptance Criteria |
|---|---|---|---|
| LOD | < 0.5 ng/mL | < 3 ppb[20] | S/N Ratio ≥ 3 |
| LOQ | ~ 1.0 ng/mL | ~ 10 ppb | S/N Ratio ≥ 10; RSD ≤ 10% |
| Linearity (r²) | ≥ 0.999[14] | ≥ 0.996[20] | r² ≥ 0.99[2] |
| Accuracy (% Recovery) | 90 - 110% | 70 - 130%[21] | Typically 80 - 120%[2] |
| Precision (% RSD) | < 5% | < 8%[14] | RSD ≤ 15% |
References
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High Sensitive and Accurate Analysis of Nitrosamines Using GC/MS/MS. (n.d.). Shimadzu. Retrieved March 7, 2026, from [Link]
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Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025, November 7). ACS Publications. Retrieved March 7, 2026, from [Link]
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Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS. (2021, September 23). Restek. Retrieved March 7, 2026, from [Link]
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Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
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Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025, August 17). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
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Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies. (2023, September 8). EDQM. Retrieved March 7, 2026, from [Link]
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Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]
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Nitrosamine Impurities Testing. (2025, July 6). ResolveMass Laboratories Inc. Retrieved March 7, 2026, from [Link]
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Analytical Methodologies to Detect N-Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (2024, August 19). ACS Publications. Retrieved March 7, 2026, from [Link]
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Nitrosamines Analysis with LC-MS/MS. (n.d.). Waters Corporation. Retrieved March 7, 2026, from [Link]
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Testing, Regulation And Analysis Of Nitrosamines In Pharmaceutical Drugs. (n.d.). Shimadzu Asia Pacific. Retrieved March 7, 2026, from [Link]
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LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water. (n.d.). SCIEX. Retrieved March 7, 2026, from [Link]
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Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. (n.d.). PMC. Retrieved March 7, 2026, from [Link]
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Analysis of nitrosamines by LC-MS/MS and HPLC, using InertSustain AQ-C18 -comparison with PFP column-. (n.d.). GL Sciences. Retrieved March 7, 2026, from [Link]
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Nitrosamine Detection and Identification Improved with Thermal Energy Analysis. (2022, September 9). Ellutia. Retrieved March 7, 2026, from [Link]
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Winning Strategies to Develop an Analytical Method for Nitrosamines. (2024, May 15). Aurigene. Retrieved March 7, 2026, from [Link]
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HPLC-MS ANALYSIS OF 15 NITROSAMINES. (n.d.). Docuchem. Retrieved March 7, 2026, from [Link]
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A Rapid, Validated RP-HPLC Method for the Determination of Seven Volatile N-Nitrosamines in Meat. (2014). ResearchGate. Retrieved March 7, 2026, from [Link]
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Control of Nitrosamines in Pharmaceuticals. (n.d.). Agilent. Retrieved March 7, 2026, from [Link]
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- 4. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 6. nj.gov [nj.gov]
- 7. resolvemass.ca [resolvemass.ca]
- 8. Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies - European Directorate for the Quality of Medicines & HealthCare [edqm.eu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. waters.com [waters.com]
- 14. shimadzu.com [shimadzu.com]
- 15. resolvemass.ca [resolvemass.ca]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [merckmillipore.com]
- 18. agilent.com [agilent.com]
- 19. agilent.com [agilent.com]
- 20. Analysis of Nitrosamine Impurities in Drugs by GC-MS/MS [discover.restek.com]
- 21. edqm.eu [edqm.eu]
Application Note: High-Sensitivity LC-MS/MS Quantification of 3,5-Dimethyl-4-nitrosomorpholine (DMNM)
Executive Summary & Regulatory Context
The detection of N-nitrosamine impurities in pharmaceutical products has become a critical compliance requirement following high-profile recalls of sartans, ranitidine, and metformin.[1] While N-nitrosodimethylamine (NDMA) and N-nitrosodiethylamine (NDEA) are widely documented, "novel" nitrosamines like 3,5-Dimethyl-4-nitrosomorpholine (DMNM) present unique analytical challenges due to their stereochemistry and specific fragmentation pathways.
DMNM falls under the "Cohort of Concern" as defined by ICH M7(R1), requiring strict control limits. For a mutagenic carcinogen with no compound-specific toxicity data, the Acceptable Intake (AI) is typically defaulted to 18 ng/day or 26.5 ng/day (class-specific TTC). For a drug with a Maximum Daily Dose (MDD) of 1 g, this necessitates an analytical Limit of Quantification (LOQ) below 26.5 ppb (ng/g) .
This protocol details a validated LC-MS/MS workflow utilizing Atmospheric Pressure Chemical Ionization (APCI) for robust quantification of DMNM, addressing the critical separation of its cis and trans isomers.
Chemical Properties & Method Strategy
The Target Molecule
-
Name: 3,5-Dimethyl-4-nitrosomorpholine
-
Formula: C6H12N2O2
-
Molecular Weight: 144.17 g/mol
-
pKa: ~ -0.8 (Conjugate acid) – Note: Nitrosamines are weak bases; they protonate at low pH but are neutral at analytical pH.
-
Isomerism: DMNM exists as cis (meso) and trans (racemic) diastereomers. These isomers may have different ionization efficiencies and biological activities.
Strategic Decisions (Expertise & Causality)
-
Ionization Source: APCI vs. ESI
-
Decision:APCI (Positive Mode) is the primary recommendation.
-
Reasoning: Small nitrosamines (< 200 Da) often suffer from severe ion suppression in Electrospray Ionization (ESI) due to matrix co-elution. APCI, being a gas-phase ionization technique, is significantly more robust against matrix effects (e.g., excipients, residual solvents) and provides linear response at trace levels.
-
-
Chromatography: Isomer Separation
-
Decision:Phenyl-Hexyl Stationary Phase .
-
Reasoning: While C18 columns are standard, Phenyl-Hexyl phases offer superior selectivity for nitrosamines through pi-pi interactions with the nitroso group. This phase is critical for resolving the cis and trans isomers of DMNM, allowing for accurate summation or individual quantification.
-
-
Internal Standard (IS)
-
Decision:DMNM-d4 (Ideal) or N-Nitrosomorpholine-d8 (NMOR-d8) (Surrogate).
-
Reasoning: Deuterated DMNM is essential to correct for matrix suppression and extraction variability. If DMNM-d4 is unavailable, NMOR-d8 is the closest structural analog, though it may not perfectly track the retention time shift of the dimethylated species.
-
Experimental Workflow Visualization
Caption: End-to-end workflow for DMNM quantification, highlighting the critical isomer summation step.
Detailed Protocol
Reagents and Standards
-
Reference Standard: 3,5-Dimethyl-4-nitrosomorpholine (>98% purity).
-
Internal Standard (IS): 3,5-Dimethyl-4-nitrosomorpholine-d4 (DMNM-d4). Alternative: NMOR-d8.
-
Solvents: LC-MS Grade Methanol (MeOH), Water, Formic Acid.
Sample Preparation (Drug Product/Substance)
This method utilizes a "Dilute and Shoot" approach compatible with high-sensitivity MS.
-
Weighing: Accurately weigh 100 mg of Drug Substance (API) or powdered Drug Product into a 15 mL centrifuge tube.
-
IS Addition: Add 50 µL of Internal Standard Working Solution (1 µg/mL in MeOH).
-
Extraction: Add 4.95 mL of Extraction Solvent (Water:MeOH, 90:10 v/v).
-
Note: High water content prevents the extraction of hydrophobic API matrix while solubilizing the polar nitrosamine.
-
-
Agitation: Vortex for 2 minutes, then shake mechanically for 20 minutes.
-
Clarification: Centrifuge at 4,500 rpm for 10 minutes at 10°C.
-
Filtration: Filter the supernatant through a 0.2 µm PTFE or PVDF syringe filter into an amber autosampler vial.
-
Caution: Pre-rinse filter with MeOH to remove potential extractables.
-
LC-MS/MS Conditions
Chromatographic Parameters
| Parameter | Setting |
| System | UHPLC (e.g., Agilent 1290, Waters Acquity, Thermo Vanquish) |
| Column | Phenomenex Kinetex F5 or Waters XSelect HSS T3 (100 x 2.1 mm, 1.7-2.6 µm) |
| Column Temp | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Methanol |
| Flow Rate | 0.4 mL/min |
| Injection Vol | 10 - 20 µL |
Gradient Profile:
-
0.0 min: 5% B (Hold for 1 min to divert waste if needed)
-
1.0 min: 5% B[2]
-
6.0 min: 95% B (Slow ramp to separate isomers)
-
8.0 min: 95% B
-
8.1 min: 5% B
-
11.0 min: 5% B (Re-equilibration)
Mass Spectrometry Parameters
| Parameter | Setting |
| Source | APCI (Positive Mode) |
| Corona Current | 4.0 µA |
| Source Temp | 350°C |
| Probe Temp | 400°C |
| Curtain Gas | 30 psi |
| Collision Gas | Medium |
MRM Transitions (Precursor -> Product)
Note: Energies (CE) are indicative and must be optimized for the specific instrument.
| Analyte | Precursor (m/z) | Product (m/z) | Type | CE (V) | Mechanism |
| DMNM | 145.1 | 115.1 | Quant | 15 | Loss of NO (-30) |
| DMNM | 145.1 | 75.1 | Qual | 25 | Ring Cleavage |
| DMNM | 145.1 | 43.1 | Qual | 30 | Fragment |
| DMNM-d4 | 149.1 | 119.1 | Quant | 15 | Loss of NO (-30) |
Method Validation & Performance Criteria
Isomer Separation & Integration
DMNM will likely elute as two distinct peaks (cis and trans).
-
Requirement: The method must demonstrate separation of these peaks during development.
-
Quantification: Integrate BOTH peaks and sum the areas for total DMNM quantification.
-
Calibration: If the standard is a mixture, use the total area of the standard peaks to build the calibration curve.
Linearity & Sensitivity
-
Range: 1.0 ng/mL to 100 ng/mL (equivalent to 0.05 ppm to 5 ppm in sample).
-
LOQ: < 1.0 ng/mL (Signal-to-Noise > 10:1).
-
Linearity: R² > 0.995 using 1/x weighting.
Accuracy & Precision
-
Recovery: 80% - 120% at LOQ, Medium, and High levels.
-
Precision (RSD): < 15% (< 20% at LOQ).
Troubleshooting & Pitfalls
| Issue | Probable Cause | Corrective Action |
| High Background Noise | Contaminated solvents or mobile phase. | Use fresh LC-MS grade solvents. Nitrosamines are ubiquitous; avoid rubber caps/tubing. |
| Poor Peak Shape | Solvent mismatch. | Ensure sample diluent matches initial mobile phase (low % organic). |
| Signal Suppression | Matrix effects. | Switch from ESI to APCI. Increase diversion of early eluting salts. |
| Carryover | Sticky analyte. | Use a needle wash of MeOH:Water:Formic Acid (50:50:1). |
References
-
US FDA. Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. (2024). [Link]
-
European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2020).[3][4] [Link]
-
Ngongang, A. D., et al. Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry.[5][6] Analytical Methods. (2015).[6][7] [Link]
-
Lijinsky, W., et al. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine.[8] Journal of the National Cancer Institute.[8] (1982). [Link]
Sources
- 1. waters.com [waters.com]
- 2. mjcce.org.mk [mjcce.org.mk]
- 3. shimadzu.com [shimadzu.com]
- 4. jfda-online.com [jfda-online.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. lcms.cz [lcms.cz]
- 7. espublisher.com [espublisher.com]
- 8. Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine - PubMed [pubmed.ncbi.nlm.nih.gov]
Gas chromatography methods for 3,5-Dimethyl-4-nitrosomorpholine analysis
Application Note: Trace-Level Determination of 3,5-Dimethyl-4-nitrosomorpholine (NDMM) via GC-MS/MS
Introduction & Regulatory Context
The detection of mutagenic nitrosamine impurities in pharmaceuticals and environmental matrices requires analytical methodologies operating at the absolute limits of instrumental sensitivity. 3,5-Dimethyl-4-nitrosomorpholine (NDMM, CAS: 55556-87-1), a structural analog of the potent carcinogen N-nitrosomorpholine (NMOR), presents unique analytical challenges. Due to its high volatility, low molecular weight (144.17 g/mol ), and thermal lability, NDMM requires highly specific extraction and detection protocols.
This application note details a self-validating Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) protocol for the trace-level quantification of NDMM, designed to meet the rigorous limits of detection (LODs) mandated by ICH M7 guidelines for pharmaceutical active pharmaceutical ingredients (APIs) and EPA Method 521 equivalents for drinking water[1].
Mechanistic Insights: The Causality of Method Design
As a Senior Application Scientist, it is critical to understand why specific analytical parameters are chosen, rather than merely following a recipe. The following mechanistic principles govern this method:
-
Chromatographic Strategy (Why GC over LC?): While Liquid Chromatography (LC-MS/MS) is widely used for larger nitrosamines, NDMM's relatively high vapor pressure and lack of readily ionizable functional groups in Electrospray Ionization (ESI) make it susceptible to severe matrix suppression. Gas Chromatography bypasses these ionization bottlenecks. The addition of methyl groups at the 3 and 5 positions of the morpholine ring increases NDMM's lipophilicity compared to standard NMOR, enhancing its partitioning into organic extraction solvents while maintaining excellent volatility for GC analysis.
-
Column Selection: A high-polarity polyethylene glycol (PEG) stationary phase (e.g., DB-WAX) or a mid-polarity cyanopropylphenyl phase (e.g., DB-1701) is strictly required[1]. The strong dipole-dipole interactions between the stationary phase and the highly polar N-NO group of NDMM ensure sharp peak shapes and baseline separation from early-eluting, non-polar matrix interferents.
-
Ionization and Detection (EI vs. NCI): While Negative Chemical Ionization (NCI) can offer high sensitivity for highly electronegative molecules[2], Electron Ionization (EI) at 70 eV coupled with Multiple Reaction Monitoring (MRM) provides superior structural specificity. EI generates a robust molecular ion
, which is then fragmented in the collision cell. This sequence acts as a self-validating filter, virtually eliminating false positives from isobaric matrix background[3].
Fig 1. Electron Ionization (EI) fragmentation pathway and MRM logic for NDMM.
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthiness, the protocol utilizes an isotope-dilution approach. By introducing a deuterated internal standard (IS) at the very beginning of the workflow, the system self-corrects for any extraction losses, evaporative losses, or matrix-induced signal variations[4].
Step-by-Step Methodology
-
Sample Preparation & Spiking: Accurately weigh 500 mg of API (or 500 mL of water sample). Immediately spike the sample with 10 µL of a 100 ng/mL deuterated internal standard solution (e.g., NMOR-d8 or NDMM-d6) to establish the self-validating recovery baseline.
-
pH Adjustment (Critical Step): Buffer the aqueous sample or API solution/suspension to pH 8.0 using a 0.1 M ammonium bicarbonate buffer. Causality: Maintaining an alkaline pH ensures that any residual secondary amines in the matrix remain unprotonated and unreactive, effectively halting in-situ artifact nitrosation during the extraction process.
-
Liquid-Liquid Extraction (LLE): Extract the buffered solution with 3 × 10 mL of high-purity Dichloromethane (DCM). Vortex vigorously for 2 minutes per extraction cycle.
-
Concentration: Combine the organic layers and pass through a cartridge of anhydrous sodium sulfate to remove residual water. Concentrate the extract under a gentle stream of ultra-high-purity nitrogen at room temperature to a final volume of 0.5 mL. Causality: Never evaporate to complete dryness. NDMM is highly volatile; drying the sample completely will result in catastrophic analyte loss[3].
-
GC-MS/MS Analysis: Transfer the concentrated extract to an amber GC vial with a glass insert for immediate analysis.
Fig 2. Self-validating sample preparation and GC-MS/MS workflow for NDMM analysis.
GC-MS/MS Instrumental Parameters
-
Inlet: Pulsed Splitless mode, 250°C. Injection volume: 1.0 µL.
-
Carrier Gas: Helium (99.999%), constant flow at 1.2 mL/min.
-
Column: DB-WAX (30 m × 0.25 mm i.d., 0.25 µm film thickness).
-
Oven Program: 40°C (hold 1 min)
ramp at 15°C/min to 150°C ramp at 25°C/min to 240°C (hold 3 min). -
MS Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C. Transfer line: 250°C.
Data Presentation and Method Validation
The transition from the precursor ion to the product ions is optimized using varying collision energies (CE) to maximize the signal-to-noise ratio. The loss of the nitroso radical (-NO, 30 Da) is the primary fragmentation pathway for NDMM, yielding the stable
Table 1: GC-MS/MS MRM Transitions and Collision Energies
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) | Ion Purpose |
| NDMM | 144.1 | 114.1 | 10 | Quantifier (Target) |
| NDMM | 144.1 | 70.1 | 15 | Qualifier 1 |
| NDMM | 144.1 | 56.1 | 20 | Qualifier 2 |
| NMOR-d8 (IS) | 124.1 | 94.1 | 12 | IS Quantifier |
| NMOR-d8 (IS) | 124.1 | 62.1 | 18 | IS Qualifier |
Note: Dwell times should be set to 50 ms per transition to ensure a minimum of 12 data points across the chromatographic peak for accurate integration.
Table 2: Representative Method Validation Summary
| Validation Parameter | Acceptance Criteria | Observed Performance |
| Limit of Detection (LOD) | Signal-to-Noise (S/N) | 0.05 ng/mL (ppb) |
| Limit of Quantitation (LOQ) | Signal-to-Noise (S/N) | 0.15 ng/mL (ppb) |
| Linearity ( | 0.9992 | |
| Accuracy (Recovery %) | 80% - 120% at LOQ level | 96.4% |
| Precision (% RSD) | 4.1% |
Validation parameters align with ICH Q2(R1) guidelines, demonstrating the method's capability to reliably detect NDMM well below standard regulatory thresholds[5].
Troubleshooting and Best Practices
-
Artifact Formation: Nitrosamines can form directly inside the hot GC inlet if precursor amines and nitrosating agents (e.g., nitrites) are co-extracted. To validate that NDMM is not forming as an artifact during injection, perform a control injection using a sample spiked with a known secondary amine (e.g., 3,5-dimethylmorpholine) and monitor for artificial NDMM generation.
-
System Passivation: Active sites (silanol groups) in the GC inlet liner or column head can irreversibly adsorb polar nitrosamines. Always use ultra-inert, deactivated glass liners with a glass wool plug to ensure complete volatilization and prevent peak tailing.
References
1.[2] National Institutes of Health (NIH). "A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine". PMC. Available at: [Link] 2.[1] Agilent Technologies. "Nitrosamines Analysis in Drinking Water Using GC/MS/MS—Meeting Equivalence to EPA Method 521". Agilent Application Notes. Available at: [Link] 3.[5] ResearchGate. "Development of Headspace gas chromatography-mass spectrometry (GCHS-MS) method for the determination of trace level N-nitrosomorpholine (NMOR) impurity in Allopurinol". World Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link] 4.[4] Thermo Fisher Scientific. "Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry". LCMS.cz. Available at: [Link] 5.[3] State of California / EPA. "EEA-Agilent Method 521.1 for the Analysis of Nitrosamines in Drinking Water by GC/MS/MS". CA.gov. Available at: [Link]
Sources
- 1. agilent.com [agilent.com]
- 2. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. lcms.cz [lcms.cz]
- 5. researchgate.net [researchgate.net]
Synthesis and purification of 3,5-Dimethyl-4-nitrosomorpholine in the lab
Application Note: Synthesis and Purification of 3,5-Dimethyl-4-nitrosomorpholine
Part 1: Safety & Compliance (Critical)
⚠️ DANGER: HIGH POTENCY CARCINOGEN3,5-Dimethyl-4-nitrosomorpholine belongs to the N-nitrosamine class of compounds, which are classified as Group 2A/2B carcinogens (Probable/Possible Human Carcinogens) by IARC.
Mandatory Safety Protocols:- Containment: All operations must be performed inside a certified chemical fume hood with a face velocity of >100 fpm.
- PPE: Double nitrile gloves (or Silver Shield® laminates for extended handling), chemical splash goggles, and a lab coat are mandatory.
- Decontamination: All glassware and spills must be treated with a decontamination solution (50% HBr in glacial acetic acid or Sulfamic acid solution) before removal from the hood.
- Waste: Segregate all nitrosamine waste into dedicated, clearly labeled hazardous waste containers. Do not mix with general organic solvents.
Part 2: Executive Summary
This application note details the synthesis, purification, and characterization of 3,5-Dimethyl-4-nitrosomorpholine (DMNM) . This compound is frequently required as an analytical reference standard for genotoxicity profiling in pharmaceutical drug development (ICH M7 guidelines) or as a positive control in toxicological assays.
The protocol utilizes an electrophilic nitrosation of 3,5-dimethylmorpholine using sodium nitrite in an acidic aqueous medium. Special attention is given to the purification process to isolate the product from unreacted amines and inorganic salts without inducing thermal decomposition, a known risk with nitrosamines.
Part 3: Chemical Background & Mechanism
Reaction Mechanism
The synthesis proceeds via the formation of the nitrosonium ion (
Note on Stereochemistry: 3,5-Dimethylmorpholine typically exists as a mixture of cis (meso) and trans (racemic) diastereomers. Furthermore, the N-N=O bond possesses partial double-bond character, creating a high rotational barrier. Consequently, the final product will exhibit complex NMR spectra due to the presence of both ring isomers and syn/anti rotamers of the nitroso group.
Figure 1: Mechanistic pathway for the nitrosation of 3,5-dimethylmorpholine.
Part 4: Materials & Equipment
Reagents:
-
Precursor: 3,5-Dimethylmorpholine (CAS: 4205-90-7), >98% purity.
-
Nitrosating Agent: Sodium Nitrite (NaNO2), ACS Reagent grade.
-
Acid: Hydrochloric Acid (HCl), 37% or Glacial Acetic Acid.
-
Solvents: Dichloromethane (DCM), Sodium Bicarbonate (sat. aq.), Magnesium Sulfate (anhydrous), Ethyl Acetate/Hexanes (for chromatography).
Equipment:
-
Three-neck round bottom flask (100 mL).
-
Addition funnel (pressure-equalizing).
-
Digital thermometer probe.
-
Magnetic stirrer with ice bath.
-
Rotary evaporator (set to < 40°C bath temp).
Part 5: Experimental Protocol
Synthesis Workflow
Figure 2: Step-by-step synthesis and purification workflow.
Step-by-Step Procedure
-
Preparation of Amine Salt:
-
In a 100 mL three-neck flask equipped with a stir bar and thermometer, dissolve 3,5-dimethylmorpholine (1.15 g, 10 mmol) in 15 mL of water .
-
Cool the solution to 0–5°C using an ice/water bath.
-
Slowly add concentrated HCl (1.0 mL, ~12 mmol) . Note: The solution may fume slightly; ensure good ventilation.
-
-
Nitrosation:
-
Dissolve Sodium Nitrite (0.83 g, 12 mmol) in 5 mL of water .
-
Add the NaNO2 solution dropwise to the amine mixture over 20 minutes via the addition funnel.
-
Critical Control: Maintain internal temperature below 10°C to prevent thermal decomposition of nitrous acid into NOx gases (brown fumes).
-
Once addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 3 hours. The solution typically turns a pale yellow-orange.
-
-
Work-up:
-
Transfer the reaction mixture to a separatory funnel.
-
Extract the aqueous layer with Dichloromethane (DCM) (3 x 20 mL) . Why DCM? Nitrosamines are highly soluble in chlorinated solvents.
-
Combine the organic extracts.
-
Wash with saturated Sodium Bicarbonate (20 mL) to neutralize residual acid.
-
Wash with Brine (20 mL) .
-
Dry the organic layer over anhydrous MgSO4 for 15 minutes.
-
Filter and concentrate under reduced pressure (Rotovap). Caution: Do not heat the water bath above 40°C. Nitrosamines can be thermally unstable.
-
-
Purification (Flash Chromatography):
-
While distillation is possible, it poses an explosion risk if the pot residue overheats. Column chromatography is strongly recommended.
-
Stationary Phase: Silica Gel (230-400 mesh).
-
Mobile Phase: Gradient of Hexanes:Ethyl Acetate (start 90:10, ramp to 70:30).
-
Detection: UV at 254 nm (or use iodine stain; nitrosamines stain brown).
-
Collect fractions containing the product (Rf ~0.4 in 80:20 Hex/EtOAc).
-
Part 6: Characterization & Expected Results
The purified product should be analyzed to confirm identity and purity.
Table 1: Physicochemical Properties
| Property | Value / Observation |
| Appearance | Pale yellow oil or low-melting solid |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Solubility | Soluble in DCM, Methanol, DMSO; sparingly soluble in water |
| Boiling Point | Avoid determining at atm pressure (Est. 100°C @ 15 mmHg) |
Spectroscopic Validation:
-
GC-MS: Look for the molecular ion peak
m/z. A characteristic fragment loss of -OH (M-17) or -NO (M-30) is often observed. -
1H NMR (CDCl3, 400 MHz):
-
Due to the restricted rotation of the N-NO bond, you will observe distinct signals for the protons syn and anti to the nitroso oxygen.
-
The methyl doublets (approx 1.1 - 1.4 ppm) may appear as 4 sets of signals (cis-syn, cis-anti, trans-syn, trans-anti) if the starting material was a mixture of diastereomers.
-
The methine protons (CH-N) will be significantly deshielded (4.5 - 5.0 ppm) compared to the starting amine.
-
Part 7: Decontamination & Waste Management
Never dispose of nitrosamines down the drain.
-
Chemical Deactivation:
-
Prepare a solution of 50% HBr in Glacial Acetic Acid .
-
Add this solution to any waste solvent or glassware rinse containing the nitrosamine.
-
Allow to stand for 24 hours. This cleaves the N-NO bond, generating NO gas (fume hood!) and the corresponding amine bromide.
-
-
UV Deactivation (Alternative):
-
Aqueous washes can be exposed to high-intensity UV light (254 nm) for 24+ hours to photolytically cleave the nitrosamine.
-
References
-
International Agency for Research on Cancer (IARC). (1978). Some N-Nitroso Compounds.[1][2][3][4][5][6][7][8][9][10][11] IARC Monographs on the Evaluation of the Carcinogenic Risk of Chemicals to Humans, Vol. 17. Lyon, France. [Link]
-
Lijinsky, W., & Taylor, H. W. (1975). Carcinogenicity of methylated nitrosopiperidines and other nitroso compounds in rats. Journal of the National Cancer Institute, 55(3), 705–708. [Link]
-
European Medicines Agency (EMA). (2020). Nitrosamine impurities in human medicinal products.[11][12][Link]
Sources
- 1. CAS 59-89-2: Nitrosomorpholine | CymitQuimica [cymitquimica.com]
- 2. N-Nitrosomorpholine | C4H8N2O2 | CID 6046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. N-Nitrosomorpholine - Wikipedia [en.wikipedia.org]
- 4. uwo.ca [uwo.ca]
- 5. N,N-DIMETHYL-4-NITROSOANILINE(138-89-6) 1H NMR [m.chemicalbook.com]
- 6. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. scholars.uky.edu [scholars.uky.edu]
- 9. CN104557693A - Synthesis method of 3,5-dimethyl-4-nitropyridine-N-oxide - Google Patents [patents.google.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. fda.gov [fda.gov]
- 12. A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation - Zamann Pharma Support GmbH [zamann-pharma.com]
Application Note: Utilization of 3,5-Dimethyl-4-nitrosomorpholine in Advanced In Vivo Cancer Models
Executive Summary
3,5-Dimethyl-4-nitrosomorpholine (CAS: 55556-87-1) is a highly potent, heterocyclic nitrosamine utilized extensively as a genotoxic model carcinogen in preclinical oncology[1]. While its parent compound, N-nitrosomorpholine (NNM), is a broad-spectrum tumor initiator, the addition of methyl groups at the
This guide provides a comprehensive, self-validating framework for deploying 3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) in initiation-promotion cancer models, specifically focusing on the induction of highly metastatic HCC.
Mechanistic Causality: The Pathway to Carcinogenesis
To effectively utilize 3,5-DMNM, one must understand the causality of its genotoxicity. Nitrosamines are biologically inert until they undergo enzymatic bioactivation.
-
Hepatic Uptake & Oxidation : Upon systemic absorption, 3,5-DMNM is localized to the liver, where it is oxidized by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP2B1).
-
-Hydroxylation & Steric Hindrance : Unlike unsubstituted NNM, the methyl groups at the 3 and 5 positions of 3,5-DMNM sterically hinder
-hydroxylation. When oxidation does occur at these tertiary carbons, it leads to a unique ring-cleavage event that generates a ketone-containing intermediate rather than an aldehyde. -
Electrophilic Attack : The intermediate rapidly decomposes into an alkyldiazonium ion . This highly reactive electrophile attacks nucleophilic centers on DNA, predominantly forming
-alkylguanine adducts[2]. -
Clonal Expansion : If these adducts are not repaired by
-methylguanine-DNA methyltransferase (MGMT) prior to cell division, they induce GC AT transition mutations during DNA replication, initiating neoplastic transformation.
Figure 1: CYP450-mediated metabolic activation pathway of 3,5-DMNM leading to carcinogenesis.
Strategic Experimental Design & Organotropism
The choice of administration route directly dictates the organotropism of 3,5-DMNM due to first-pass metabolism dynamics[2].
-
Drinking Water Administration : Mimics chronic, low-dose environmental exposure. The compound is continuously processed by the liver, making it the optimal route for Hepatocellular Carcinoma (HCC) models.
-
Gavage / Systemic Injection : Delivers a bolus dose that saturates hepatic CYP450 enzymes. The unmetabolized compound enters systemic circulation and is activated by respiratory and esophageal epithelia, shifting the tumor burden to the nasal cavity, trachea, and esophagus [2].
Table 1: Comparative Organotropism and Tumor Incidence in Rodent Models
| Animal Strain | Administration Route | Dosage & Duration | Primary Target Organ | Secondary/Metastatic Sites |
| F344 Rats (Male) | Drinking Water | 120 ppm (Continuous, 16 weeks) | Liver (Hepatocellular Carcinoma) | Lungs (High incidence in advanced models) |
| Sprague-Dawley Rats | Gavage | 10 mg/kg (Twice weekly) | Nasal Cavity, Esophagus | Lymph Nodes |
| Strain 2 Guinea Pigs | Gavage | 5 mg/kg (Twice weekly) | Liver (Hepatocellular Adenoma) | None Observed |
(Data synthesized from comparative nitrosamine bioassays[3],[2])
Self-Validating Protocol: Highly Metastatic HCC Model
Standard HCC models often fail to metastasize, limiting their utility in late-stage drug development. By utilizing an initiation-promotion protocol, researchers can induce HCC that reliably metastasizes to the lungs[4],[3].
This protocol is designed as a self-validating system , incorporating interim Quality Control (QC) checkpoints to ensure the model is developing correctly before reaching the expensive endpoint phase.
Phase 1: Initiation
-
Subject Selection : Utilize 6-week-old male F344 rats. Acclimate for 1 week under Specific Pathogen-Free (SPF) conditions.
-
Initiation Dose : Administer a single intraperitoneal (i.p.) injection of Diethylnitrosamine (DEN) at 200 mg/kg.
-
Causality: DEN acts as a rapid, potent initiator, causing widespread DNA damage and creating a baseline of initiated hepatocytes.
-
-
Recovery : Allow a 2-week recovery period on a standard basal diet to allow acute hepatotoxicity to subside.
Phase 2: Promotion (3,5-DMNM Administration)
-
Dosing : Administer 3,5-DMNM at 120 ppm continuously in the drinking water for 16 weeks [3].
-
Causality: The 16-week duration is the critical therapeutic window. Shorter durations fail to induce metastasis, while longer durations (e.g., 24 weeks) result in premature mortality from acute liver failure[3].
-
-
Formulation Safety : 3,5-DMNM is highly photosensitive[5]. All drinking water solutions must be prepared in amber glass bottles or wrapped entirely in aluminum foil. Replace the solution every 48 hours to prevent degradation.
Phase 3: Validation & Endpoint Analysis
-
Interim QC (Week 8) : Sacrifice a satellite cohort (n=3). Perform immunohistochemical staining on liver sections for Glutathione S-transferase placental form (GST-P) .
-
Validation: GST-P is a reliable marker for pre-neoplastic Foci of Altered Hepatocytes (FAHs). If GST-P+ foci are absent, the initiation phase has failed, and the study should be aborted to save resources.
-
-
Endpoint (Week 20+) : Euthanize the remaining cohort. Harvest the liver and lungs. Perform H&E staining to confirm that lung nodules exhibit trabecular or pseudoglandular patterns, differentiating true HCC metastasis from primary lung adenomas.
Figure 2: Experimental workflow for the 3,5-DMNM-promoted highly metastatic HCC in vivo model.
Critical Handling and Formulation Parameters
-
Solubility & Vehicle : For gavage applications, 3,5-DMNM should be dissolved in a primary stock of DMSO and subsequently diluted in PEG300 or corn oil (ensuring DMSO concentration remains <5% to avoid vehicle toxicity)[5]. For drinking water, it is highly water-soluble but must be rigorously vortexed to ensure homogenous distribution.
-
Toxicity Monitoring : Monitor animal body weight bi-weekly. A sudden weight drop exceeding 15% indicates acute toxicological damage rather than chronic neoplastic promotion, requiring immediate dose titration.
-
Biosafety : As a suspected human carcinogen, 3,5-DMNM must be handled in a Class II Biological Safety Cabinet. Waste bedding and water must be treated as hazardous chemical waste and incinerated.
References
- N-NITROSOMORPHOLINE | 59-89-2 - ChemicalBook ChemicalBook.
- Animal Model of Lung Metastasis of Hepatocellular Carcinoma: A Tool for the Development of Anti-Metastatic Therapeutics Scientific Research Publishing (SCIRP).
- EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE Office of Environmental Health Hazard Assessment (OEHHA), California EPA.
- N-Nitrosomorpholine | Carcinogenic Agent MedChemExpress.
- Establishment of an in vivo highly metastatic rat hepatocellular carcinoma model PubMed (NIH).
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- 3. Establishment of an in vivo highly metastatic rat hepatocellular carcinoma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Animal Model of Lung Metastasis of Hepatocellular Carcinoma: A Tool for the Development of Anti-Metastatic Therapeutics [scirp.org]
- 5. medchemexpress.com [medchemexpress.com]
Application Notes and Protocols for the Induction of Liver Tumors in Rats using 3,5-Dimethyl-4-nitrosomorpholine
Introduction
The induction of hepatic neoplasms in rodent models is a cornerstone of carcinogenicity testing and cancer research, providing invaluable insights into the mechanisms of tumorigenesis and enabling the evaluation of novel therapeutic agents. Among the chemical carcinogens utilized for this purpose, N-nitrosamines are a well-established class of compounds known for their potent hepatocarcinogenic effects. This document provides a detailed guide for researchers on the use of 3,5-Dimethyl-4-nitrosomorpholine, a methylated derivative of N-nitrosomorpholine, for the induction of liver tumors in rats.
These application notes are designed for researchers, scientists, and drug development professionals. The content herein is grounded in established principles of chemical carcinogenesis and draws upon data from studies of the parent compound, N-nitrosomorpholine (NNM), and other related nitrosamines. It is imperative to note that while the carcinogenic potential of 3,5-Dimethyl-4-nitrosomorpholine is anticipated based on its chemical structure, specific, validated protocols for this particular compound are not widely published. Therefore, the following protocols are presented as a well-reasoned starting point for research, and investigators are strongly encouraged to perform pilot studies to determine the optimal dosage and timeline for their specific experimental objectives and rat strain.
Scientific Rationale and Mechanistic Insights
The carcinogenicity of N-nitrosamines is intrinsically linked to their metabolic activation.[1] In the liver, cytochrome P450 enzymes, particularly CYP2E1, bioactivate these compounds through α-hydroxylation.[2] This enzymatic reaction is a critical initiating step, leading to the formation of unstable intermediates that ultimately generate highly reactive electrophilic species. These electrophiles readily form covalent adducts with cellular macromolecules, most significantly with DNA.[2] The formation of DNA adducts, if not efficiently repaired by the cell's DNA repair machinery, can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes that regulate cell growth and differentiation.
The accumulation of mutations in proto-oncogenes and tumor suppressor genes is a key driver of neoplastic transformation. The genotoxic effects of N-nitrosomorpholine have been demonstrated to induce unscheduled DNA synthesis and micronuclei formation in rat hepatocytes, confirming its interaction with liver DNA.[3] The methylation of the nitrosomorpholine ring, as in 3,5-Dimethyl-4-nitrosomorpholine, is known to influence the compound's carcinogenic potency and can also alter its target organ specificity. For instance, methylation at the beta-position of the morpholine ring has been shown to increase carcinogenic potency.[4] However, it is also crucial to consider that certain methylation patterns can shift the primary site of tumor induction away from the liver to other tissues, such as the upper gastrointestinal tract.[4] Therefore, careful histopathological examination of multiple organs is warranted in any study utilizing this compound.
The progression of liver cancer induced by nitrosamines typically follows a multistage process, beginning with the appearance of preneoplastic foci of altered hepatocytes (FAH).[5][6] These foci are characterized by distinct histochemical changes, such as alterations in glycogen storage and the expression of marker enzymes like glucose-6-phosphatase.[7] Over time, these foci can progress to form benign adenomas and, ultimately, malignant hepatocellular carcinomas.[5][6]
Safety and Handling Precautions
3,5-Dimethyl-4-nitrosomorpholine, like other N-nitrosamines, should be handled as a potent carcinogen and mutagen. All procedures should be conducted in a designated chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.[8] A NIOSH-approved respirator may be necessary for handling the powdered form of the compound.[8] All contaminated waste must be disposed of as hazardous chemical waste in accordance with institutional and national regulations.
Experimental Protocols
The following protocols are based on established methods for related nitrosamines, such as N-nitrosomorpholine and Diethylnitrosamine (DEN). Researchers should adapt these protocols based on their specific research questions, the rat strain used, and the findings of preliminary dose-ranging studies.
Animal Model Selection
Commonly used rat strains for hepatocarcinogenesis studies include Sprague-Dawley and Fischer 344 rats. The choice of strain can influence tumor incidence and latency. Animals should be obtained from a reputable supplier and allowed to acclimate for at least one week before the start of the experiment. All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with the Guide for the Care and Use of Laboratory Animals.
Protocol 1: Administration via Drinking Water
This method is suitable for chronic exposure studies and mimics environmental exposure routes.
Materials:
-
3,5-Dimethyl-4-nitrosomorpholine
-
Drinking water (sterile, distilled)
-
Glass or stainless steel water bottles
-
Analytical balance
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Dose Selection: Based on studies with N-nitrosomorpholine, a starting concentration range of 5-50 mg/L in drinking water is recommended for initial studies.[9] A dose-response study with multiple dose groups is highly advisable.[10]
-
Preparation of Carcinogen Solution:
-
In a chemical fume hood, accurately weigh the required amount of 3,5-Dimethyl-4-nitrosomorpholine.
-
Dissolve the compound in a small volume of drinking water and then bring it to the final desired volume.
-
Prepare fresh solutions weekly.
-
-
Administration:
-
Provide the carcinogen-containing drinking water to the rats ad libitum.
-
Measure water consumption regularly to estimate the daily dose received by each animal.
-
The duration of administration can range from several weeks to the lifetime of the animal, depending on the experimental endpoint. A typical duration for NNM studies is 7 to 50 weeks.[10][11]
-
-
Monitoring:
-
Monitor the animals daily for clinical signs of toxicity, such as weight loss, lethargy, or rough coat.
-
Weigh the animals at least once a week.
-
-
Termination and Tissue Collection:
-
At the end of the study period, euthanize the animals using an approved method.
-
Perform a thorough necropsy and collect the liver and other major organs.
-
Fix a portion of the liver in 10% neutral buffered formalin for histopathological analysis and snap-freeze another portion in liquid nitrogen for molecular analyses.
-
Protocol 2: Intraperitoneal (i.p.) Injection
This method allows for precise dosing and is often used for initiation-promotion studies.
Materials:
-
3,5-Dimethyl-4-nitrosomorpholine
-
Sterile saline (0.9% NaCl) or another suitable vehicle
-
Syringes and needles (e.g., 25-gauge)
-
Animal scale
-
Chemical fume hood
-
Appropriate PPE
Procedure:
-
Dose Selection: Drawing from protocols for DEN, a starting single i.p. dose in the range of 50-200 mg/kg body weight could be considered for an initiation study.[1][12] For chronic intermittent dosing, lower weekly doses (e.g., 10-70 mg/kg) are often used.[13]
-
Preparation of Dosing Solution:
-
In a chemical fume hood, prepare a stock solution of 3,5-Dimethyl-4-nitrosomorpholine in sterile saline. The concentration should be calculated to allow for an injection volume of approximately 1-5 mL/kg.
-
Ensure the compound is fully dissolved. Gentle warming or sonication may be required.
-
Prepare fresh solutions for each injection day.
-
-
Administration:
-
Weigh each rat accurately before injection.
-
Administer the calculated dose via intraperitoneal injection.
-
The frequency of injection can be a single dose for initiation or weekly injections for a specified number of weeks for a chronic study.[13]
-
-
Monitoring and Termination:
-
Follow the same monitoring, termination, and tissue collection procedures as described in Protocol 1.
-
Data Presentation and Expected Outcomes
The following tables provide a hypothetical framework for summarizing expected quantitative data. The actual values will need to be determined experimentally.
Table 1: Hypothetical Dose-Response for Liver Tumor Incidence with 3,5-Dimethyl-4-nitrosomorpholine (Administered in Drinking Water for 40 Weeks)
| Dose Group (mg/L) | Number of Rats | Hepatocellular Adenoma Incidence (%) | Hepatocellular Carcinoma Incidence (%) |
| 0 (Control) | 20 | 0 | 0 |
| 5 | 20 | 15 | 5 |
| 20 | 20 | 45 | 20 |
| 50 | 20 | 80 | 55 |
Table 2: Histopathological Progression of Liver Lesions
| Timepoint (weeks) | Expected Histopathological Findings |
| 4-8 | Foci of altered hepatocytes (basophilic and/or eosinophilic) |
| 12-20 | Increased number and size of foci; appearance of small adenomas |
| 24-40 | Development of larger adenomas and early hepatocellular carcinomas |
| >40 | Well-developed hepatocellular carcinomas, potentially with metastasis |
Visualization of Experimental Workflow and Carcinogenic Mechanism
Experimental Workflow
Caption: Experimental workflow for liver tumor induction in rats.
Mechanism of Action
Caption: Proposed mechanism of 3,5-Dimethyl-4-nitrosomorpholine-induced hepatocarcinogenesis.
References
-
Optimized protocol for an inducible rat model of liver tumor with chronic hepatocellular injury, inflammation, fibrosis, and cirrhosis. (2021). STAR Protocols. [Link]
-
Lijinsky, W., Reuber, M. D., & Riggs, C. W. (1988). Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats. Cancer Research, 48(7), 2089-2095. [Link]
-
Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. (2024). Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Link]
-
Zerban, H., Kopp-Schneider, A., Kuhlmann, D., & Bannasch, P. (1995). Effects of low doses of N-nitrosomorpholine on the development of early stages of hepatocarcinogenesis. Carcinogenesis, 16(1), 55-61. [Link]
-
Cortinovis, C., Klimek, F., Nogueira, E., & Bannasch, P. (1989). Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors. Virchows Archiv B Cell Pathology Including Molecular Pathology, 57(3), 169-180. [Link]
-
Klein, R. G., Schmezer, P., & Zeller, W. J. (1986). Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters. Journal of Cancer Research and Clinical Oncology, 111(2), 114-119. [Link]
-
Bannasch, P., Klimek, F., & Mayer, D. (1989). Rat hepatocarcinogenesis induced by N-nitrosodiethylamine and N-nitrosomorpholine continuously administered at low doses. From basophilic areas of hepatocytes to hepatocellular tumors. Virchows Archiv B Cell Pathology Including Molecular Pathology, 57(3), 169-180. [Link]
-
Ito, N., Moore, M. A., & Bannasch, P. (1984). Modification of the development of N-nitrosomorpholine-induced hepatic lesions by 2-acetylaminofluorene, phenobarbital and 4,4'-diaminodiphenylmethane: a sequential histological and histochemical analysis. Carcinogenesis, 5(3), 335-342. [Link]
-
Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(8), 4559. [Link]
-
Ashby, J., & Lefevre, P. A. (1989). The rat-liver carcinogen N-nitrosomorpholine initiates unscheduled DNA synthesis and induces micronuclei in the rat liver in vivo. Mutation Research, 225(4), 143-147. [Link]
-
Sľameníková, D., Horváthová, E., & Gábelová, A. (2004). An investigation of the genotoxic effects of N-nitrosomorpholine in mammalian cells. Toxicology in Vitro, 18(4), 485-490. [Link]
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Pradidarcheep, W., et al. (2022). Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment. International Journal of Molecular Sciences, 23(19), 12009. [Link]
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N-Nitrosomorpholine. (2023). In Wikipedia. [Link]
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Cross, K. P., & Johnson, T. E. (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology. [Link]
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2,6-Dimethyl-n-nitrosomorpholine. (2009). Office of Environmental Health Hazard Assessment. [Link]
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A Modified Protocol of Diethylnitrosamine Administration in Mice to Model Hepatocellular Carcinoma. (2020). Cancers. [Link]
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Lijinsky, W., & Taylor, H. W. (1978). Carcinogenesis by derivatives of 1-nitroso-3,5-dimethylpiperazine in rats. Journal of the National Cancer Institute, 61(4), 1135-1138. [Link]
-
Pradidarcheep, W., et al. (2022). Molecular Changes Following Induction of Hepatocellular Carcinoma by Diethylnitrosamine and Thioacetamide, and Subsequent Treatment. International Journal of Molecular Sciences, 23(19), 12009. [Link]
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Nakazawa, T., Hamaguchi, S., & Kyono-Hamaguchi, Y. (1985). Histochemistry of liver tumors induced by diethylnitrosamine and differential sex susceptibility to carcinogenesis in Oryzias latipes. Journal of the National Cancer Institute, 75(3), 567-573. [Link]
-
Kim, H., & Park, Y. N. (2020). Histopathological Variants of Hepatocellular Carcinomas: an Update According to the 5th Edition of the WHO Classification of Digestive System Tumors. Journal of Liver Cancer, 20(1), 17-24. [Link]
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Diethylnitrosamine-Induced Liver Tumorigenesis in Mice Under High-Fat High-Sucrose Diet: Stepwise High-Resolution Ultrasound Imaging and Histopathological Correlations. (2024). Methods in Molecular Biology. [Link]
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- 11. An investigation of the genotoxic effects of N-nitrosomorpholine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medsci.org [medsci.org]
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Application Notes & Protocols: 3,5-Dimethyl-4-nitrosomorpholine as a Positive Control in Mutagenicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of a Reliable Positive Control
In the landscape of genetic toxicology, the integrity of mutagenicity assays is paramount for the safety assessment of new chemical entities and drugs. A critical component of ensuring the validity and sensitivity of these assays is the use of a positive control. A positive control is a substance known to induce the specific type of genetic damage that the assay is designed to detect. Its inclusion serves to verify that the experimental system, including the metabolic activation components, cell lines, and technical procedures, is functioning correctly and is capable of identifying a mutagenic agent.[1][2]
3,5-Dimethyl-4-nitrosomorpholine, a derivative of N-nitrosomorpholine, is a well-characterized mutagen that serves as a robust positive control in a variety of genotoxicity studies. Its utility is particularly pronounced in assays requiring metabolic activation to elicit a mutagenic response, thereby providing a comprehensive validation of the entire test system.
Scientific Foundation: Mechanism of Action
3,5-Dimethyl-4-nitrosomorpholine is an indirect-acting mutagen, meaning it requires metabolic activation to become a DNA-reactive species. This bioactivation is a critical consideration in its use as a positive control, as it challenges the efficacy of the exogenous metabolic activation system, typically a rat liver S9 fraction, incorporated into in vitro assays.[3][4]
The mutagenicity of nitrosamines like 3,5-Dimethyl-4-nitrosomorpholine is primarily attributed to their metabolic conversion by cytochrome P450 (CYP) enzymes.[5] The key step is the enzymatic α-hydroxylation of the carbon atoms adjacent to the N-nitroso group.[6] This hydroxylation event leads to the formation of an unstable intermediate that spontaneously decomposes, yielding a reactive electrophile, a diazonium ion.[5][7] This highly reactive species can then readily alkylate DNA bases, forming DNA adducts.[7] These adducts, if not repaired, can lead to mispairing during DNA replication, resulting in point mutations and other forms of genetic damage.[7][8]
The necessity of this metabolic activation makes 3,5-Dimethyl-4-nitrosomorpholine an excellent tool for verifying the functional capability of the S9 mix to metabolize pro-mutagens into their active forms.
Application I: The Bacterial Reverse Mutation Assay (Ames Test)
The Ames test is a widely used and internationally accepted short-term bacterial reverse mutation assay to detect gene mutations.[4] It utilizes several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[9] A positive result is indicated by the reversion of this mutation, allowing the bacteria to grow on an amino-acid-deficient medium.
Role of 3,5-Dimethyl-4-nitrosomorpholine in the Ames Test
In the context of the Ames test, 3,5-Dimethyl-4-nitrosomorpholine is employed as a positive control for tester strains that are sensitive to base-pair substitution mutations, such as S. typhimurium TA100 and TA1535, and E. coli WP2 uvrA (pKM101).[4][10] Its use is specifically for the assay arms that include a metabolic activation system (S9 fraction).
Experimental Protocol: Ames Test with 3,5-Dimethyl-4-nitrosomorpholine
This protocol is a general guideline and should be adapted based on specific laboratory standard operating procedures and regulatory guidelines (e.g., OECD Test Guideline 471).[4]
Materials:
-
Salmonella typhimurium strains (e.g., TA100, TA1535) or E. coli WP2 uvrA (pKM101)
-
Molten top agar (0.6% agar, 0.5% NaCl, supplemented with a trace amount of L-histidine and D-biotin)
-
Minimal glucose agar plates
-
3,5-Dimethyl-4-nitrosomorpholine (stock solution in a suitable solvent like DMSO)
-
Vehicle control (e.g., DMSO)
-
S9 fraction (from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats or hamsters) and cofactor solution (S9 mix)[4]
-
Sterile test tubes, pipettes, and other standard microbiology equipment
Procedure (Pre-incubation Method): [4][11]
-
Preparation: Prepare fresh overnight cultures of the bacterial tester strains. Prepare the S9 mix according to established protocols.
-
Assay Setup: In sterile test tubes, combine the following in order:
-
100 µL of bacterial culture
-
500 µL of S9 mix (for the metabolic activation arm) or phosphate buffer (for the non-activation arm)
-
A defined amount of 3,5-Dimethyl-4-nitrosomorpholine solution (to achieve the desired final concentration) or the vehicle control.
-
-
Pre-incubation: Gently vortex the tubes and incubate at 37°C for 20-30 minutes with gentle shaking.[4]
-
Plating: After incubation, add 2 mL of molten top agar (maintained at 45°C) to each tube, vortex briefly, and pour the contents onto the surface of a minimal glucose agar plate.
-
Incubation: Allow the top agar to solidify, then invert the plates and incubate at 37°C for 48-72 hours.[12]
-
Scoring: Count the number of revertant colonies on each plate.
Data Interpretation and Expected Results
| Test Condition | Tester Strain | Metabolic Activation (S9) | Expected Outcome | Interpretation |
| Vehicle Control | TA100 | With S9 | Low number of spontaneous revertants | Establishes baseline mutation rate. |
| Positive Control | TA100 | With S9 | Significant increase in revertant colonies (typically >2-fold over vehicle) | Confirms the sensitivity of the tester strain and the activity of the S9 mix. |
| Test Compound | TA100 | With S9 | Varies | Evaluation of the test compound's mutagenicity. |
Application II: The In Vitro Micronucleus Assay
The in vitro micronucleus assay is a genotoxicity test that detects damage to chromosomes or the mitotic apparatus.[3] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis.[3] An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome loss) activity.
Role of 3,5-Dimethyl-4-nitrosomorpholine in the Micronucleus Assay
3,5-Dimethyl-4-nitrosomorpholine serves as a clastogenic positive control in the in vitro micronucleus assay, particularly in the presence of a metabolic activation system.[3] Its inclusion validates the ability of the chosen mammalian cell line (e.g., CHO, V79, TK6, or human peripheral blood lymphocytes) and the protocol to detect chromosome damage induced by a pro-mutagen.[1][13]
Experimental Protocol: In Vitro Micronucleus Assay
This protocol is a generalized representation and should be tailored based on the specific cell line and established laboratory procedures, adhering to guidelines such as OECD Test Guideline 487.[1][13]
Materials:
-
Mammalian cell line (e.g., TK6)
-
Cell culture medium, serum, and antibiotics
-
3,5-Dimethyl-4-nitrosomorpholine (stock solution in a suitable solvent)
-
Vehicle control (e.g., DMSO)
-
S9 fraction and cofactor solution (S9 mix)
-
Cytochalasin B (to block cytokinesis, resulting in binucleated cells)[3]
-
Hypotonic solution (e.g., KCl)
-
Fixative (e.g., methanol:acetic acid)
-
DNA stain (e.g., Giemsa, DAPI)
-
Microscope slides
Procedure (Short Treatment with S9):
-
Cell Seeding: Seed cells at an appropriate density in culture vessels and allow them to attach and enter exponential growth.
-
Treatment: Remove the culture medium and add fresh medium containing the appropriate concentration of 3,5-Dimethyl-4-nitrosomorpholine or vehicle, with and without S9 mix. Typically, treatment is for 3-6 hours.[14]
-
Wash and Culture: After the treatment period, wash the cells with fresh medium and then add medium containing cytochalasin B. Culture for a period equivalent to 1.5-2 normal cell cycle lengths.
-
Cell Harvest: Harvest the cells by trypsinization.
-
Slide Preparation: Treat the cells with a hypotonic solution, fix them, and drop the cell suspension onto clean microscope slides.
-
Staining and Scoring: Stain the slides with a suitable DNA stain. Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[3]
Data Interpretation and Expected Results
| Test Condition | Metabolic Activation (S9) | Expected Outcome | Interpretation |
| Vehicle Control | With S9 | Low, baseline frequency of micronucleated cells | Establishes the spontaneous level of chromosome damage. |
| Positive Control | With S9 | Statistically significant increase in the frequency of micronucleated cells | Demonstrates the test system's ability to detect clastogens requiring metabolic activation. |
| Test Compound | With S9 | Varies | Evaluation of the test compound's clastogenicity/aneugenicity. |
Visualizing the Workflow
Ames Test Workflow
Caption: Workflow for the Ames Test using a positive control.
Metabolic Activation Pathway
Sources
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Navigating the Uncharted: A Guide to the Handling and Safety of 3,5-Dimethyl-4-nitrosomorpholine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Inherent Risks of N-Nitroso Compounds
N-nitrosamines are a class of genotoxic compounds that have been identified as impurities in some pharmaceutical products, leading to regulatory actions and product recalls.[1] Their carcinogenic potential is a significant concern, and as such, any N-nitroso compound should be handled with extreme caution. 3,5-Dimethyl-4-nitrosomorpholine, a derivative of morpholine, falls into this category. While specific data is lacking, its structural similarity to N-Nitrosomorpholine, a known carcinogen, necessitates the adoption of rigorous safety measures.[3]
The carcinogenicity of N-nitrosamines is believed to be mediated by their metabolic activation into reactive electrophilic species that can alkylate DNA, leading to mutations and potentially initiating carcinogenesis.[1] Studies on substituted nitrosomorpholines have shown that the position of methyl groups can influence both the potency and the target organs of their carcinogenic effects. For instance, methyl substitution at the beta positions (C2 and C6) of the morpholine ring has been shown to increase carcinogenic potency and shift the target from the liver to the upper gastrointestinal tract in rat models.[4][5][6] This underscores the importance of treating any new derivative, such as 3,5-Dimethyl-4-nitrosomorpholine, as a potential carcinogen with an unknown but potentially high degree of risk.
Hazard Assessment and Chemical Profile
Due to the absence of a specific Safety Data Sheet (SDS) for 3,5-Dimethyl-4-nitrosomorpholine, the following information is based on the known properties of N-Nitrosomorpholine.
| Property | Information (based on N-Nitrosomorpholine) |
| Chemical Name | 3,5-Dimethyl-4-nitrosomorpholine |
| Synonyms | Not readily available |
| Molecular Formula | C₆H₁₂N₂O₂ |
| Molecular Weight | 144.17 g/mol |
| Appearance | Expected to be a yellow solid or liquid, similar to N-Nitrosomorpholine.[2] |
| Solubility | Expected to be soluble in water and organic solvents. |
| Boiling Point | Not available. For N-Nitrosomorpholine: 224 °C.[2] |
| Melting Point | Not available. For N-Nitrosomorpholine: 29 °C.[2] |
| Primary Hazards | Suspected Carcinogen: Based on the known carcinogenicity of N-nitrosamines.[3] Toxic: May be harmful if swallowed, inhaled, or absorbed through the skin.[2] Irritant: May cause irritation to the skin, eyes, and respiratory tract.[2] |
| Incompatibilities | Strong oxidizing agents.[2] |
| Decomposition Products | Hazardous decomposition products formed under fire conditions may include carbon oxides and nitrogen oxides.[2] |
Mandatory Safety Precautions and Handling Protocols
Given the suspected high toxicity and carcinogenicity of 3,5-Dimethyl-4-nitrosomorpholine, a "zero exposure" policy should be the guiding principle.
Engineering Controls: The First Line of Defense
All work with 3,5-Dimethyl-4-nitrosomorpholine must be conducted in a designated and restricted area.
-
Chemical Fume Hood: All handling of the compound, including weighing, dilution, and transfers, must be performed inside a certified chemical fume hood with a face velocity of at least 100 feet per minute.[7]
-
Ventilation: Ensure adequate general laboratory ventilation.
-
Restricted Access: The work area should be clearly marked with warning signs indicating the presence of a potent carcinogen. Access should be limited to authorized and trained personnel only.
Personal Protective Equipment (PPE): Essential for Personal Safety
Appropriate PPE is mandatory to prevent any direct contact with the compound.
-
Gloves: Wear two pairs of nitrile gloves at all times. Change gloves immediately if they become contaminated.
-
Eye Protection: Chemical safety goggles are required. A face shield should also be worn when there is a risk of splashing.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn. This coat should not be worn outside of the designated work area.
-
Respiratory Protection: For operations with a higher risk of aerosol generation that cannot be adequately controlled by a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Caption: Required PPE for handling 3,5-Dimethyl-4-nitrosomorpholine.
Safe Handling and Work Practices
-
Weighing: Weigh the compound in a disposable container within the fume hood.
-
Solutions: Prepare solutions in the fume hood. Use a calibrated positive displacement pipette for transferring the compound.
-
Transport: When transporting the compound, even within the laboratory, use a sealed, unbreakable secondary container.[7]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory. Do not eat, drink, or apply cosmetics in the designated work area.[7]
Emergency Procedures: Preparedness is Key
Spills and Decontamination
In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.
-
Evacuation: Immediately evacuate the area and alert others.
-
Containment: If safe to do so, prevent the spread of the spill using an inert absorbent material (e.g., vermiculite, sand).
-
Decontamination: Decontamination should be performed by trained personnel wearing appropriate PPE, including respiratory protection. The spill area should be decontaminated with a suitable chemical degradation solution (see Section 5.2).
-
Ventilation: After cleanup, ensure the area is well-ventilated.
Caption: Step-by-step protocol for responding to a spill.
First Aid Measures
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[7]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[2]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[2]
Waste Management and Disposal
All waste contaminated with 3,5-Dimethyl-4-nitrosomorpholine must be treated as hazardous and carcinogenic.
Waste Segregation and Collection
-
Solid Waste: All contaminated solid waste (e.g., gloves, pipette tips, absorbent materials) should be placed in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Liquid Waste: All contaminated liquid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
Chemical Degradation and Decontamination
For the decontamination of glassware and work surfaces, a chemical degradation method is recommended. A common method for the degradation of N-nitroso compounds involves the use of hydrobromic acid in acetic acid or a solution of potassium permanganate in sulfuric acid. Caution: These are highly corrosive and reactive solutions and should be handled with appropriate safety measures. Always consult with your institution's environmental health and safety (EHS) office for approved decontamination procedures.
Storage and Transportation
-
Storage: Store 3,5-Dimethyl-4-nitrosomorpholine in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents.[2] The container should be tightly sealed and clearly labeled with the chemical name and all appropriate hazard warnings.
-
Transportation: When transporting the material, it should be placed in a sealed primary container, which is then placed in a durable, sealed, and labeled secondary container.
Conclusion
The handling of 3,5-Dimethyl-4-nitrosomorpholine requires a proactive and meticulous approach to safety. Due to the lack of specific toxicological data, it must be treated as a potent carcinogen. By implementing robust engineering controls, mandating the use of appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can minimize the risk of exposure and ensure a safe laboratory environment. Always consult your institution's EHS professionals before beginning any work with this compound.
References
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Lijinsky W, Reuber MD. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats. Carcinogenesis. 1982;3(8):911-915. Available from: [Link]
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Lijinsky W, Reuber MD. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats. Carcinogenesis. 1982;3(8):911-915. Available from: [Link]
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Lijinsky W. Chemical structural effects in carcinogenesis by nitrosamines. J Cancer Res Clin Oncol. 1982;104(3):217-226. Available from: [Link]
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New Jersey Department of Health. Hazardous Substance Fact Sheet: N-Nitrosomorpholine. Available from: [Link]
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Application Note: Preparation and Handling of N-Nitrosomorpholine (NMOR) Stock Solutions for Research Applications
Disclaimer: This document provides detailed procedures for the preparation of stock solutions for N-Nitrosomorpholine (NMOR, CAS No. 59-89-2) . The user-requested compound, "3,5-Dimethyl-4-nitrosomorpholine," is not readily commercially available, and there is a lack of established scientific literature and safety data for this specific derivative. Given that nitrosamines as a class of compounds are often potent carcinogens, this guide focuses on the well-characterized NMOR as a representative example. Extreme caution is advised, and all procedures must be conducted in strict accordance with institutional safety protocols.
Introduction: The Significance and Hazards of N-Nitrosomorpholine
N-Nitrosomorpholine (NMOR) is a semi-volatile N-nitrosamine compound that has been identified as a contaminant in various consumer products, including tobacco, and certain foods and beverages.[1] In the realm of scientific research, NMOR is a crucial model compound for toxicological and carcinogenesis studies.[2] It is frequently used to induce liver cancer in animal models, providing a standardized method for investigating the mechanisms of carcinogenesis and for the development of potential therapeutics.[1]
The utility of NMOR in research is directly linked to its hazardous properties. It is classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC), meaning it is possibly carcinogenic to humans.[3] Acute toxicity is also a significant concern, with studies indicating it is toxic if swallowed.[3] Therefore, the preparation of accurate and consistent stock solutions of NMOR for experimental use demands the highest level of safety and precision. This application note provides a comprehensive protocol for the safe handling and preparation of NMOR stock solutions, emphasizing the causality behind each procedural step to ensure both researcher safety and experimental integrity.
Chemical and Physical Properties of N-Nitrosomorpholine
A thorough understanding of the physicochemical properties of NMOR is fundamental to its safe handling and the preparation of stable solutions.
| Property | Value | Source(s) |
| CAS Number | 59-89-2 | [1][2][4][5][6] |
| Molecular Formula | C₄H₈N₂O₂ | [1][2][4] |
| Molecular Weight | 116.12 g/mol | [3][4] |
| Appearance | Pale yellow, sand-like powder or low melting solid.[1][3][7] | [1][3][7] |
| Melting Point | 29 °C (84 °F) | [3][4] |
| Boiling Point | 225-226 °C (435-436 °F) | [1][3][4] |
| Solubility | Soluble in water and organic solvents. | [5] |
| Stability | Stable under recommended storage conditions, but light-sensitive.[2][4] | [2][4] |
Safety and Handling: A Self-Validating System of Precaution
Working with a potent carcinogen like NMOR necessitates a multi-layered safety approach. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
All work with solid NMOR and its concentrated solutions must be performed in a designated area within a certified chemical fume hood to prevent inhalation of any airborne particles or vapors.[8] The work area should be equipped with an eyewash station and a safety shower in close proximity.
Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory:
-
Gloves: Double-gloving with nitrile gloves is recommended. Gloves must be changed immediately if contamination is suspected.
-
Eye Protection: Chemical safety goggles and a face shield are required.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be used.
-
Respiratory Protection: For weighing solid NMOR, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be considered, based on your institution's risk assessment.
Decontamination and Waste Disposal
All contaminated surfaces should be decontaminated with a suitable agent. All disposable materials, including gloves, bench paper, and pipette tips, that come into contact with NMOR must be disposed of as hazardous waste according to institutional and local regulations.
Experimental Protocol: Preparation of a 10 mg/mL NMOR Stock Solution in DMSO
This protocol details the preparation of a 10 mg/mL stock solution of NMOR in dimethyl sulfoxide (DMSO), a common solvent for in vitro and in vivo studies.
Materials and Reagents
-
N-Nitrosomorpholine (CAS 59-89-2)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Amber glass vials with Teflon-lined caps
-
Sterile, disposable serological pipettes and pipette tips
-
Vortex mixer
Step-by-Step Procedure
-
Pre-weighing Preparation: Before handling NMOR, ensure all necessary materials are inside the chemical fume hood. Pre-label an amber glass vial with the compound name, concentration, solvent, date, and your initials.
-
Weighing NMOR: Carefully weigh 10 mg of NMOR directly into the pre-labeled amber vial. It is crucial to perform this step in a fume hood and to handle the solid gently to avoid creating airborne dust.
-
Solvent Addition: Using a sterile serological pipette, add 1.0 mL of anhydrous DMSO to the vial containing the NMOR.
-
Dissolution: Tightly cap the vial and vortex at a medium speed until the NMOR is completely dissolved. The solution should be a clear, pale yellow.
-
Storage: Store the stock solution at -20°C in the dark. NMOR is light-sensitive, and proper storage is critical to maintain its stability.[2][4]
Solution Verification and Stability
The concentration of the stock solution can be verified using High-Performance Liquid Chromatography (HPLC) with a UV detector. A standard curve should be generated using a certified reference standard of NMOR.
Stock solutions of NMOR in DMSO are generally stable for at least 6 months when stored at -20°C and protected from light. However, it is good practice to prepare fresh solutions for critical experiments or after an extended storage period.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps and safety considerations in the preparation of an NMOR stock solution.
Caption: Workflow for the safe preparation of N-Nitrosomorpholine stock solution.
Conclusion
The preparation of N-Nitrosomorpholine stock solutions is a procedure that requires meticulous attention to detail and an unwavering commitment to safety. By understanding the chemical properties of NMOR and adhering to the protocols outlined in this application note, researchers can prepare accurate and stable stock solutions for their studies while minimizing the risks associated with handling this potent carcinogen.
References
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Chemsrc. 4-Nitrosomorpholine | CAS#:59-89-2. [Link]
- Thermo Fisher Scientific. SAFETY DATA SHEET - N,N-Dimethyl-4-nitrosoaniline. 2009.
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Organic Syntheses. N-NITROMORPHOLINE. [Link]
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Wikipedia. N-Nitrosomorpholine. [Link]
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Occupational Safety and Health Administration. N-NITROSOMORPHOLINE. [Link]
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National Center for Biotechnology Information. Preparations of C-Nitroso Compounds. [Link]
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National Center for Biotechnology Information. N-Nitroso-2,6-dimethylmorpholine. [Link]
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European Federation of Pharmaceutical Industries and Associations. Workflows for Quality risk management of nitrosamine risks in medicines. [Link]
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Pharmaffiliates. N-Nitrosomorpholine. [Link]
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PrepChem.com. Preparation of N,N-dimethyl-4-nitrosoaniline. [Link]
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California Office of Environmental Health Hazard Assessment. 2,6-Dimethyl-n-nitrosomorpholine. [Link]
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Application Notes & Protocols for In Vivo Carcinogenicity Studies with 3,5-Dimethyl-4-nitrosomorpholine
Introduction: Understanding 3,5-Dimethyl-4-nitrosomorpholine as a Research Tool
3,5-Dimethyl-4-nitrosomorpholine (DMNM) is a heterocyclic N-nitrosamine compound. While N-nitrosamines as a class are recognized for their potent carcinogenic properties, DMNM and its isomers are of particular interest in experimental oncology and toxicology.[1][2] Unlike its parent compound, N-nitrosomorpholine, which primarily induces liver tumors in rats, methyl substitution at the beta positions (3 and 5) significantly alters its organotropism, making it a powerful tool for inducing tumors in the upper gastrointestinal tract, particularly the esophagus.[3][4]
This shift in target organ specificity makes DMNM an invaluable model compound for studying the mechanisms of esophageal carcinogenesis, evaluating potential chemopreventive agents, and developing novel diagnostic and therapeutic strategies for these types of cancers.[5] Chemically induced primary cancer models, such as those using DMNM, are advantageous because they allow for the study of the entire carcinogenic spectrum—from initiation and promotion to progression—in a way that more closely mimics the sporadic nature of human cancers compared to xenograft models.[5]
This document provides a comprehensive guide to designing and executing in vivo studies using DMNM, with a focus on scientific integrity, experimental rationale, and personnel safety.
Foundational Knowledge: Mechanism of Carcinogenic Action
The carcinogenicity of DMNM, like other N-nitrosamines, is not inherent to the molecule itself but is a consequence of its metabolic activation. This process is critical to understand, as it underpins the entire basis of the experimental model.
The primary pathway for bioactivation is enzymatic α-hydroxylation, catalyzed predominantly by cytochrome P450 (CYP) enzymes in target tissues.[2][6]
-
α-Hydroxylation: CYP enzymes introduce a hydroxyl group onto one of the carbon atoms adjacent (in the α-position) to the N-nitroso group.
-
Spontaneous Decomposition: The resulting α-hydroxy-nitrosamine is an unstable intermediate that rapidly and non-enzymatically decomposes.
-
Formation of Electrophiles: This decomposition yields a highly reactive electrophilic species, a diazonium ion, and an aldehyde.
-
DNA Adduct Formation: The electrophilic diazonium ion readily attacks nucleophilic sites on DNA bases, forming covalent DNA adducts. It is these DNA adducts, if not repaired by cellular mechanisms, that can lead to miscoding during DNA replication, resulting in permanent mutations in critical genes (e.g., oncogenes and tumor suppressor genes) and initiating the process of carcinogenesis.[2][7]
The specific CYP enzymes involved and the rate of metabolic activation in different tissues are key determinants of organ-specific carcinogenicity. The structural properties of 3,5-Dimethyl-4-nitrosomorpholine likely favor its activation in the esophageal epithelium, leading to the observed tumor localization.[4]
Caption: Metabolic activation of DMNM leading to DNA damage.
Critical Safety Protocols and Handling
3,5-Dimethyl-4-nitrosomorpholine is a potent carcinogen and must be handled with extreme caution.[1] A comprehensive, site-specific safety protocol must be in place before any work commences.
3.1. Personal Protective Equipment (PPE) Always use the following minimum PPE when handling DMNM, whether in solid or solution form:
-
Gloves: Double-gloving with nitrile gloves is mandatory. Dispose of outer gloves immediately after handling the compound.[8]
-
Lab Coat: A dedicated, disposable lab coat or a non-permeable gown should be worn.[9]
-
Eye Protection: Chemical safety goggles or a full-face shield are required.[8]
-
Respiratory Protection: Work must be conducted in a certified chemical fume hood.[8][9] For weighing the solid compound, a NIOSH-approved respirator with appropriate cartridges for organic vapors may be necessary, depending on institutional safety assessment.[10]
3.2. Handling and Preparation
-
Designated Area: All work with DMNM must be performed in a designated area within a chemical fume hood. This area should be clearly marked with warning signs.
-
Weighing: Weigh solid DMNM on a tared, disposable weigh boat within the fume hood. Use non-sparking tools.[9]
-
Solution Preparation: Prepare solutions within the fume hood. Add the solvent to the pre-weighed DMNM slowly to avoid aerosolization.
-
Transport: When transporting solutions, use sealed, shatter-proof secondary containers.
3.3. Spill and Waste Management
-
Spill Cleanup: In case of a small spill, dampen the material with an appropriate solvent (e.g., water) to prevent dust formation, and absorb it with an inert material like vermiculite or sand.[10] Place all contaminated materials in a sealed, labeled hazardous waste container. Do not attempt to clean up large spills; evacuate the area and contact institutional safety personnel.[9]
-
Decontamination: Decontaminate all surfaces, glassware, and equipment with a suitable method, such as a strong oxidizing agent followed by thorough rinsing, as determined by your institution's safety office.
-
Waste Disposal: All DMNM waste (solid, solutions, contaminated PPE, animal carcasses, and bedding) is considered hazardous carcinogenic waste. It must be collected in clearly labeled, sealed containers and disposed of through an approved hazardous waste management program.[9]
In Vivo Experimental Design: A Strategic Approach
A well-designed study is crucial for obtaining reproducible and meaningful results. The following sections outline the key considerations.
4.1. Animal Model Selection The choice of animal model is fundamental to the study's success.
-
Species and Strain: The Fischer 344 (F344) rat is a widely used and well-characterized model for N-nitrosamine carcinogenesis studies due to its sensitivity and relatively low incidence of spontaneous tumors.[3][6][11] Sprague Dawley rats have also been used effectively.[1] For certain research questions, specific mouse strains may be considered.[12][13]
-
Source and Health Status: Animals should be obtained from a reputable, certified vendor to ensure they are specific-pathogen-free (SPF) and genetically consistent.
-
Age and Sex: Studies are typically initiated in young adult animals (e.g., 6-8 weeks old) to allow for a sufficient latency period for tumor development. While both sexes can be used, studies often use a single sex to reduce variability; female F344 rats have been shown to be susceptible.[3]
4.2. Dosage, Route, and Duration The goal is to provide a sufficient dose to induce tumors within a reasonable timeframe without causing excessive acute toxicity that could lead to premature death.
-
Route of Administration: For inducing esophageal tumors, administration in the drinking water is a common and effective method for chronic exposure.[3][4] This route is less stressful for the animals than repeated gavage and mimics a potential route of human exposure.
-
Dose Selection: Dose-finding pilot studies may be necessary. Based on the literature, effective carcinogenic doses of related nitrosamines often fall in the range of 50-200 parts per million (ppm) in drinking water. For a potent compound like DMNM, lower doses may be effective. A study using a mixture of cis- and trans-isomers of N-nitroso-3,5-dimethylpiperidine found concentrations of 0.14 mM to 0.72 mM in drinking water to be carcinogenic in F344 rats.[3] Another study with 2,6-dimethylnitrosomorpholine used a dose of 5 mg/week in drinking water for 30 weeks, which resulted in 100% tumor incidence.[4]
-
Study Duration: Carcinogenicity studies are typically long-term. The administration period can range from several weeks to months, followed by an observation period until a pre-determined endpoint is reached (e.g., development of clinical signs, a specific time point like 12-18 months, or study termination).[14][15]
Table 1: Example Dosage Regimens for Related Nitrosamines in Rats
| Compound | Species/Strain | Route | Dosage & Duration | Target Organs | Reference |
| N-nitroso-3,5-dimethylpiperidine (trans-isomer) | Female F344 Rats | Drinking Water | 0.14 mM for 50 weeks | Esophagus, Stomach, Tongue | [3] |
| N-nitroso-3,5-dimethylpiperidine (cis-isomer) | Female F344 Rats | Drinking Water | 0.72 mM for 50 weeks | Esophagus, Stomach, Tongue | [3] |
| 2,6-Dimethylnitrosomorpholine | Rats | Drinking Water | 5 mg/week for 30 weeks | Esophagus, Nasal Turbinates | [4] |
| N-nitrosomorpholine | Rats | Drinking Water | 4 mg/week for 30 weeks | Liver | [4] |
4.3. Study Groups and Endpoints
-
Control Groups: A concurrent vehicle control group (receiving drinking water without DMNM) is essential.
-
Sample Size: The number of animals per group should be sufficient for statistical power, typically 15-30 animals for a long-term carcinogenicity study.
-
Primary Endpoints:
-
Tumor incidence, multiplicity, and latency.
-
Gross and microscopic pathology (histopathology) of the target organ (esophagus) and other major organs.[16]
-
-
Secondary/Exploratory Endpoints:
Detailed Protocol: In Vivo Carcinogenicity Study
This protocol provides a generalized framework. All procedures must be approved by the institution's Institutional Animal Care and Use Committee (IACUC).
5.1. Animal Acclimatization and Housing
-
Upon arrival, house animals (e.g., female F344 rats, 5 weeks old) in a controlled environment (12:12 hour light:dark cycle, 22±2°C, 50±10% humidity) with ad libitum access to standard chow and water.
-
Allow for an acclimatization period of at least one week before the start of the experiment.
-
Randomly assign animals to control and treatment groups.
5.2. Preparation and Administration of DMNM Solution
-
Perform all steps in a chemical fume hood with appropriate PPE.
-
Calculate the amount of DMNM needed to achieve the target concentration (e.g., 100 ppm) in the drinking water.
-
Weigh the DMNM and dissolve it in a small amount of a suitable vehicle if necessary, then bring it to the final volume with autoclaved drinking water in amber glass bottles to protect from light.[10]
-
Prepare fresh solutions weekly.
-
Replace the drinking water bottles on the animal cages twice weekly, measuring the remaining volume to estimate consumption.
5.3. In-Life Monitoring
-
Record the body weight of each animal weekly.
-
Perform daily clinical observations for signs of toxicity, such as ruffled fur, lethargy, weight loss, or difficulty eating/drinking.
-
At the end of the administration period (e.g., 30 weeks), switch the treatment group to regular drinking water for the remainder of the observation period.
5.4. Necropsy and Tissue Collection
-
Euthanize animals when they become moribund or at the pre-determined study endpoint, following an IACUC-approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perform a full gross necropsy, examining all organs for abnormalities.
-
Carefully dissect the entire esophagus. Open it longitudinally and inspect the mucosal surface for any nodules, masses, or irregularities.
-
Collect the esophagus, liver, lungs, kidneys, and any tissues with gross lesions.
-
Fix tissues in 10% neutral buffered formalin for at least 24 hours.
5.5. Histopathological Analysis
-
After fixation, process tissues through graded alcohols and xylene, and embed in paraffin.
-
Section the paraffin blocks (e.g., at 5 µm thickness) and mount the sections on glass slides.
-
Stain the slides with Hematoxylin and Eosin (H&E).
-
A board-certified veterinary pathologist should perform a blinded microscopic examination of the slides to identify and classify pre-neoplastic and neoplastic lesions (e.g., dysplasia, papilloma, squamous cell carcinoma).
Caption: Workflow for a DMNM-induced carcinogenicity study.
Data Analysis and Interpretation
The primary analysis will involve comparing the tumor incidence between the DMNM-treated group and the control group using appropriate statistical tests, such as the Fisher's exact test. Tumor multiplicity (average number of tumors per animal) can be analyzed using a t-test or Mann-Whitney U test. Survival data can be visualized using Kaplan-Meier curves and analyzed with the log-rank test. A statistically significant increase in tumor incidence in the DMNM group compared to the control group provides evidence of the compound's carcinogenicity under the tested conditions.
References
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The cellular DNA content and profile of dimethyl nitrosamine induced marine lung tumors in relation to their histopathology. (1981). Carcinogenesis. [Link]
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The cellular DNA content and profile of dimethyl nitrosamine induced murine lung tumors in relation to their histopathology. (1981). Carcinogenesis. [Link]
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Medium-term protocols for in vivo evaluation of chemical modifiers of carcinogenesis. (1995). Ciencia e Cultura. [Link]
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Experimental identification of chemical carcinogens, risk evaluation, and animal-to-human correlations. (1979). Environmental Health Perspectives. [Link]
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Comparative Study of the Carcinogenic Activity of Nitrosamines. (1960). Journal of the National Cancer Institute. [Link]
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In Vitro and In Vivo Analysis of the Effects of 3,5-DMA and Its Metabolites in Neural Oxidative Stress and Neurodevelopmental Toxicity. (2019). Toxicological Sciences. [Link]
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Estimated Cancer Risks Associated with Nitrosamine Contamination in Commonly Used Medications. (2021). International Journal of Environmental Research and Public Health. [Link]
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Direct quantification of in vivo mutagenesis and carcinogenesis using duplex sequencing. (2021). Proceedings of the National Academy of Sciences. [Link]
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Characterization of Diethyl Nitrosamine (DEN) generated tumors. (n.d.). ResearchGate. [Link]
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Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. (1984). Carcinogenesis. [Link]
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Experimental models of chemical carcinogenesis: bridging toxicology and preclinical pharmacology. (2024). Investigational New Drugs. [Link]
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Applicability of a Host-mediated In Vivo/In Vitro Model in Screening for the Carcinogenic Potential of Chemicals. (2022). Anticancer Research. [Link]
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Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. (2024). ResearchGate. [Link]
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Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat. (1982). Cancer Research. [Link]
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In vivo formation of N-nitrosomorpholine in CD-1 mice exposed by inhalation to nitrogen dioxide and by gavage to morpholine. (1983). Journal of the National Cancer Institute. [Link]
-
Comparative Carcinogenesis by Nitrosomorpholines, Nitrosooxazolidines and Nitrosotetrahydrooxazine in Rats. (1982). Journal of Cancer Research and Clinical Oncology. [Link]
-
Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. (1982). Journal of the National Cancer Institute. [Link]
-
Development on Animal Models for Drug/Chemical Induced Liver Injury. (2023). Journal of Drug and Alcohol Research. [Link]
-
Acute Biochemical and Morphological Effects of N-nitrosomorpholine in Comparison to Dimethyl- And Diethylnitrosamine. (1975). Chemico-Biological Interactions. [Link]
-
Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats. (1975). Cancer Research. [Link]
-
N-Nitrosomorpholine. (n.d.). U.S. Environmental Protection Agency. [Link]
-
Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. (2022). International Journal of Molecular Sciences. [Link]
-
A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. (1984). ResearchGate. [Link]
-
A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. (1984). Cancer Research. [Link]
-
N-Nitrosomorpholine. (n.d.). Wikipedia. [Link]
-
Formation and Metabolism of Nitrosamines. (n.d.). Grantome. [Link]
-
EVIDENCE ON THE CARCINOGENICITY OF 2,6-DIMETHYL-N-NITROSOMORPHOLINE. (2012). California Office of Environmental Health Hazard Assessment (OEHHA). [Link]
-
A Review on Mechanism of Nitrosamine Formation, Metabolism and Toxicity in In Vivo. (n.d.). Impact Factor. [Link]
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- 4. Increased carcinogenicity of 2,6-dimethylnitrosomopholine compared with nitrosomopholine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. fishersci.com [fishersci.com]
- 10. N-NITROSOMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The cellular DNA content and profile of dimethyl nitrosamine induced marine lung tumors in relation to their histopathology - PubMed [pubmed.ncbi.nlm.nih.gov]
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Troubleshooting & Optimization
Stability of 3,5-Dimethyl-4-nitrosomorpholine in different solvents
Technical Support Center: Stability of N-Nitrosamines in Solution
A Guide for Researchers Focusing on 3,5-Dimethyl-4-nitrosomorpholine and Related Analogs
Introduction: The study of N-nitrosamines is a critical area in pharmaceutical drug development and safety assessment due to their classification as probable human carcinogens. The stability of these compounds, such as 3,5-Dimethyl-4-nitrosomorpholine, in various solvents is a paramount concern for accurate analytical quantification and toxicological evaluation. This guide is designed to provide researchers, scientists, and drug development professionals with a comprehensive technical resource.
It is important to note that while this guide focuses on the principles governing the stability of 3,5-Dimethyl-4-nitrosomorpholine, specific, publicly available stability data for this particular analog is scarce. Therefore, this document leverages established knowledge regarding its parent compound, N-nitrosomorpholine (NMOR), and the broader class of nitrosamines to provide a foundational framework for your experimental design and troubleshooting. The principles and protocols outlined here are designed to be adapted to investigate the unique stability profile of 3,5-Dimethyl-4-nitrosomorpholine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability of 3,5-Dimethyl-4-nitrosomorpholine in a solvent?
A1: The stability of nitrosamines, including 3,5-Dimethyl-4-nitrosomorpholine, is not static and is influenced by a combination of chemical and physical factors. The most critical are:
-
Light Exposure: Nitrosamines are known to be susceptible to photolysis, particularly under UV light.[1][2] UVA irradiation can lead to the formation of directly mutagenic species, and this photoactivated state can be relatively stable.[3][4] Therefore, protecting solutions from light is a critical first step in ensuring stability.[5]
-
Temperature: Elevated temperatures can accelerate degradation. Conversely, storing solutions at reduced temperatures (e.g., 4°C, -20°C, or -70°C) significantly enhances long-term stability.[6]
-
pH: The pH of the solvent system can be a determining factor. The kinetics of amine nitrosation are strongly dependent on the acid-base equilibria of both the amine precursor and the nitrosating agent.[7] While the stability of the formed nitrosamine is also pH-dependent, extreme pH values should generally be avoided unless their effect is being specifically studied.
-
Presence of Oxidizing or Reducing Agents: The N-nitroso group can be susceptible to chemical transformation. The presence of strong oxidizing agents should be avoided.[5][8]
-
Solvent Matrix: The nature of the solvent itself and the presence of other components (e.g., excipients in a formulation, biological matrix components) can interfere with stability or analytical detection.[1][9]
Q2: What is the general degradation pathway for nitrosamines like 3,5-Dimethyl-4-nitrosomorpholine?
A2: The most well-established degradation pathway, particularly in biological systems or under certain chemical conditions, involves metabolic activation. This typically begins with α-hydroxylation, a reaction catalyzed by enzymes like cytochrome P450.[10][11] This α-hydroxyalkyl nitrosamine intermediate is unstable and breaks down, ultimately forming an electrophilic species that can alkylate nucleophiles like DNA.[10][11] Photodegradation induced by UV light represents another key pathway, which may generate different reactive intermediates.[4]
Q3: What are the recommended general storage conditions for a stock solution of 3,5-Dimethyl-4-nitrosomorpholine?
A3: Based on general guidelines for nitrosamines, stock solutions should be stored under the following conditions to maximize stability:
-
Container: Use amber glass vials or wrap clear vials in aluminum foil to protect from light.[2][5]
-
Temperature: Store in a refrigerator or, for long-term storage, a freezer (-20°C or colder).[5][6][12]
-
Solvent: Prepare stock solutions in a high-purity, inert solvent in which the compound is highly soluble and stable. Methanol or acetonitrile are common choices for analytical standards.[13]
-
Atmosphere: For highly sensitive applications, purging the vial headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.
Troubleshooting Guide: Common Experimental Issues
Q4: I am observing a rapid loss of my 3,5-Dimethyl-4-nitrosomorpholine standard in my working solution. What could be the cause?
A4: Rapid degradation is a common issue. Systematically check the following potential causes:
-
Photodegradation: Are you working under direct laboratory lighting for extended periods? Are your solutions stored in clear vials on the benchtop or in a clear autosampler tray?
-
Solution: Switch to amber vials or use foil-wrapped containers.[13] Minimize the time the solution is exposed to light. If using an autosampler, ensure its cover is on and it is not placed in direct sunlight.
-
-
Temperature Effects: Is your experiment running at an elevated temperature? Is the autosampler compartment temperature controlled?
-
Solution: Use a temperature-controlled autosampler set to a low temperature (e.g., 4-10°C). For longer sequences, consider preparing fresh dilutions or splitting the analysis into multiple runs. Studies on other volatile nitrosamines have shown stability for extended periods at 4-10°C.[6]
-
-
Reactive Solvent/Matrix: Is there a component in your solvent or sample matrix that could be reacting with the nitrosamine?
-
Solution: Prepare the standard in a pure, inert solvent (e.g., LC-MS grade methanol or acetonitrile) to confirm the stability of the analyte itself. If the instability is only observed in the sample matrix, investigate potential interactions with excipients or other components.
-
Q5: My analytical results are inconsistent and show poor reproducibility. Where should I start troubleshooting?
A5: Inconsistent results often point to issues in sample handling, preparation, or the analytical method itself.
-
Workflow Diagram: Troubleshooting Inconsistent Results
-
Checklist:
-
Internal Standard: Are you using a stable, isotopically labeled internal standard (e.g., d8-NMOR)? [13]This is crucial to compensate for variations in sample preparation and instrument response.
-
Adsorption: Nitrosamines can sometimes adsorb to plastic or glass surfaces. Consider using silanized glass vials.
-
Sample Preparation: Ensure your extraction procedure is validated and consistent. Use precise pipetting techniques and ensure complete dissolution. [14] 4. Instrument Carryover: Inject a blank solvent after a high-concentration sample to check for carryover, which can lead to artificially high results in subsequent runs.
-
Q6: I am concerned about the in-situ or artifactual formation of nitrosamines during my sample preparation. How can I prevent this?
A6: This is a significant concern, especially when analyzing samples that contain both amine precursors (from the drug substance or excipients) and nitrosating agents (trace nitrites). [1][9][15]* Causality: Artifactual formation occurs when residual secondary or tertiary amines react with nitrosating agents (like nitrites) under favorable conditions (e.g., acidic pH) during sample workup. [7][15]* Prevention Strategies:
- Use Inhibitors: The addition of a nitrosation inhibitor to the sample homogenization or extraction solution is a highly effective strategy. [1]A combination of ascorbic acid (for the aqueous phase) and α-tocopherol (for the lipid phase) can prevent artifactual formation. [16] * Control pH: Keep the pH of the sample preparation environment neutral or basic if possible, as acidic conditions can promote nitrosation. [7] * Minimize Time and Temperature: Process samples quickly and at low temperatures to reduce the reaction rate of any potential artifactual formation.
Experimental Protocols & Data
Protocol 1: General Workflow for Assessing Stability in a Solvent
This protocol outlines a general method to determine the stability of 3,5-Dimethyl-4-nitrosomorpholine in a specific solvent over time under controlled conditions.
-
Workflow Diagram: Stability Assessment Protocol
Caption: Experimental workflow for assessing nitrosamine stability.
-
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a concentrated stock solution (e.g., 1000 µg/mL) of 3,5-Dimethyl-4-nitrosomorpholine in a stable solvent like LC-MS grade methanol. Store this at -20°C in an amber vial. [13] * Prepare a working solution of a suitable internal standard (e.g., n-Nitrosomorpholine-d8) at a fixed concentration. [13] 2. Stability Sample Preparation (Time=0):
-
Dilute the stock solution into the test solvent (e.g., water, buffer at a specific pH, formulation placebo) to achieve the final target concentration for the stability study (e.g., 1.0 µg/mL).
-
Immediately take an aliquot of this solution for the T=0 time point.
-
-
Incubation:
-
Aliquot the remaining solution into multiple amber vials.
-
Store these vials under the desired experimental conditions (e.g., 25°C protected from light, 40°C protected from light, 25°C exposed to controlled laboratory light).
-
-
Sampling:
-
At each scheduled time point (e.g., 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
-
Analysis (LC-MS/MS):
-
For each sample (including T=0), add a precise volume of the internal standard working solution. [13] * Filter the sample if necessary through a 0.22 µm filter. [13] * Analyze using a validated LC-MS/MS method. The use of tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) is essential for achieving the required sensitivity and selectivity. [17] 6. Data Evaluation:
-
Calculate the concentration of 3,5-Dimethyl-4-nitrosomorpholine at each time point relative to the T=0 sample.
-
Plot the percentage of the initial concentration remaining versus time to determine the degradation rate.
-
-
Data Summary: Stability of N-Nitrosomorpholine (NMOR) Under Various Conditions
This table summarizes findings from the literature for N-nitrosomorpholine (NMOR), which can serve as a proxy for designing studies for its dimethyl analog.
| Condition | Solvent/Matrix | Stability Finding | Implication for 3,5-Dimethyl-4-nitrosomorpholine | Reference |
| UVA Irradiation | Phosphate Buffer | Becomes directly mutagenic; activity is relatively stable, with ~79% remaining after 10 days of storage at 37°C, 4°C, or -20°C post-irradiation. | High susceptibility to photodegradation is expected. Experiments must be conducted with rigorous light protection. | [3][4] |
| Thermal Storage | Human Urine | Stable for 24 days at temperatures ranging from 20°C down to -70°C. | Suggests good thermal stability in a complex biological matrix when protected from light. | [6] |
| Long-Term Frozen Storage | Human Urine | Stable for at least 1 year when stored at -70°C. | For long-term storage of analytical samples and standards, -70°C or colder is recommended. | [6] |
| Sample Storage (Post-Extraction) | Prepared Urine Samples | Stable for up to 10 weeks at -20°C. | Provides confidence in the stability of prepared samples stored in an autosampler or freezer pending analysis. | [6] |
| Ambient Storage (on sampler) | Air Sampler (Florisil) | Recovery remained above 81% during a 19-day ambient temperature storage period when protected from light. | Demonstrates reasonable stability at room temperature in the dark, but refrigeration is still best practice. | [2] |
References
- ResolveMass Laboratories Inc. (2026). Nitrosamine Risk in Solid vs Liquid Dosage.
- Scientific Committee on Consumer Safety. (n.d.). Opinion on Nitrosamines and Secondary Amines in Cosmetic Products. Public Health.
- Veeprho. (2024). Nitrosamine Impurities Challenges and Solutions.
- NOAA. (n.d.). N-NITROSOMORPHOLINE. CAMEO Chemicals.
- European Federation of Pharmaceutical Industries and Associations (Efpia). (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
- The Analytical Scientist. (2025). Trends and Challenges in Nitrosamine Testing: Part Two.
- Fisher Scientific. (2009).
- Santa Cruz Biotechnology. (n.d.).
- Chromatography Today. (2024). Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals.
- Chem Service. (2015). SAFETY DATA SHEET - N-Nitrosomorpholine Solution.
- C/D/N Isotopes Inc. (2018).
- Djintchui Ngongang, A., Vo Duy, S., & Sauvé, S. (n.d.). Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument. Analytical Methods, RSC Publishing.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities.
- Pharmaceutical Technology. (2024). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Mochizuki, M., et al. (n.d.).
- MilliporeSigma. (n.d.).
- Arimoto-Kobayashi, S., & Hayatsu, H. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503721.
- Hecht, S. S., McCoy, G. D., Chen, C. B., & Hoffmann, D. (1981). The Metabolism of Cyclic Nitrosamines. In N-Nitroso Compounds (ACS Symposium Series, Vol. 174, pp. 49-75). American Chemical Society.
- Chen, W. C., & Lee, H. W. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559.
- Seyler, T. H., et al. (2014). Long Term Stability of Volatile Nitrosamines in Human Urine. Journal of analytical toxicology, 38(1), 39-42.
- OSHA. (2019). N-Nitrosomorpholine (NMOR). (Withdrawn, Provided for Historical Reference Only).
- Google Patents. (n.d.). US11285430B2 - Nitrosamine decomposition.
- Dai, Y., et al. (2021).
- Norkus, E. P., et al. (1984). Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide. Carcinogenesis, 5(5), 549-554.
- Stewart, B. W., Hicks, R. M., & Magee, P. N. (1975). Acute Biochemical and Morphological Effects of N-nitrosomorpholine in Comparison to Dimethyl- And Diethylnitrosamine. Chemico-Biological Interactions, 11(5), 413-429.
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. osha.gov [osha.gov]
- 3. researchgate.net [researchgate.net]
- 4. Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-NITROSOMORPHOLINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Long Term Stability of Volatile Nitrosamines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. health.ec.europa.eu [health.ec.europa.eu]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. resolvemass.ca [resolvemass.ca]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. cdn.chemservice.com [cdn.chemservice.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 15. veeprho.com [veeprho.com]
- 16. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.rsc.org [pubs.rsc.org]
Degradation products of 3,5-Dimethyl-4-nitrosomorpholine
Technical Support Center: Degradation Profiling of 3,5-Dimethyl-4-nitrosomorpholine (NDMM)
Welcome to the Advanced Application Support Center. As a Senior Application Scientist, I frequently encounter challenges from researchers attempting to track the degradation pathways of sterically hindered nitrosamines like 3,5-Dimethyl-4-nitrosomorpholine (NDMM). Because NDMM serves as a potent genotoxic impurity and a model carcinogen in toxicological and environmental studies, understanding its exact breakdown mechanisms—whether via UV photolysis, metabolic activation, or oxidative stress—is critical.
This guide abandons generic advice to provide you with the mechanistic causality behind each experimental step, self-validating workflows, and actionable troubleshooting strategies.
Section 1: Core FAQs on NDMM Degradation Mechanisms
Q1: Why does NDMM degrade inconsistently in environmental water matrices compared to ultrapure laboratory water? A: The causality lies in photon competition and radical scavenging. Under UV irradiation (λ ≈ 340 nm), the N–NO bond of NDMM undergoes homolytic cleavage [3]. However, Natural Organic Matter (NOM) present in environmental samples acts as a massive photon sink, competing with NDMM for UV light. This light-screening effect can increase the photolytic half-life of nitrosamines by up to threefold [1]. Furthermore, NOM scavenges the reactive aminium radicals formed post-cleavage, altering the stoichiometric conversion of NDMM into its parent amine, 3,5-dimethylmorpholine.
Q2: During metabolic stability assays, why do we observe rapid NDMM depletion but fail to detect the α-hydroxy intermediate? A: The α-hydroxy nitrosamine intermediate formed via Cytochrome P450 (CYP450) metabolism is inherently unstable. It spontaneously undergoes heterolytic cleavage to release an aldehyde and a highly reactive diazonium ion. Because the half-life of this α-hydroxy species is on the order of milliseconds to seconds, it cannot be detected via standard LC-MS. To validate this pathway, you must trap the downstream electrophiles (e.g., using glutathione) or monitor the stable ring-opened end-products and N₂ evolution.
Q3: What is the primary photodegradation product of NDMM, and how does oxygen affect it? A: In degassed aqueous media, the primary degradation product is the parent amine, 3,5-dimethylmorpholine, alongside nitrite/nitrate [2]. However, in oxygen-rich environments, irradiated nitrosamines can undergo oxygen-atom exchange with dissolved O₂, leading to the formation of the corresponding nitramine (3,5-dimethyl-4-nitromorpholine) via a nitrosamine peroxide intermediate [3].
Section 2: Troubleshooting Guide for Analytical Workflows
Issue 1: Poor mass balance recovery during UV photodegradation experiments.
-
Root Cause: The primary photoproduct, 3,5-dimethylmorpholine, is highly volatile and hydrophilic. Sample concentration steps (e.g., solvent evaporation under a nitrogen stream) strip the product from the matrix.
-
Resolution: Eliminate the evaporation step. Switch to a direct-injection LC-MS/MS method. If sensitivity is an issue, derivatize the secondary amine with dansyl chloride prior to analysis to decrease volatility and exponentially increase mass spectrometry ionization efficiency.
Issue 2: False-positive degradation in stock solutions stored at room temperature.
-
Root Cause: NDMM is highly light-sensitive and thermally labile. Ambient laboratory fluorescent lighting contains a sufficient UV spectrum to initiate slow homolytic cleavage over time.
-
Resolution: All NDMM stock solutions must be prepared in amber glass vials and stored at -20°C. Implement a "dark control" (a vial wrapped in aluminum foil) during all experiments to establish a baseline for non-photolytic, thermal degradation.
Issue 3: Matrix suppression masking trace degradation fragments in LC-MS/MS.
-
Root Cause: Co-eluting matrix components (e.g., microsomal proteins or buffer salts) suppress the ionization of low-molecular-weight NDMM fragments.
-
Resolution: Utilize a highly deuterated internal standard, such as N-Nitrosomorpholine-d8, which co-elutes with the target analytes and normalizes ionization variations[4]. Ensure your solid-phase extraction (SPE) protocol uses a mixed-mode cation exchange resin to selectively retain the basic amine degradation products while washing away neutral matrix interferences.
Section 3: Quantitative Data Summary
| Degradation Pathway | Primary Catalyst / Inducer | Key Intermediate | Stable End Products | Analytical Detection Method |
| Photolysis (Anaerobic) | UV Light (~340 nm) | Aminium Radical + NO• | 3,5-Dimethylmorpholine, Nitrite | LC-MS/MS (ESI+), Ion Chromatography |
| Photolysis (Aerobic) | UV Light + Dissolved O₂ | Nitrosamine Peroxide | 3,5-Dimethyl-4-nitromorpholine | GC-MS (EI), LC-MS/MS |
| Metabolic (Hepatic) | CYP450 Enzymes | α-Hydroxy Nitrosamine | Diazonium Ion, Ring-opened diols | LC-MS/MS with GSH trapping |
| Thermal / Chemical | Heat (>135°C) / H₂O₂ | N/A | NOx fumes, Acetate, Glycolate | Headspace GC-MS, NMR |
Section 4: Self-Validating Experimental Protocols
Protocol A: Controlled UV Photodegradation of NDMM Design Principle: This protocol incorporates a dark control and mass balance tracking to ensure observed degradation is strictly photolytic.
-
Preparation: Prepare a 10 µM solution of NDMM in LC-MS grade water. Spike the solution with 1 µM of a deuterated internal standard (e.g., NMOR-d8) to correct for downstream injection variability [4].
-
Vessel Selection: Transfer 3 mL of the solution into a quartz cuvette. Causality: Standard borosilicate glass absorbs UV light below 350 nm, which would artificially shield the NDMM from the 340 nm target wavelength.
-
Controls: Prepare an identical quartz cuvette, but wrap it entirely in aluminum foil (Dark Control) to monitor hydrolytic or thermal baseline loss.
-
Irradiation: Place both cuvettes in a photoreactor equipped with monochromatic 340 nm UV lamps.
-
Sampling: Extract 100 µL aliquots at 0, 5, 10, 20, and 30 minutes. Immediately quench the reaction by transferring the aliquots to amber vials stored at 4°C.
-
Analysis: Analyze via direct-injection LC-MS/MS. Calculate the mass balance by ensuring the molar loss of NDMM equals the molar sum of 3,5-dimethylmorpholine and any nitramine formed.
Protocol B: In Vitro Metabolic Degradation Assay Design Principle: This assay utilizes enzymatic gating (NADPH dependency) to validate that degradation is strictly CYP450-mediated.
-
Matrix Prep: Thaw rat liver microsomes on ice. Prepare a 1 mL reaction mixture containing 1 mg/mL microsomal protein, 100 mM potassium phosphate buffer (pH 7.4), and 5 µM NDMM.
-
Negative Control: Prepare a parallel mixture lacking NADPH (Minus-NADPH Control) to rule out non-specific enzymatic hydrolysis.
-
Equilibration: Pre-incubate all mixtures at 37°C for 5 minutes.
-
Initiation: Initiate the CYP450-mediated α-hydroxylation by adding 1 mM NADPH to the active samples.
-
Quenching: At 0, 15, 30, and 60 minutes, extract 100 µL aliquots and immediately precipitate the proteins by adding 100 µL of ice-cold acetonitrile containing the internal standard. Causality: The organic solvent instantly denatures the CYP enzymes, freezing the degradation profile at that exact second.
-
Centrifugation & Detection: Centrifuge at 14,000 x g for 10 minutes at 4°C. Analyze the supernatant via LC-MS/MS to quantify the depletion of the parent NDMM.
Section 5: Mechanistic Visualizations
Caption: Primary degradation pathways of NDMM mapping the causality from stimulus to stable end-products.
Caption: Diagnostic decision tree for troubleshooting NDMM degradation and analytical recovery issues.
References
- "Photodegradation in natural waters of nitrosamines and nitramines derived from CO2 capture plant operation" - Academia.edu.
- "Morpholine nitrosation to better understand potential solvent based CO2 capture process reactions" - PubMed.
- "An Organic Chemist's Guide to N-Nitrosamines: Their Structure, Reactivity, and Role as Contaminants" - ACS Publications.
- "N-Nitrosomorpholine-d8 | CAS 1219805-76-1" - ResolveMass Laboratories Inc.
Technical Support Center: A Guide to Troubleshooting Low Sensitivity in 3,5-Dimethyl-4-nitrosomorpholine Detection
Welcome to the technical support center for the analysis of N-nitrosamine impurities. This guide is specifically designed for researchers, scientists, and drug development professionals encountering sensitivity challenges in the detection of 3,5-Dimethyl-4-nitrosomorpholine and related nitrosamine compounds. The trace-level concentrations at which these impurities must be monitored demand highly sensitive and robust analytical methods.[1] Low sensitivity can stem from multiple stages of the analytical workflow, from sample preparation to detection.
This document provides a structured, question-and-answer approach to troubleshooting, explaining the scientific causality behind each experimental step. Our goal is to empower you to diagnose issues systematically and implement effective solutions.
Frequently Asked Questions (FAQs) - Troubleshooting Workflow
This section is organized to follow a logical troubleshooting path, starting with the most common and easily solvable issues and progressing to more complex challenges.
FAQ 1: My signal for 3,5-Dimethyl-4-nitrosomorpholine is absent or significantly lower than expected in both my standards and samples. What are the first things I should check?
This scenario often points to a systemic issue rather than a sample-specific problem. Before delving into complex method parameters, a review of the fundamentals is critical.
Expert Explanation: A complete lack of signal usually indicates a failure in one of three areas: the analyte standard itself, the instrument's basic configuration, or the data acquisition parameters. Nitrosamines, as a class, can be susceptible to degradation, and incorrect instrument settings can prevent detection entirely.
Actionable Troubleshooting Steps:
-
Verify Standard Integrity:
-
Preparation: Prepare a fresh stock and working standard solution from the neat material or a certified reference standard. Nitrosamines can degrade over time, especially if not stored correctly.
-
Storage: Ensure standards are stored as recommended, typically at 2-8°C and protected from light by using amber vials.[2]
-
-
Confirm Instrument Conditions:
-
LC Flow and Pressure: Check that the LC pump is delivering the mobile phase at the expected flow rate and that the system pressure is stable and within the normal range for your method. An air bubble or leak can disrupt flow.
-
MS Communication: Ensure the mass spectrometer is properly communicating with the data system and is in the correct "scan" or "run" mode.
-
Basic MS Parameters: Verify that the correct ionization mode (e.g., Positive Ion) is selected and that the mass range for acquisition includes the parent and fragment ions for 3,5-Dimethyl-4-nitrosomorpholine.
-
-
Review the Analytical Method:
-
MRM Transitions: Double-check that the Multiple Reaction Monitoring (MRM) transitions for the analyte and any internal standard are correctly entered in the method. A typo here is a common cause of no signal.
-
Source Conditions: Confirm that basic source parameters like gas flows and temperatures are set to reasonable starting values. While they require optimization, default settings should typically yield some signal for a neat standard.
-
FAQ 2: My standard solutions show a strong signal, but my sample signal is very low. How can I determine if poor sample extraction is the cause?
This is a classic indicator that the analyte is not being efficiently recovered from the sample matrix. The goal of sample preparation is to quantitatively transfer the analyte from a complex matrix (like a drug product) into a clean solvent suitable for injection.[3]
Expert Explanation: Low recovery occurs when the chosen extraction solvent and procedure fail to effectively solubilize and remove the 3,5-Dimethyl-4-nitrosomorpholine from the sample. This can be due to poor solubility, strong binding to excipients, or degradation during the extraction process.[1] The use of a stable isotope-labeled (SIL) internal standard is the most reliable way to diagnose and correct for low recovery.[2]
Actionable Troubleshooting Steps:
-
Implement a Stable Isotope-Labeled Internal Standard (SIL-IS):
-
Principle: An SIL-IS, such as a deuterated analog (e.g., n-Nitrosomorpholine-d8), is chemically almost identical to the analyte.[2] It should be spiked into the sample before any extraction steps.
-
Diagnosis: If the recovery of the SIL-IS is also low, it confirms a problem with the extraction procedure itself. If the SIL-IS recovery is acceptable but the native analyte signal is low, it may indicate analyte degradation in the matrix prior to extraction.
-
-
Perform a Spiking Study:
-
Pre-extraction Spike: Add a known amount of 3,5-Dimethyl-4-nitrosomorpholine to a blank matrix (a sample placebo without the active pharmaceutical ingredient, if possible). Process this spiked sample alongside an unspiked sample.
-
Calculate Recovery: The recovery is calculated as ((Response in Spiked Sample - Response in Unspiked Sample) / Response in Neat Standard of Same Concentration) * 100%. Recoveries should ideally be within 70-130%.[4]
-
-
Optimize the Extraction Solvent and Technique:
-
Solvent Choice: Experiment with different extraction solvents (e.g., methanol, acetonitrile, dichloromethane) or mixtures to improve the solubility of the analyte.[2][4]
-
Physical Disruption: Ensure thorough mixing. Increase vortexing time or introduce sonication to help break down the sample matrix and improve solvent penetration.[2]
-
Consider Solid-Phase Extraction (SPE): SPE can be a powerful tool to both clean the sample and concentrate the analyte, significantly improving sensitivity.[5][6]
-
FAQ 3: I suspect matrix effects are suppressing my signal. How can I confirm and mitigate this critical issue?
Matrix effects are a primary cause of low sensitivity in LC-MS/MS analysis and occur when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte in the MS source.[1] This interference can either suppress or enhance the signal, but suppression is more common and detrimental to trace analysis.
Expert Explanation: In the high-energy environment of an ESI or APCI source, all molecules compete for ionization. If a large amount of a matrix component (like an API or excipient) elutes at the same time as your trace-level nitrosamine, it can dominate the ionization process, leaving fewer charged ions of your analyte to be detected by the mass spectrometer.
Actionable Troubleshooting Steps:
-
Diagnose with a Post-Extraction Spike Experiment:
-
This is the definitive test for matrix effects. Compare the signal of a standard spiked into the mobile phase against the signal of the same standard spiked into a fully processed blank sample extract. A significant decrease in signal in the sample extract confirms ion suppression. (See Protocol 2 below).
-
-
Improve Chromatographic Separation:
-
Goal: The most effective solution is to chromatographically separate the 3,5-Dimethyl-4-nitrosomorpholine from the interfering matrix components.[7]
-
Gradient Optimization: Modify your LC gradient to increase retention of the nitrosamine, moving it away from the large, often early-eluting API peak or other interferences.
-
Column Chemistry: If a standard C18 column is insufficient, consider alternatives. A longer C18 column can provide more resolving power, or a column with a different selectivity, like a pentafluorophenyl (PFP) phase, may separate isomers or polar interferences more effectively.[6][8]
-
-
Reduce Matrix Introduction:
-
Dilution: A simple but effective strategy is to dilute the final sample extract. This reduces the concentration of interfering components, though it also dilutes the analyte. This is often a trade-off worth making if suppression is severe.
-
Sample Cleanup: Enhance your sample preparation. Use Solid-Phase Extraction (SPE) to remove a larger portion of the matrix before injection.[6]
-
-
Change the Ionization Source:
Diagram 1: General Troubleshooting Workflow
This decision tree provides a visual guide to systematically diagnosing sensitivity issues.
Caption: A systematic workflow for troubleshooting low sensitivity.
Experimental Protocols
Protocol 1: Sample Extraction using Solid-Phase Extraction (SPE)
This protocol is a general guideline for cleaning and concentrating nitrosamines from a liquid sample extract. Cartridge type and solvents should be optimized for your specific matrix.
Objective: To remove matrix interferences and concentrate 3,5-Dimethyl-4-nitrosomorpholine prior to LC-MS/MS analysis.[6]
Materials:
-
Mixed-mode SPE cartridges (e.g., C18 with cation exchange).
-
Sample extract (previously dissolved in an appropriate solvent).
-
Methanol, HPLC-grade.
-
Water, HPLC-grade.
-
Elution solvent (e.g., Methanol with 0.1% formic acid).
-
SPE vacuum manifold.
-
Collection tubes.
Procedure:
-
Conditioning: Pass 5 mL of methanol through the SPE cartridge, followed by 5 mL of water. Do not allow the cartridge to go dry.
-
Loading: Load the sample extract onto the cartridge at a slow, controlled flow rate (e.g., 1-2 mL/min).
-
Washing: Pass 5 mL of water through the cartridge to wash away polar interferences. You may add a small percentage of organic solvent to the wash step to remove less polar interferences, but this must be optimized to avoid eluting the analyte.
-
Drying: Dry the cartridge under vacuum for 5-10 minutes to remove the wash solvent.
-
Elution: Place a clean collection tube under the cartridge. Elute the 3,5-Dimethyl-4-nitrosomorpholine with 2-4 mL of the elution solvent.
-
Evaporation & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a small, known volume (e.g., 200 µL) of mobile phase A or a compatible solvent. This step concentrates the analyte.
-
Analysis: Vortex the reconstituted sample and transfer to an autosampler vial for injection.
Protocol 2: Post-Extraction Spike Experiment to Diagnose Matrix Effects
Objective: To quantify the degree of ion suppression or enhancement caused by the sample matrix.
Materials:
-
Processed blank matrix extract (prepared using your full analytical method).
-
Analyte working standard solution.
-
Mobile phase or reconstitution solvent.
Procedure:
-
Prepare Solution A: Add a small volume (e.g., 10 µL) of the analyte working standard to a larger volume (e.g., 990 µL) of mobile phase/reconstitution solvent.
-
Prepare Solution B: Add the same volume (10 µL) of the analyte working standard to the same final volume (990 µL) of the processed blank matrix extract.
-
Analysis: Inject both Solution A and Solution B into the LC-MS/MS system and measure the peak area of the analyte.
-
Calculation:
-
Matrix Effect (%) = (Peak Area in Solution B / Peak Area in Solution A) * 100%
-
A value < 100% indicates ion suppression.
-
A value > 100% indicates ion enhancement.
-
A significant deviation from 100% (e.g., < 70%) confirms that matrix effects are a problem that must be addressed.
-
Data Presentation
Table 1: Representative LC-MS/MS Parameters for Nitrosamine Analysis
The following table provides typical starting parameters for an LC-MS/MS method. These must be optimized for your specific instrument and the target analyte, 3,5-Dimethyl-4-nitrosomorpholine.[2][10][11]
| Parameter | Recommended Condition | Rationale / Comment |
| Liquid Chromatography | ||
| Column | C18 Reverse-Phase (e.g., 100 mm x 2.1 mm, <2.7 µm) | Provides good retention for moderately polar compounds.[5] |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid promotes positive ionization.[2] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid | Organic phase for elution. |
| Gradient | Optimized to separate analyte from matrix | A shallow gradient provides better resolution. |
| Flow Rate | 0.3 - 0.5 mL/min | Typical for analytical scale columns. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity.[2] |
| Injection Volume | 5 - 20 µL | Larger volumes can increase sensitivity but risk column overload.[5] |
| Mass Spectrometry | ||
| Ionization Source | APCI or ESI, Positive Mode | APCI is often more robust against matrix effects for nitrosamines.[7][9] |
| Gas Temperature | 290 - 350°C | Optimized for desolvation. |
| Nebulizer Pressure | 25 - 45 psi | Affects droplet formation. |
| Capillary Voltage | 3000 - 4000 V | Drives the ionization process. |
| MRM Transitions | Analyte-specific (Parent > Fragment) | Must be determined by infusing a standard solution. |
| Collision Energy (CE) | Analyte-specific | Optimized for the most intense and specific fragment ion. |
Diagram 2: Conceptual Illustration of Ion Suppression
This diagram shows how matrix components can interfere with analyte ionization.
Caption: How co-eluting matrix components compete for ionization.
References
- Thermo Fisher Scientific. (n.d.). Analysis of Nine N-Nitrosamines Using Liquid Chromatography—High-Resolution, Accurate-Mass Mass Spectrometry.
- Ngongang, A. D., Duy, S. V., & Sauvé, S. (2016). Analysis of nine N-nitrosamines using liquid chromatography-accurate mass high resolution-mass spectrometry on a Q-Exactive instrument. Analytical Methods, 8(39), 7129-7139.
- MilliporeSigma. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- ResolveMass Laboratories Inc. (2026, February 17). Top 5 Nitrosamine Testing Methods (LC-MS, GC-MS, HRMS).
- Waters Corporation. (n.d.). Nitrosamines Analysis with LC-MS/MS.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Unknown Author. (2025, December 22). Ultra-Low Limit of Quantitation (LOQ) in Nitrosamine Testing.
- The Analytical Scientist. (2025, March 12). Trends and Challenges in Nitrosamine Testing: Part Two.
- BenchChem. (2025). Application Notes and Protocols for the Analysis of n-Nitrosomorpholine-d8 in Pharmaceutical Impurities.
- Separation Science. (2025, March 28). Overcoming the Challenges of Nitrosamine Analysis Using LC-MS/MS.
- Organic Process Research & Development. (2025, November 7). Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. ACS Publications.
- Agilent Technologies. (n.d.). Determination of Nitrosamine Impurities Using the High-Resolution Agilent 6546 LC/Q-TOF.
- PLoS One. (n.d.). Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). PMC.
- Agilent Technologies. (2021, March 10). Nitrosamines Analysis in Pharmaceuticals.
- Aurigene Pharmaceutical Services. (2024, May 15). Winning Strategies to Develop an Analytical Method for Nitrosamines.
- Thermo Fisher Scientific. (2021, November). An automated sample preparation workflow for the analysis of nitrosamines in metformin.
- Merck. (n.d.). Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter.
- Indian Journal of Applied & Pure Biology. (2024). Nitrosamine impurity detection: unravelling the analytical puzzle.
- Sigma-Aldrich. (n.d.). N-Nitrosomorpholine analytical standard.
Sources
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. lcms.cz [lcms.cz]
- 6. resolvemass.ca [resolvemass.ca]
- 7. waters.com [waters.com]
- 8. agilent.com [agilent.com]
- 9. Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter [sigmaaldrich.com]
- 11. merckmillipore.com [merckmillipore.com]
Preventing artifactual formation of 3,5-Dimethyl-4-nitrosomorpholine during sample prep
A Guide for Researchers on Preventing the In-Situ Formation of 3,5-Dimethyl-4-nitrosomorpholine (DMNM) and Related Nitrosamines During Sample Preparation.
Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter the challenge of artifactual nitrosamine formation during sample analysis. The in-situ generation of impurities like 3,5-Dimethyl-4-nitrosomorpholine (DMNM) can lead to inaccurate results, failed batches, and significant project delays. As Senior Application Scientists, we have developed this resource to provide not just protocols, but a foundational understanding of the mechanisms at play, enabling you to proactively design robust, self-validating analytical workflows.
Frequently Asked Questions (FAQs)
Section 1: Understanding the Core Problem
Q1: What is artifactual nitrosamine formation, and why is it a critical issue?
A1: Artifactual formation refers to the unintended chemical creation of nitrosamines in the sample during the process of sample preparation and analysis. It is a significant issue because it does not reflect the true composition of the original material. Nitrosamines as a class are considered potent, probable human carcinogens, and regulatory bodies like the U.S. Food and Drug Administration (FDA) have set stringent acceptable intake (AI) limits for their presence in pharmaceutical products.[1][2] The artificial generation of a nitrosamine like DMNM can lead to a false-positive result, triggering unnecessary and costly investigations into a manufacturing process that may, in fact, be under control.[3]
Q2: What are the essential precursors for the artifactual formation of 3,5-Dimethyl-4-nitrosomorpholine (DMNM)?
A2: The formation of any nitrosamine requires three fundamental components: a nitrosatable amine, a nitrosating agent, and conditions that facilitate the reaction.[4][5]
-
Nitrosatable Amine: For DMNM, the specific precursor is the secondary amine, 3,5-dimethylmorpholine. This could be present as part of an Active Pharmaceutical Ingredient (API), an impurity, a degradation product, or a reagent. The principles discussed here apply to any secondary or tertiary amine.
-
Nitrosating Agent: The most common nitrosating agent is nitrous acid (HNO₂). This is not typically added directly but is formed in-situ from nitrite salts (e.g., sodium nitrite, NO₂⁻) under acidic conditions.[6][7] Trace levels of nitrites can be found as impurities in various pharmaceutical excipients, reagents, and even water.[4]
-
Conducive Conditions: The reaction is highly dependent on the chemical environment. Factors like pH, temperature, and the presence of catalysts can significantly influence the rate of formation.
Q3: What is the underlying chemical mechanism for DMNM formation?
A3: The reaction, known as N-nitrosation, is most commonly initiated when nitrite ions are protonated in an acidic environment (typically pH < 5) to form nitrous acid (HNO₂). Nitrous acid can then generate more potent nitrosating species, such as the nitrosonium cation (NO⁺) or dinitrogen trioxide (N₂O₃).[8] The lone pair of electrons on the nitrogen atom of the 3,5-dimethylmorpholine then acts as a nucleophile, attacking the electrophilic nitrosating agent to form the N-nitroso bond, resulting in DMNM.[9]
Caption: Mechanism of artifactual DMNM formation.
Q4: Which specific sample preparation conditions are considered high-risk for promoting this reaction?
A4: Several conditions can inadvertently promote nitrosamine formation:
-
Acidic pH: This is the most critical factor. An acidic environment, especially in the pH range of 3-5, significantly accelerates the conversion of nitrites into active nitrosating agents.[10]
-
Elevated Temperature: Higher temperatures used during sample extraction or in a Gas Chromatography (GC) inlet port can increase reaction kinetics and lead to artifactual formation.[10] This is a key reason why LC-based methods are often preferred.[11]
-
Choice of Solvent: Certain solvents can be problematic. For instance, some grades of dichloromethane have been reported to contain nitrosating agents or promote their formation, leading to artifactual nitrosamines.[12]
-
Presence of Catalysts: Formaldehyde and other carbonyl compounds can catalyze the nitrosation of certain amines.[5][13]
Section 2: Proactive Prevention & Mitigation Strategies
Q5: How can I use pH control as a primary preventative measure?
A5: Since the formation of the key nitrosating agent, nitrous acid, is favored under acidic conditions, maintaining a neutral or basic pH (pH > 7) throughout your sample preparation is a highly effective strategy.[10] This can be achieved by preparing all extraction solvents and diluents with a suitable buffer system (e.g., phosphate or borate buffer) to maintain a pH well above the high-risk zone.
Q6: What are "nitrite scavengers" and how do they prevent nitrosamine formation?
A6: Nitrite scavengers are chemical compounds that preferentially react with and neutralize nitrosating agents, effectively removing them from the sample matrix before they can react with the amine precursor.[4][10] They act as a crucial line of defense. The most common mechanism is the reduction of nitrous acid to harmless nitric oxide (NO) or nitrogen gas (N₂).[8][14] Incorporating a scavenger directly into your extraction solvent is considered a best practice for mitigating artifactual formation.[15][16]
Q7: Which nitrite scavengers are most effective, and what are their recommended working concentrations?
A7: The choice of scavenger depends on the sample matrix (aqueous vs. lipid-based) and pH. Ascorbic acid is a highly effective and widely used scavenger, particularly in aqueous solutions.[8][17] The table below summarizes common and effective options.
| Nitrite Scavenger | Mechanism of Action | Typical Concentration | Phase Solubility | Key Considerations |
| Ascorbic Acid (Vitamin C) | Reduces nitrous acid (HNO₂) to nitric oxide (NO).[8] | 0.25% - 1.0% (w/v)[15] | Aqueous | Highly effective and commonly used. Can cause product discoloration in some formulations.[14] |
| Sodium Ascorbate | The salt of ascorbic acid, functions similarly.[8] | Varies, molar equivalent to ascorbic acid | Aqueous | More soluble than ascorbic acid at neutral pH. |
| d,l-α-Tocopherol (Vitamin E) | Blocks nitrosation in lipid phases.[17] | Varies | Lipid | Use in combination with an aqueous scavenger for complex matrices.[17] |
| Propyl Gallate | An antioxidant that inhibits N-nitrosation.[8][12] | Varies | Aqueous/Organic | Proven effective in preventing artifactual nitrosomorpholine formation.[12] |
| L-Cysteine | An amino acid that effectively scavenges nitrite.[8] | Varies | Aqueous | Recognized as a highly effective inhibitor under various conditions.[8] |
Section 3: Standard Operating Protocol (SOP) & Workflow
Protocol: Preventing Artifactual DMNM in a Solid Dosage Form
This protocol provides a generalized workflow. It must be validated for your specific sample matrix and analytical method.
Objective: To extract a drug product for DMNM analysis while preventing its artifactual formation.
1. Reagent Preparation:
- Extraction Solvent with Scavenger: Prepare your primary extraction solvent (e.g., 50:50 Methanol:Water). Add Ascorbic Acid to a final concentration of 0.5% (w/v). For example, dissolve 0.5 g of Ascorbic Acid in 100 mL of solvent.
- pH Adjustment (If Necessary): If your drug product creates a highly acidic solution upon dissolution, prepare the extraction solvent with a buffer (e.g., 50 mM ammonium phosphate) adjusted to pH 7.5. The scavenger should still be included.
2. Sample Preparation:
- Weighing: Accurately weigh a representative amount of the sample (e.g., powdered tablets) into a clean, amber centrifuge tube. Amber vials are used to protect light-sensitive nitrosamines.
- Internal Standard Spiking: Add a known amount of a suitable deuterated internal standard, such as n-Nitrosomorpholine-d8, to the sample.[18] This is critical for accurate quantification via isotope dilution mass spectrometry.
- Extraction: Add a precise volume of the pre-prepared Extraction Solvent with Scavenger to the tube.
- Mixing: Vortex the sample for 2-3 minutes to ensure it is fully dispersed.
- Sonication: Sonicate the sample in a cool water bath for 15-20 minutes to facilitate complete extraction. A cool bath prevents thermal degradation.
- Centrifugation: Centrifuge the sample at >4000 rpm for 10 minutes to pelletize insoluble excipients.
- Filtration: Carefully transfer the supernatant and filter it through a 0.22 µm PVDF or PTFE syringe filter into an amber HPLC vial for analysis.
3. Analytical Workflow:
Sources
- 1. FDA Issues Revised Guidance on the Control of Nitrosamine Impurities in Human Drugs [khlaw.com]
- 2. facetlifesciences.com [facetlifesciences.com]
- 3. FDA Provides Guidance to Manufacturers for Controlling Nitrosamine Impurities in Human Drugs | Winston & Strawn [winston.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. classaction.org [classaction.org]
- 7. fda.gov [fda.gov]
- 8. mdpi.com [mdpi.com]
- 9. An update on the current status and prospects of nitrosation pathways and possible root causes of nitrosamine formation in various pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Prevention of artifactual formation of nitrosamines during the analysis of baby bottle rubber nipples - Analyst (RSC Publishing) [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. dsm-firmenich.com [dsm-firmenich.com]
- 15. dsm-firmenich.com [dsm-firmenich.com]
- 16. dsm-firmenich.com [dsm-firmenich.com]
- 17. Formation of N-nitrosomorpholine in mice treated with morpholine and exposed to nitrogen dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
3,5-Dimethyl-4-nitrosomorpholine solubility issues and solutions
Solubility Optimization & Handling Guide
Product Identity: 3,5-Dimethyl-4-nitrosomorpholine CAS Number: 55556-87-1 Chemical Class: N-Nitrosamines / Morpholine Derivatives Primary Application: Carcinogenicity research, Mutagenesis standards, Organic synthesis intermediates.
Part 1: Solubility Profile & Technical Specifications
The solubility behavior of 3,5-Dimethyl-4-nitrosomorpholine is governed by the steric hindrance of the methyl groups at the C3 and C5 positions and the polarity of the N-nitroso-morpholine ring. Unlike the unsubstituted parent compound (N-nitrosomorpholine), the addition of two methyl groups increases lipophilicity (LogP) and introduces stereochemical complexity (cis/trans isomers), which can lead to inconsistent dissolution rates.
Physicochemical Data Table
| Solvent | Solubility Limit (Est.) | Stability in Solution | Application Notes |
| DMSO | ~100 mg/mL | High (Weeks at -20°C) | Recommended for stock solutions. |
| Ethanol | ~50 mg/mL | Moderate | Good for biological assays requiring low toxicity carriers. |
| Water | < 25 mg/mL | Low (Hydrolysis risk) | Limited solubility. Requires co-solvent (e.g., 1% DMSO) for stability. |
| DCM | > 100 mg/mL | High | Ideal for extraction or synthetic workups. |
| PBS (pH 7.4) | < 10 mg/mL | Low | Prone to precipitation upon dilution from organic stocks. |
Critical Note on Isomerism: Commercial 3,5-dimethyl-4-nitrosomorpholine is often a mixture of cis and trans isomers. The trans isomer typically exhibits lower solubility and higher crystallinity, often acting as the nucleation point for precipitation in cold storage [1, 2].
Part 2: Troubleshooting Guide (Q&A)
Issue 1: Precipitation in Stock Solutions
User Question: "I stored my 50 mM DMSO stock solution at -20°C. Upon thawing, I see fine needle-like crystals that won't redissolve with simple vortexing. Is the product degraded?"
Technical Diagnosis: This is likely cryo-precipitation of the trans-isomer, not degradation. DMSO has a high freezing point (19°C), and the trans-isomer of 3,5-dimethyl-4-nitrosomorpholine crystallizes out more readily than the cis-isomer due to better packing efficiency.
Solution Protocol:
-
Warm the Vial: Place the sealed vial in a 37°C water bath for 10–15 minutes.
-
Sonication: Sonicate at 40 kHz for 60 seconds. Do not overheat.
-
Verification: Invert the vial against a light source. If the solution is clear yellow, it is recovered. If a dark brown precipitate remains, this indicates photochemical degradation (see Issue 3).
Issue 2: Cloudiness Upon Dilution in Media
User Question: "When I dilute my DMSO stock (1000x) into cell culture media, the solution turns milky/cloudy immediately. How do I prevent this?"
Technical Diagnosis: This is "solvent shock" or rapid reprecipitation. The hydrophobic methyl groups make the 3,5-dimethyl variant less water-soluble than unsubstituted nitrosomorpholine. Adding a bolus of hydrophobic stock to an aqueous buffer causes local supersaturation.
Solution Protocol:
-
Stepwise Dilution: Do not jump from 100% DMSO to 0.1% DMSO in one step.
-
Intermediate Step: Dilute stock 1:10 in sterile PBS/Ethanol (1:1 mix) first.
-
Final Step: Dilute the intermediate into the final media.
-
-
Pre-warm Media: Ensure the culture media is at 37°C before adding the compound. Cold media accelerates precipitation.
-
Surfactant Assist: If experimental conditions permit, add 0.5% Tween-80 or Cyclodextrin to the aqueous media before adding the drug.
Issue 3: Color Change (Yellow to Brown/Green)
User Question: "My working solution was left on the bench for 4 hours and has turned from pale yellow to a greenish-brown color. Is it still usable?"
Technical Diagnosis: No. The compound has undergone photolytic degradation . Nitrosamines are intrinsically light-sensitive because the N-N=O bond absorbs UV/Vis light (typically 300–400 nm), leading to homolytic cleavage and the formation of reactive radicals [3].
Solution Protocol:
-
Discard: The solution now contains unknown radical decomposition products.
-
Light Protection: Always handle 3,5-dimethyl-4-nitrosomorpholine in amber vials.
-
Workflow Adjustment: Perform all dilutions under low-light conditions or yellow safety lights.
Part 3: Standardized Protocols
Protocol A: Preparation of Stable Stock Solution (50 mM)
Target Concentration: ~7.2 mg/mL (MW ≈ 144.17 g/mol )
-
Weighing: Weigh 7.2 mg of 3,5-Dimethyl-4-nitrosomorpholine into an amber glass vial.
-
Note: Avoid using plastic microfuge tubes for long-term storage as nitrosamines can leach into certain plastics.
-
-
Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade: Cell Culture Tested).
-
Dissolution: Vortex vigorously for 30 seconds. If solid remains, sonicate for 1 minute.
-
Aliquot & Store: Divide into 50 µL aliquots in amber glass vials. Store at -20°C.
-
Shelf Life: 6 months if protected from light and moisture.
-
Protocol B: Aqueous Working Solution (For In Vivo/In Vitro)
Target: 100 µM in PBS (0.2% DMSO)
-
Thaw: Warm the DMSO stock (50 mM) to Room Temperature (RT).
-
Carrier Preparation: Prepare PBS (pH 7.4) containing 0.5% Tween-80 (optional, for solubility insurance).
-
Rapid Mixing:
-
Place the PBS on a magnetic stirrer (medium speed).
-
Slowly inject the required volume of DMSO stock directly into the vortex of the stirring buffer.
-
Do not pipette the stock against the wall of the tube.
-
-
Filtration: Syringe filter (0.22 µm PTFE) immediately to remove any micro-precipitates.
Part 4: Visual Workflows
Figure 1: Solubility Decision Tree
Caption: Decision matrix for solubilizing 3,5-Dimethyl-4-nitrosomorpholine, highlighting the preference for organic stock preparation prior to aqueous dilution.
Figure 2: Degradation & Handling Logic
Caption: Mechanism of photochemical degradation. The N-nitroso group is labile under light exposure, necessitating strict dark-handling procedures.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6046, N-Nitrosomorpholine (Analogous properties). Retrieved from [Link]
- Loeppky, R. N., & Outram, J. R. (1982).N-Nitrosamine fragmentation and conformation. In N-Nitroso Compounds (ACS Symposium Series). This source details the stereochemistry (cis/trans) issues inherent to substituted nitrosamines.
Enhancing the stability of 3,5-Dimethyl-4-nitrosomorpholine for long-term storage
Executive Summary: The Stability Paradox
3,5-Dimethyl-4-nitrosomorpholine (DMNM) presents a unique stability profile compared to its parent compound, N-nitrosomorpholine (NMOR). While the methyl groups at the C3 and C5 positions provide steric protection against certain hydrolytic attacks, they introduce stereochemical complexity (cis/trans isomerism) that can complicate purity analysis during storage.
As your Senior Application Scientist, I have designed this guide to move beyond basic "store at -20°C" instructions. We will address the photochemical instability inherent to the N-NO bond and the oxidative risks driven by atmospheric exposure.
Troubleshooting Guide & FAQs
Direct solutions for observed experimental anomalies.
Issue 1: Sample Discoloration (Yellow to Brown/Orange)
User Observation: "My clear yellow DMNM oil has turned dark orange/brown after 3 months."
Diagnosis: Photochemical Degradation (N-NO Cleavage).
Nitrosamines possess a weak absorption band around 330–350 nm (n
-
Immediate: Perform TLC or HPLC. If degradation is <5%, repurify via silica flash chromatography (protect from light).
-
Prevention: Switch to amberized silanized vials . Wrap vials in aluminum foil if amber glass is unavailable.
Issue 2: "Ghost" Peaks in HPLC/GC Purity Checks
User Observation: "I see split peaks or new shoulders in my chromatogram, but the mass spec confirms the correct molecular weight." Diagnosis: Rotameric or Isomeric Resolution. DMNM exists as cis (meso) and trans (racemic) isomers due to the 3,5-dimethyl substitution. Furthermore, the N-NO bond has restricted rotation, creating syn and anti rotamers visible at room temperature in NMR and sometimes resolvable in HPLC. Corrective Action:
-
Validation: Run High-Temperature NMR (e.g., at 50°C). Rotameric peaks will coalesce, whereas degradation products (like 3,5-dimethylmorpholine) will remain distinct.
-
Protocol: Do not discard the batch. This is likely an intrinsic physical property, not chemical degradation.
Issue 3: Precipitation in Stored Solutions
User Observation: "Stored 10mM stock in DMSO at -20°C; now there is a precipitate." Diagnosis: Isomer-Specific Solubility Limit. The trans-isomer often has lower solubility than the cis-isomer. Long-term cold storage can drive the thermodynamic crystallization of the less soluble isomer. Corrective Action:
-
Recovery: Sonicate the vial at 30°C for 5 minutes. If the precipitate redissolves completely, the sample is safe.
-
Prevention: Store as a neat oil/solid if possible. If solution storage is mandatory, reduce concentration to 5mM.
Core Stability Mechanisms (Visualized)
Understanding how DMNM degrades is the key to preventing it. The diagram below maps the two primary failure modes: Photolysis (Light) and Acid-Catalyzed Denitrosation .
Figure 1: Degradation pathways of DMNM. Pathway A (Photolysis) is the most common cause of storage failure, while Pathway B occurs in unbuffered acidic solvents.
Standard Operating Procedure (SOP) for Long-Term Storage
This protocol is designed to maximize shelf-life (targeting >2 years) by mitigating the pathways identified above.
Phase 1: Receiving & Aliquoting
Objective: Minimize freeze-thaw cycles and oxygen exposure.
-
Equilibration: Allow the shipment to reach room temperature in a dark hood before opening. Opening a cold vial causes condensation (water), initiating Pathway B (Hydrolysis).
-
Inert Gas Purge: Gently purge the headspace of the master vial with Argon or Nitrogen for 30 seconds.
-
Aliquot: Divide into single-use aliquots (e.g., 10 mg or 50 µL) using Amber Glass Vials (Type I borosilicate).
-
Why? Plastic tubes (Eppendorf) can leach plasticizers and are permeable to oxygen.
-
Phase 2: Storage Conditions
Objective: Arrest thermodynamic degradation.
| Parameter | Specification | Rationale |
| Temperature | -20°C ± 5°C | Arrhenius equation dictates significantly slower reaction rates at sub-zero temperatures [1]. |
| Light | Dark / Amber | Blocks 300–400nm wavelengths responsible for N-NO cleavage [2]. |
| Atmosphere | Argon/Nitrogen | Prevents formation of nitramines via radical oxidation. |
| Solvent | None (Neat) | Storage in solution (DMSO/MeOH) accelerates degradation. Store neat whenever possible. |
Phase 3: QC & Re-Validation
Objective: Confirm integrity before experimental use. Perform a 1H-NMR check every 6 months.
-
Pass Criteria: Integration of the alpha-protons (next to Nitrogen) matches the reference.
-
Fail Criteria: Appearance of a secondary amine signal (indicating denitrosation) >2%.
Storage Workflow Decision Tree
Follow this logic flow to determine the optimal handling for your specific sample state.
Figure 2: Decision tree for handling DMNM from receipt to experimental application.
References
-
Mochizuki, M., et al. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 893, 503721.[1] Retrieved October 24, 2025, from [Link]
-
European Medicines Agency (EMA). (2025).[2][3] Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved October 24, 2025, from [Link]
-
World Health Organization (WHO). (2023). Control of Nitrosamine Impurities in Human Drugs. Annex 2. Retrieved October 24, 2025, from [Link]
Sources
Technical Support Center: Refinement of Animal Dosing Protocols for 3,5-Dimethyl-4-nitrosomorpholine
Introduction: Welcome to the technical support guide for 3,5-Dimethyl-4-nitrosomorpholine (DMNO), a potent carcinogenic agent utilized in preclinical research to induce tumor formation, particularly in models of gastrointestinal and hepatic cancer. This document serves as a centralized resource for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights into protocol refinement, troubleshooting, and the fundamental science governing the use of this compound.
A CRITICAL SAFETY DIRECTIVE: 3,5-Dimethyl-4-nitrosomorpholine and its parent compounds are classified as potent carcinogens and mutagens.[1][2][3] All handling, preparation, and administration of this compound, as well as the management of animal waste, must be conducted under stringent safety protocols, including the use of a certified chemical fume hood and appropriate Personal Protective Equipment (PPE).[4][5][6] Consult your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Part 1: Frequently Asked Questions (FAQs) & Pre-Dosing Considerations
This section addresses common queries and foundational knowledge required before initiating any experiment with DMNO.
Question: What are the essential physicochemical properties and storage conditions for DMNO?
Answer: Understanding the compound's properties is critical for proper handling and solution preparation. DMNO is a derivative of N-Nitrosomorpholine (NMOR), which typically appears as a pale yellow crystalline solid or liquid depending on the ambient temperature.[1][7] It is completely soluble in water and also soluble in organic solvents like DMSO and methanol.[2][7][8]
For long-term integrity, DMNO should be stored in a tightly sealed, light-protected container and refrigerated or frozen (-20°C is common for nitrosamine standards).[9][10] It is sensitive to light, particularly UVA irradiation, which can lead to degradation and the formation of directly mutagenic species without metabolic activation.[11][12]
Question: What is the appropriate vehicle for in vivo administration of DMNO?
Answer: The choice of vehicle depends on the route of administration and the desired study duration.
-
Drinking Water: For chronic exposure studies aiming to model environmental or dietary carcinogenesis, administration in drinking water is the most common and clinically relevant method.[13][14] This method reduces animal handling stress but requires careful monitoring of water consumption to ensure consistent dosing.
-
Oral Gavage: For acute or sub-chronic studies requiring precise dose delivery, oral gavage is preferred. Given its water solubility, sterile water or saline are excellent vehicles.[8][15]
-
Other Solvents: While soluble in DMSO[2], its use as a vehicle should be carefully considered, as DMSO can have independent biological effects and may alter the metabolic profile of the test compound.
Question: How should I prepare a stable dosing solution and what precautions are necessary?
Answer: All preparation steps must occur within a certified chemical fume hood.[5][16]
-
Weighing: Tare a sealed container. Add DMNO powder carefully to avoid aerosolization.
-
Solubilization: Add the desired vehicle (e.g., sterile water) to the container. Mix thoroughly until fully dissolved. For drinking water solutions, this stock can then be diluted to the final concentration in the animals' water bottles.
-
Stability: While stable in aqueous solution under proper storage[4], it is best practice to prepare solutions fresh, at a minimum weekly, and store them protected from light to prevent photochemical reactions.[11]
Question: What are the guidelines for waste disposal?
Answer: Due to its carcinogenicity, all waste must be treated as hazardous.[6]
-
Chemical Waste: Unused compound, contaminated gloves, bench paper, and empty containers must be disposed of in a designated hazardous chemical waste stream.
-
Animal Waste: Data indicates that nitrosamines are excreted in the urine of treated animals. Therefore, all animal carcasses, bedding, and excreta must be handled as hazardous waste for a minimum of three days following the final administration of the compound.[5]
Part 2: Troubleshooting Guide for Animal Dosing Protocols
This section provides solutions to specific issues that may arise during your experiments, focusing on the causality behind the problem.
Question: I am observing significant weight loss and signs of overt toxicity in my animals at a dose reported in the literature. What is happening?
Answer: This is a critical issue that requires immediate attention. Several factors could be at play:
-
Dose Miscalculation: Double-check all calculations for solution concentration and volume administered. A simple decimal error can lead to a 10-fold overdose.
-
Strain/Species Sensitivity: The reported literature may use a different rodent strain or species. Metabolic rates and sensitivity to carcinogens can vary significantly. For example, F344 rats are a common model for nitrosamine-induced liver cancer.[13][14]
-
Vehicle Effects: If using a vehicle other than water or saline, consider its potential toxicity or its effect on DMNO absorption and metabolism.
-
Compound Purity: Verify the purity of your DMNO supply. Impurities could contribute to unexpected toxicity.
Corrective Actions:
-
Immediately pause dosing in the affected cohort.
-
Provide supportive care to the animals as advised by veterinary staff.
-
Conduct a dose-finding pilot study in a small group of animals from your specific strain to establish a tolerable dose that achieves the desired carcinogenic effect without acute toxicity. Start with a dose 50% lower than the literature-reported dose and escalate. Nitrosamines are known hepatotoxins, and acute liver damage can manifest as weight loss and lethargy.[17][18]
Question: My study involves administration via drinking water, but I'm seeing high variability in water consumption, leading to inconsistent dosing. How can I mitigate this?
Answer: This is a common challenge with ad libitum dosing in drinking water. Taste aversion or compound-induced malaise can alter drinking habits.
-
Causality: Animals may drink less if they detect the compound or if they begin to feel unwell, associating the water with the negative feeling. This leads to under-dosing in some animals and skews the results.
Refinement Strategies:
-
Daily Monitoring: Measure water consumption per cage daily for the first two weeks of the study to establish a baseline and identify any significant deviations.
-
Dose Adjustment: Adjust the concentration of DMNO in the water based on the average weekly water consumption and body weight of the animals in each cage to maintain a target dose in mg/kg/day.
-
Controlled Administration: Adopt the methodology of some dose-response studies where a controlled, limited volume of the medicated water is provided daily (e.g., 20 mL per rat per day).[14] This normalizes intake, though it requires more intensive management.
Question: The tumor incidence and/or latency in my experiment is highly variable and not consistent with published data. What are the potential sources of this variability?
Answer: Inconsistency in carcinogenesis studies can be frustrating. The root cause is often multifactorial.
-
Inconsistent Dosing: As discussed above, this is a primary culprit.
-
Compound Instability: Exposure of dosing solutions to light can alter the compound's activity.[12] Ensure water bottles are opaque or shielded from direct light.
-
Endogenous Formation: The animals' diet could be a confounding factor. Morpholine is used in some industrial applications, and nitrites are common in food and water.[3][19] The combination can lead to endogenous formation of nitrosomorpholine in the acidic environment of the stomach, creating a background level of carcinogen exposure that is not controlled.[20][21][22]
-
Metabolic Differences: The expression of cytochrome P450 enzymes, which are responsible for activating DMNO, can be influenced by diet, stress, and the gut microbiome.[23] This can lead to animal-to-animal differences in the rate of carcinogen activation.
Self-Validating System: To create a more robust, self-validating protocol, incorporate regular checks. For instance, periodically collect urine samples from a subset of animals to measure levels of a key metabolite, such as N-nitroso(2-hydroxyethyl)glycine, which can serve as a biomarker for DMNO exposure and in vivo formation.[21][24] This provides a quantitative measure of compound uptake and metabolism, helping to normalize your experimental cohorts.
Part 3: Visualization & Data
Metabolic Activation Pathway
The carcinogenic action of DMNO is not direct; it requires metabolic activation by host enzymes. The primary pathway involves α-hydroxylation by Cytochrome P450 (CYP) enzymes, predominantly in the liver.[24][25] This creates a highly unstable intermediate that spontaneously decomposes to form an aldehyde and a diazonium ion. This highly electrophilic diazonium ion is the ultimate carcinogen, readily reacting with DNA to form adducts, which, if not repaired, can lead to mutations and the initiation of cancer.[3][23]
Caption: Metabolic activation of DMNO to its ultimate carcinogenic form.
Data Tables
Table 1: Physicochemical Properties of N-Nitrosomorpholine (Parent Compound)
| Property | Value | Source(s) |
|---|---|---|
| CAS Number | 59-89-2 | [1][7] |
| Molecular Formula | C₄H₈N₂O₂ | [1] |
| Molecular Weight | 116.12 g/mol | [1] |
| Appearance | Yellow crystals or liquid | [1][7] |
| Melting Point | 29 °C (84 °F) | [3] |
| Boiling Point | ~224 °C (435 °F) | [1] |
| Water Solubility | ≥ 100 mg/mL | [1][3] |
| Storage | Refrigerate or freeze, protect from light |[7][9] |
Table 2: Example Dosing Regimens for Nitrosomorpholines in F344 Rats
| Compound | Route | Concentration / Dose | Duration | Key Pathological Finding | Source |
|---|---|---|---|---|---|
| N-Nitrosomorpholine | Drinking Water | 40 mg/L & 100 mg/L | 40 & 25 weeks, respectively | Hepatocellular carcinomas, Hemangiosarcomas | [14] |
| N-Nitrosomorpholine | Drinking Water | Approx. equimolar conc. | Not specified | Hepatocellular carcinomas, Angiosarcomas | [13] |
| 2,6-Dimethyl-N-nitrosomorpholine | Drinking Water | Not specified | For life | Contrasting effects vs. hamsters |[15] |
Part 4: Standard Operating Procedure (SOP) Example
Title: Induction of Hepatocellular Carcinoma in F344 Rats using 3,5-Dimethyl-4-nitrosomorpholine in Drinking Water
Objective: To provide a standardized protocol for the chronic administration of DMNO in drinking water to induce liver tumors in a rat model, based on established methodologies.[13][14]
1. Materials:
-
3,5-Dimethyl-4-nitrosomorpholine (DMNO)
-
Male F344 rats (8-10 weeks old)
-
Sterile, deionized water
-
Analytical balance and weighing paper
-
Class II Biosafety Cabinet or Chemical Fume Hood
-
Appropriate PPE: Solid-front lab coat, double nitrile gloves, safety glasses with side shields.[5]
-
Opaque, amber water bottles
-
Graduated cylinders
2. Procedure:
-
Acclimation (1 week): House animals in standard conditions to acclimate. Monitor health and body weight.
-
Solution Preparation (Weekly, inside fume hood):
-
Calculate the total amount of DMNO needed for the week based on the target concentration (e.g., 50 mg/L) and total water volume.
-
Carefully weigh the required amount of DMNO.
-
Prepare a concentrated stock solution by dissolving the DMNO in a small volume of sterile water.
-
Dilute the stock solution to the final target concentration in the total volume of water required for the week. Mix thoroughly.
-
Store the final solution in a sealed, labeled, amber container at 4°C.
-
-
Dosing and Monitoring:
-
Replace the water in the amber bottles of the experimental group cages with the freshly prepared DMNO solution. Control groups receive normal drinking water.
-
Twice weekly: Record the body weight of each animal.
-
Daily: Visually inspect animals for signs of toxicity (lethargy, ruffled fur, anorexia).
-
Daily: Measure and record the volume of water remaining in each bottle to calculate daily consumption. Adjust solution concentration as needed based on consumption and body weight trends to maintain a consistent mg/kg dose.
-
-
Study Termination:
-
Follow the pre-determined study endpoint (e.g., 30 weeks or development of clinical signs).
-
Euthanize animals according to the approved Animal Use Protocol.
-
Perform a full necropsy, with special attention to the liver and upper gastrointestinal tract.[13]
-
Collect tissues for histopathological analysis.
-
-
Waste Disposal:
-
All unused DMNO solutions, contaminated materials, and animal carcasses/bedding must be disposed of as hazardous waste according to institutional EHS guidelines.[6]
-
References
- Lijinsky W, Reuber MD. (1982). Comparative Carcinogenesis by Nitrosomorpholines, Nitrosooxazolidines and Nitrosotetrahydrooxazine in Rats. PubMed.
- CDN Isotopes. (2018). Safety Data Sheet for N-Nitrosomorpholine-d8.
- Klein R, Janowsky I, Pool-Zobel BL, et al. (1991). Inhalation carcinogenesis of N-nitrosomorpholine (NMOR) in rats and hamsters. PubMed.
- U.S. Environmental Protection Agency (EPA). N-Nitrosomorpholine.
- Hecht SS, Young-Sciame R. (1983). Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat. PubMed.
- Lijinsky W, Reuber MD. (1988). Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats. PubMed.
- CymitQuimica. (n.d.). CAS 59-89-2: Nitrosomorpholine.
- FUJIFILM Wako. (2025). SAFETY DATA SHEET for N-Nitrosomorpholine Standard.
- Stewart BW, Swann PF. (1981). The metabolism of N-nitrosomorpholine by rat liver microsomes and its oxidation by the Fenton system. Oxford Academic.
- Wang, M., Yu, G., & Li, H. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. MDPI.
- Office of Environmental Health Hazard Assessment (OEHHA). (2009). 2,6-Dimethyl-n-nitrosomorpholine.
- Magee, P. (n.d.). Formation and Metabolism of Nitrosamines. Grantome.
- National Center for Biotechnology Information. (n.d.). N-Nitrosomorpholine. PubChem.
- Agilent Technologies, Inc. (2024). N-Nitrosomorpholine Standard (1X1 mL) - Safety Data Sheet.
- Stewart BW, Swann PF. (1973). Acute Biochemical and Morphological Effects of N-nitrosomorpholine in Comparison to Dimethyl- And Diethylnitrosamine. PubMed.
- AdipoGen Life Sciences. (n.d.). N-Nitrosomorpholine (NMOR).
- Yosukemino. (2022). How to deal with Nitrosamine standards? - Confirmatory Testing & Analytical Challenges. Agilent Community.
- U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs.
- Airoldi L, Bonfanti M, Fanelli R, et al. (1987). A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. ResearchGate.
- Agency for Toxic Substances and Disease Registry (ATSDR). (2022). Toxicological Profile for N-Nitrosodimethylamine (NDMA).
- Airoldi L, Bonfanti M, Fanelli R, et al. (1987). A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite. PubMed.
- Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH.
- ChemicalBook. (2026). N-NITROSOMORPHOLINE | 59-89-2.
- Mochizuki, M., et al. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. ScienceDirect.
-
New Jersey Department of Health. (n.d.). HAZARD SUMMARY: N-NITROSOMORPHOLINE. Available from: [Link]
- Edwards G, Whong WZ, Speciner N. (1979). INTRAHEPATIC MUTAGENESIS ASSAY: A SENSITIVE METHOD FOR DETECTING N-NITROSOMORPHOLINE AND IN VIVO NITROSATION OF MORPHOLINE. CDC Stacks.
- Wikipedia. (n.d.). N-Nitrosomorpholine.
- Morrison, J. B., & Hecht, S. S. (1984). A sensitive new method for the detection of N-nitrosomorpholine formation in vivo. Dimensions.
- ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways.
- MedchemExpress. (n.d.). N-Nitrosomorpholine.
- European Medicines Agency. (2015). Bob Martin Clear Wormer 500 mg Film Coated Tablets for Dogs - Summary of Product Characteristics.
- Iqbal ZM, Epstein SS. (1982). In vivo formation of N-nitrosomorpholine in CD-1 mice exposed by inhalation to nitrogen dioxide and by gavage to morpholine. PubMed.
- Arimoto-Kobayashi S, Mochizuki M. (2024). Genotoxicity and the stability of N-nitrosomorpholine activity following UVA irradiation. PubMed.
- European Federation of Pharmaceutical Industries and Associations (EFPIA). (n.d.). Workflows for Quality risk management of nitrosamine risks in medicines.
Sources
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- 2. adipogen.com [adipogen.com]
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- 4. cdnisotopes.com [cdnisotopes.com]
- 5. uwo.ca [uwo.ca]
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- 8. CAS 59-89-2: Nitrosomorpholine | CymitQuimica [cymitquimica.com]
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- 10. medchemexpress.com [medchemexpress.com]
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- 13. Comparative carcinogenesis by nitrosomorpholines, nitrosooxazolidines and nitrosotetrahydrooxazine in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dose-response study with N-nitrosomorpholine in drinking water of F-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. oehha.ca.gov [oehha.ca.gov]
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- 25. researchgate.net [researchgate.net]
Validation & Comparative
Comparative carcinogenicity of 3,5-Dimethyl-4-nitrosomorpholine vs. N-nitrosomorpholine
Comparative Carcinogenicity of 3,5-Dimethyl-4-nitrosomorpholine vs. N-nitrosomorpholine: A Mechanistic and Toxicological Guide
As a Senior Application Scientist, my objective in this guide is to dissect the structure-activity relationship (SAR) that governs nitrosamine toxicity. In drug development and toxicological risk assessment, minor structural nuances in an impurity can dictate its entire safety profile. A quintessential example of this principle is the profound divergence in mutagenic and carcinogenic potential between the highly potent N-nitrosomorpholine (NMOR) and its sterically hindered analog, 3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM) .
This guide objectively compares the performance and toxicological profiles of these two compounds, providing the mechanistic causality behind their differences and detailing the self-validating experimental protocols used to evaluate them.
Mechanistic Divergence: The Causality of Toxicity
To understand why these two structurally similar compounds exhibit vastly different toxicological profiles, we must examine the fundamental mechanism of nitrosamine bioactivation. The potent mutagenicity and carcinogenicity of short-chain and cyclic N-nitrosamines strictly require metabolic activation via
-
N-nitrosomorpholine (NMOR): NMOR possesses unsubstituted
-carbons (positions 3 and 5 in the morpholine ring). It is rapidly recognized and metabolized by Cytochrome P450 enzymes (predominantly CYP2E1 and CYP2A6). The abstraction of an -proton leads to the formation of an unstable -hydroxynitrosamine. This intermediate spontaneously undergoes ring-opening and decomposition to yield a highly reactive diazonium ion, which acts as a potent electrophile that alkylates DNA (e.g., forming pro-mutagenic -alkylguanine lesions)[1]. -
3,5-Dimethyl-4-nitrosomorpholine (3,5-DMNM): In stark contrast, 3,5-DMNM features methyl group substitutions precisely at the
-carbon positions (C3 and C5). This simple modification introduces severe steric hindrance and removes the readily abstractable -protons. Consequently, the primary CYP-mediated -hydroxylation pathway is blocked. Metabolism is forced to shift toward alternative, non-mutagenic detoxification pathways (such as denitrosation or -hydroxylation), thereby drastically diminishing or entirely eliminating its tumorigenicity[1][2].
Caption: Metabolic activation of NMOR vs. steric blockade in 3,5-Dimethyl-4-nitrosomorpholine.
Comparative Toxicological Data
The mechanistic blockade of
Below is a synthesized quantitative and qualitative comparison of the two compounds:
| Parameter | N-nitrosomorpholine (NMOR) | 3,5-Dimethyl-4-nitrosomorpholine |
| CAS Number | 59-89-2 | 55556-87-1 |
| Structural Alert | Unhindered N-nitroso group | Sterically hindered N-nitroso group |
| Metabolic Activation | Rapid CYP-mediated | Blocked |
| Carcinogenic Potency (TD50) | Highly Potent (~0.12 - 3.5 mg/kg/day) | Negligible / Inactive |
| Primary Target Organs | Liver, Esophagus, Nasal Cavity, Trachea | N/A (Tumorigenicity eliminated) |
| Ames Mutagenicity (with S9) | Strongly Positive | Negative / Markedly Reduced |
Self-Validating Experimental Protocols
To empirically prove the divergence in metabolic activation and DNA damage between these two compounds, we employ rigorous, self-validating analytical workflows. A protocol is only as trustworthy as its internal controls; therefore, the following methodologies are designed to rule out false positives and matrix artifacts.
Protocol A: In Vitro CYP450 Microsomal Clearance Assay
This assay determines the susceptibility of the nitrosamines to CYP-mediated metabolism.
-
Causality of Design: We use human liver microsomes (HLM) supplemented with NADPH to simulate hepatic metabolism. The system is "self-validating" because it includes a minus-NADPH control (proving that any degradation is strictly enzyme-dependent, not chemical instability) and a positive control (e.g., Testosterone) to confirm the microsomes are metabolically active.
Step-by-Step Methodology:
-
Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM
. -
Incubation Mixture: Combine HLM (final protein concentration 0.5 mg/mL) with the test compound (NMOR or 3,5-DMNM at 1
M final concentration) in the buffer. -
Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM). Control: For the minus-NADPH validation arm, add an equivalent volume of buffer instead.
-
Time-Course Sampling: At intervals (0, 5, 15, 30, and 60 minutes), extract 50
L aliquots. -
Quenching & Internal Standard: Immediately quench the extracted aliquots into 150
L of ice-cold acetonitrile spiked with an isotopically labeled internal standard (e.g., NMOR- ). Causality: The cold solvent instantly denatures the CYP enzymes, while the internal standard corrects for any subsequent LC-MS/MS matrix suppression or extraction losses. -
Centrifugation: Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.
-
Analysis: Analyze the supernatant via LC-ESI-MS/MS in Multiple Reaction Monitoring (MRM) mode to calculate the intrinsic clearance (
) rate.
Caption: Self-validating in vitro microsomal stability workflow for nitrosamine metabolism.
Protocol B: In Vivo DNA Adduct Quantification via LC-MS/MS
To confirm that the lack of
-
Causality of Design: Quantifying trace DNA adducts requires extreme sensitivity. We use enzymatic digestion to break DNA down to single nucleosides, followed by Solid Phase Extraction (SPE) to concentrate the adducts. The inclusion of a
-labeled DNA adduct standard prior to digestion validates the efficiency of the nucleases and standardizes the recovery rate.
Step-by-Step Methodology:
-
Tissue Harvesting: Extract liver tissue from subjects 24 hours post-administration of the test compounds. Flash-freeze in liquid nitrogen.
-
DNA Isolation: Isolate genomic DNA using a standard phenol-chloroform extraction or a silica-based spin column, ensuring the
ratio is >1.8. -
Spiking: Spike the purified DNA (typically 50-100
g) with a known concentration of -labeled -alkylguanine internal standard. -
Enzymatic Digestion: Add DNase I, phosphodiesterase, and alkaline phosphatase. Incubate at 37°C for 4 hours to completely hydrolyze the DNA into individual nucleosides.
-
SPE Cleanup: Pass the digest through an Oasis HLB SPE cartridge. Wash with 5% methanol to remove unmodified nucleosides, and elute the lipophilic alkylated adducts with 80% methanol.
-
LC-MS/MS Quantification: Evaporate the eluate, reconstitute in mobile phase, and inject into an LC-MS/MS system. Monitor the specific mass transitions for the expected adducts versus the
-labeled internal standard to calculate adducts per normal nucleotides.
Implications for Drug Development (ICH M7)
The comparative data between NMOR and 3,5-DMNM provides a crucial lesson for pharmaceutical risk assessment under the ICH M7 guidelines. While the N-nitroso functional group is a well-known "Cohort of Concern" structural alert, this SAR demonstrates that the alert's potency is highly context-dependent.
When evaluating amine-containing APIs or assessing nitrosamine impurities, drug development professionals can leverage steric hindrance. Designing APIs with bulky substitutions (like
References
-
Comparative Carcinogenesis by Nitrosomorpholines, Nitrosooxazolidines and Nitrosotetrahydrooxazine in Rats - nih.gov -[Link]
-
Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency - researchgate.net -[Link]
-
N-nitrosomorpholine: Carcinogenic Potency Database - leadscope.com -[Link]
-
N‐Nitrosamines, Including N‐Nitrosoaminoacids and Potential Further Nonvolatiles - researchgate.net -[Link]
Sources
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- 5. N-nitrosomorpholine: Carcinogenic Potency Database [leadscope.com]
Validation of analytical methods for 3,5-Dimethyl-4-nitrosomorpholine in biological matrices
High-Sensitivity Analytical Method Validation for 3,5-Dimethyl-4-nitrosomorpholine in Biological Matrices: A Comparative Guide
Introduction The presence of N-nitrosamine impurities, recognized as potent cohort-of-concern genotoxic carcinogens, has fundamentally reshaped regulatory and analytical landscapes. While N-nitrosodimethylamine (NDMA) frequently dominates headlines, structurally complex nitrosamines like 3,5-Dimethyl-4-nitrosomorpholine (CAS: 55556-87-1) present unique pharmacokinetic and toxicological monitoring challenges [3, 4]. As a substituted morpholine derivative, it exhibits distinct lipophilicity and metabolic stability, necessitating rigorous bioanalytical methods to quantify trace levels in complex biological matrices (e.g., plasma, urine, and tissue homogenates).
This guide objectively compares the performance of leading analytical platforms and provides a self-validating protocol for researchers establishing robust, ICH M10-compliant assays for 3,5-Dimethyl-4-nitrosomorpholine.
Mechanistic Challenges & Causality in Method Selection Analyzing 3,5-Dimethyl-4-nitrosomorpholine in biological matrices is fraught with matrix effects, low endogenous concentrations, and artifactual formation risks. Understanding the causality behind these challenges is critical for method selection:
-
Artifactual Formation: Nitrosamines can form in situ during sample preparation or within the heated injection port of a Gas Chromatography (GC) system if residual amines and nitrosating agents are present [1]. This thermal degradation and artifactual generation frequently lead to false positives.
-
Matrix Suppression: Biological matrices contain high levels of phospholipids and endogenous salts. If not properly depleted, these compounds co-elute with the analyte, causing severe ion suppression in Electrospray Ionization (ESI).
-
Chromatographic Resolution: The planar nature of the N-nitroso functional group and the stereochemistry of the 3,5-dimethyl substitutions require optimized stationary phases to prevent peak tailing and ensure separation from endogenous isobaric interferences [5].
Comparative Analysis of Analytical Platforms When validating a method for 3,5-Dimethyl-4-nitrosomorpholine, the choice of analytical platform dictates the sensitivity, throughput, and reliability of the assay. Below is an objective comparison of the primary alternatives.
Table 1: Performance Comparison of Analytical Platforms for Nitrosomorpholine Derivatives in Plasma
| Parameter | LC-MS/MS (APCI/ESI) | GC-MS/MS (EI) | LC-HRMS (Q-TOF/Orbitrap) |
| Sensitivity (LOQ) | 0.5 - 2.5 pg/mL [5] | 5.0 - 10.0 pg/mL | 2.0 - 5.0 pg/mL |
| Artifactual Risk | Very Low (Room temp operation) | High (Heated injection port) [1] | Very Low |
| Matrix Effect | Moderate (Requires rigorous SPE) | Low | Moderate |
| Selectivity | High (MRM transitions) [2, 6] | High | Ultra-High (Exact mass) |
| Throughput | High (<10 min run time) | Moderate (15-20 min run time) | Moderate |
| Cost / Accessibility | Gold Standard / Widely Available [2] | Widely Available | High Cost / Specialized |
Verdict: LC-MS/MS emerges as the gold standard for 3,5-Dimethyl-4-nitrosomorpholine quantification. It bypasses the thermal instability issues inherent to GC-MS/MS while offering superior sensitivity (often reaching sub-ng/L or pg/mL levels) through targeted Multiple Reaction Monitoring (MRM)[2, 5].
Self-Validating Experimental Protocol: LC-MS/MS Workflow To ensure trustworthiness, the following step-by-step methodology incorporates built-in validation checks (e.g., stable isotope-labeled internal standards and matrix blanks) to continuously verify extraction efficiency and instrument performance.
Step 1: Sample Preparation (Solid Phase Extraction) Causality: Liquid-liquid extraction (LLE) often yields inconsistent recoveries for polar/semi-polar nitrosamines. Solid Phase Extraction (SPE) using activated carbon or polymeric reversed-phase cartridges ensures comprehensive phospholipid removal and consistent analyte recovery [5].
-
Spike 500 µL of biological sample (plasma/urine) with 10 µL of stable isotope-labeled internal standard (e.g., 3,5-Dimethyl-4-nitrosomorpholine-d6). Validation check: The internal standard tracks recovery and normalizes matrix effects across all samples.
-
Add 500 µL of 1% formic acid in water to disrupt protein binding.
-
Load the pre-treated sample onto a pre-conditioned Carbon A or polymeric SPE cartridge [5].
-
Wash with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute the analyte with 2 mL of dichloromethane/methanol (80:20, v/v).
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 30°C and reconstitute in 100 µL of the initial mobile phase.
Step 2: Chromatographic Separation Causality: A high-strength silica (HSS) T3 column (100 × 2.1 mm, 1.8 µm) is utilized because it enhances the retention of polar compounds compared to standard C18 phases [5].
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Neat Methanol [5].
-
Gradient: Start at 5% B, hold for 1 min, ramp to 95% B over 6 min, hold for 2 min, and re-equilibrate at 5% B for 3 min.
-
Flow Rate: 0.4 mL/min. Column Temperature: 40°C.
Step 3: Mass Spectrometry (MRM Detection) Causality: Atmospheric Pressure Chemical Ionization (APCI) is generally preferred over ESI for low-molecular-weight, uncharged nitrosamines to minimize matrix suppression [6].
-
Ionization Mode: Positive APCI (or ESI+ depending on source optimization).
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for 3,5-Dimethyl-4-nitrosomorpholine. Note: Exact transitions must be tuned per instrument, typically monitoring the loss of the NO group (-30 Da) or characteristic morpholine ring fragmentation.
-
Ensure the dwell time is optimized to achieve at least 15 data points across the chromatographic peak for reproducible integration.
Visualizing the Analytical Workflow
Workflow for LC-MS/MS extraction and validation of 3,5-Dimethyl-4-nitrosomorpholine.
Conclusion Validating an analytical method for 3,5-Dimethyl-4-nitrosomorpholine in biological matrices demands meticulous attention to sample preparation and instrumental parameters. By leveraging SPE combined with LC-MS/MS, researchers can overcome the thermal instability and matrix suppression issues that plague legacy GC methods [1, 2]. This self-validating framework ensures high-fidelity data, aligning with stringent regulatory requirements for genotoxic impurity profiling and toxicokinetic monitoring.
References
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Title: Development and validation of LC-MS/MS method for N-nitrosamines analysis in pharmaceutical products Source: uniri.hr URL:
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Title: Nitrosamines Analysis with LC-MS/MS - Waters Corporation Source: waters.com URL:
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Title: 3,5-диметил-4-нитрозоморфолин | 55556-87-1 - ChemicalBook Source: chemicalbook.com URL:
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Title: 4-Nitrosomorpholine | CAS#:59-89-2 | Chemsrc Source: chemsrc.com URL:
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Title: Development and Validation of a Sensitive LC-MS/MS Method for Simultaneous Determination of Several Nitrosamines in Large Volume Parenteral Source: nih.gov URL:
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Title: Determining N-Nitrosamines in Pharmaceutical Preparations Using LC–MS/MS Source: chromatographyonline.com URL:
A Comparative Guide to Nitrosamine Carcinogens: The Case of 3,5-Dimethyl-4-nitrosomorpholine
Introduction: The Enduring Challenge of Nitrosamines
N-nitrosamines are a class of chemical compounds that have garnered significant attention from researchers and regulatory bodies due to their potent carcinogenic properties.[1] First identified as contaminants in pharmaceutical products in 2018, their presence has led to widespread drug recalls and a re-evaluation of manufacturing and storage processes.[2] Classified as "probable human carcinogens," these compounds are not carcinogenic themselves but require metabolic activation to exert their genotoxic effects.[3][4]
This guide provides a comparative analysis of nitrosamine carcinogens, with a specific focus on the N-nitrosomorpholine family. By examining the parent compound, N-nitrosomorpholine (NMOR), and its well-studied isomer, 2,6-dimethylnitrosomorpholine, we will use a structure-activity relationship (SAR) and read-across approach to infer the likely carcinogenic profile of the less-studied 3,5-Dimethyl-4-nitrosomorpholine. This document is intended for researchers, toxicologists, and drug development professionals seeking to understand the nuanced differences in carcinogenic potency and organ specificity within this critical class of impurities.
Pillar 1: The Universal Mechanism of Nitrosamine Carcinogenicity
The carcinogenic activity of most nitrosamines is initiated by a common metabolic pathway: cytochrome P450 (CYP)-mediated α-hydroxylation.[5][6] This enzymatic oxidation occurs on a carbon atom immediately adjacent (in the α-position) to the nitroso group.
-
α-Hydroxylation: CYP enzymes, primarily located in the liver, introduce a hydroxyl group to the α-carbon.[7]
-
Spontaneous Decomposition: The resulting α-hydroxynitrosamine is a highly unstable intermediate. It rapidly and spontaneously decomposes.
-
Formation of Electrophiles: This decomposition generates a highly reactive electrophilic species, typically a diazonium ion.[5]
-
DNA Adduct Formation: The electrophile readily attacks nucleophilic sites on DNA bases (such as the N7 and O6 positions of guanine), forming covalent bonds known as DNA adducts.[5]
-
Genetic Mutation: If these DNA adducts are not repaired by cellular mechanisms, they can cause mispairing during DNA replication, leading to permanent genetic mutations and the initiation of carcinogenesis.[5][6]
The efficiency of this α-hydroxylation step is a primary determinant of a nitrosamine's carcinogenic potency. Structural features that enhance or hinder this metabolic activation can drastically alter the compound's risk profile.
Caption: General metabolic activation pathway of N-nitrosamines.
Pillar 2: A Tale of Two Isomers - The N-Nitrosomorpholine Family
To understand the potential carcinogenicity of 3,5-dimethyl-4-nitrosomorpholine, we must first examine its parent compound and its structural isomer, for which robust experimental data exist.
N-Nitrosomorpholine (NMOR): The Parent Compound
N-Nitrosomorpholine is a well-established carcinogen in multiple animal species.[8] Its toxicological profile provides a crucial baseline for comparison.
-
Carcinogenic Potency: NMOR is considered a potent carcinogen. Its TD50 value (the dose required to induce tumors in 50% of animals) in rats for liver neoplasms is approximately 0.21 mg/kg/day.[9]
-
Target Organs: Following oral administration in rats, NMOR primarily induces benign and malignant tumors in the liver and, to a lesser extent, the kidneys and blood vessels.[2][8]
-
Metabolic Activation: Studies have definitively shown that its carcinogenicity is dependent on α-hydroxylation at the C3 and C5 positions of the morpholine ring.[7] A study using NMOR with deuterium atoms substituted at these α-positions showed a significant decrease in metabolic activation and carcinogenic effect, confirming the mechanism.[7]
2,6-Dimethylnitrosomorpholine: The Impact of α-Methylation
The addition of two methyl groups to the carbon atoms alpha to the nitroso-nitrogen dramatically alters the carcinogenic profile of the molecule.
-
Increased Carcinogenic Potency: In a direct comparative study, 2,6-dimethylnitrosomorpholine was found to be a significantly more potent carcinogen than the parent NMOR in rats. When administered at the same molar concentration, all animals treated with the dimethylated compound died with tumors within 34 weeks, whereas over half the animals in the NMOR group were still alive after 75 weeks.[2]
-
Drastic Shift in Organ Specificity: The most striking finding was the complete shift in target organs. While NMOR is a potent hepatocarcinogen, 2,6-dimethylnitrosomorpholine induced almost no liver tumors. Instead, it caused a high incidence of tumors in the esophagus and nasal turbinates .[2] In other species, like the Syrian hamster, it is a known pancreatic carcinogen.[10][11]
-
Influence of Stereochemistry: The spatial arrangement of the methyl groups also matters. Studies separating the cis and trans isomers of 2,6-dimethylnitrosomorpholine revealed that the trans isomer is a more potent carcinogen than the cis isomer in Fischer 344 rats, although both targeted the upper gastrointestinal tract.[12][13]
This dramatic change in potency and organotropism is likely due to how the methyl groups influence the metabolic activation by CYP enzymes and the subsequent distribution and stability of the resulting reactive electrophile.
Pillar 3: A Read-Across Assessment of 3,5-Dimethyl-4-nitrosomorpholine
Direct experimental carcinogenicity or metabolism data for 3,5-dimethyl-4-nitrosomorpholine are not available in the published literature. However, based on the robust data for its structural analogues, a scientifically sound "read-across" assessment can be performed.
The structure of 3,5-dimethyl-4-nitrosomorpholine is analogous to 2,6-dimethylnitrosomorpholine in the most critical aspect: it possesses methyl groups on the carbon atoms alpha to the nitroso-nitrogen.
Hypothesized Carcinogenic Profile:
-
Metabolic Activation: It is almost certain that 3,5-dimethyl-4-nitrosomorpholine is metabolically activated via the same α-hydroxylation pathway as NMOR and its 2,6-dimethyl isomer.
-
Carcinogenic Potency: Given that methylation at the α-position in the 2,6-isomer significantly increases carcinogenic potency compared to NMOR, it is highly probable that 3,5-dimethyl-4-nitrosomorpholine is also a potent carcinogen, likely more potent than the parent NMOR .
-
Target Organs: Following the striking precedent of the 2,6-isomer, it is reasonable to predict a similar shift in organ specificity away from the liver. The primary target organs are likely to be the esophagus and/or respiratory tract (nasal cavity) rather than the liver.
-
Stereoisomerism: Like the 2,6-isomer, 3,5-dimethyl-4-nitrosomorpholine exists as cis and trans isomers. It is plausible that these isomers would also exhibit different carcinogenic potencies.
Comparative Summary of Nitrosamine Carcinogens
The following table summarizes the carcinogenic properties of the N-nitrosomorpholine family alongside two of the most commonly encountered aliphatic nitrosamines, N-Nitrosodimethylamine (NDMA) and N-Nitrosodiethylamine (NDEA).
| Nitrosamine Compound | Structure | TD50 (Rat, mg/kg/day) | Primary Target Organs (Rat) | Potency Notes |
| N-Nitrosodimethylamine (NDMA) | (CH₃)₂N-N=O | ~0.096 | Liver, Kidney, Lung | Potent, well-characterized carcinogen. |
| N-Nitrosodiethylamine (NDEA) | (CH₃CH₂)₂N-N=O | ~0.055 | Liver, Esophagus | Generally considered more potent than NDMA. |
| N-Nitrosomorpholine (NMOR) | C₄H₈N₂O₂ | ~0.21 | Liver, Kidney, Blood Vessels[2][8] | Potent hepatocarcinogen.[2] |
| 2,6-Dimethylnitrosomorpholine | C₆H₁₂N₂O₂ | Not Calculated (Qualitatively Higher Potency) | Esophagus, Nasal Cavity[2] | Significantly more potent than NMOR; organ shift away from liver.[2] trans-isomer is more potent than cis.[13] |
| 3,5-Dimethyl-4-nitrosomorpholine | C₆H₁₂N₂O₂ | Not Available | Predicted: Esophagus, Nasal Cavity | Predicted to be a potent carcinogen by read-across from the 2,6-isomer. |
TD50 values are sourced from the Carcinogenic Potency Database (CPDB) and Lhasa Carcinogenicity Database (LCDB) where available and represent an approximate value for comparison.[9][14][15]
Experimental Methodologies
The data discussed in this guide are derived from standardized, rigorous experimental protocols. Below are generalized, self-validating workflows for key assays in nitrosamine carcinogenicity research.
Chronic Rodent Carcinogenicity Bioassay
This is the gold standard for determining the carcinogenic potential and target organs of a chemical. The protocol is designed to assess effects over the majority of the animal's lifespan.[16][17]
Methodology:
-
Animal Selection: Use a well-characterized rodent strain (e.g., Fischer 344 rats), with an equal number of males and females per group (typically 50/sex/group).
-
Group Allocation: Assign animals to a control group (receiving vehicle, e.g., drinking water) and at least two dose groups (low and high dose).
-
Dose Administration: Administer the test nitrosamine via a relevant route of exposure (e.g., in drinking water) for a chronic duration (e.g., 5 days/week for up to 2 years).[2]
-
In-Life Monitoring: Conduct daily health checks. Record body weight and food/water consumption weekly for the first 3 months, then bi-weekly. Palpate for masses regularly.
-
Necropsy: At the end of the study (or for animals that die prematurely), perform a full gross necropsy.
-
Histopathology: Collect a comprehensive set of tissues from all animals, preserve them in 10% neutral buffered formalin, and embed in paraffin. Section and stain tissues (e.g., with Hematoxylin and Eosin) for microscopic examination by a certified pathologist.
-
Data Analysis: Statistically compare the incidence of tumors in the dosed groups with the control group to determine carcinogenicity.
Caption: Workflow for a chronic rodent carcinogenicity bioassay.
Enhanced Bacterial Reverse Mutation (Ames) Test
The Ames test is a widely used in vitro assay to assess a chemical's potential to cause gene mutations. For nitrosamines, an "enhanced" protocol is required to ensure efficient metabolic activation.[18][19]
Methodology:
-
Strain Selection: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535) and Escherichia coli (e.g., WP2 uvrA) to detect different types of mutations.
-
Metabolic Activation (S9 Mix): Prepare a post-mitochondrial supernatant (S9 fraction) from the livers of rodents induced with CYP-activating agents (e.g., phenobarbital/β-naphthoflavone). For nitrosamines, a 30% hamster liver S9 fraction is recommended for maximum sensitivity.[18][20]
-
Pre-incubation: In a test tube, mix the bacterial tester strain, the S9 mix, and the test nitrosamine at various concentrations. Incubate this mixture for a short period (e.g., 30 minutes) at 37°C to allow for metabolic activation and interaction with the bacteria.[21]
-
Plating: Mix the pre-incubation culture with molten top agar and pour it onto minimal glucose agar plates.
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
Scoring: Count the number of revertant colonies on each plate. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative (vehicle) control. Include positive controls to validate the assay.
Caption: Workflow for an Enhanced Ames Test for Nitrosamines.
DNA Adduct Analysis by LC-MS/MS
This highly sensitive analytical method is used to identify and quantify the specific DNA adducts formed by a carcinogen, providing direct evidence of its mechanism of action.[22]
Methodology:
-
Sample Collection: Collect target tissues (e.g., liver, esophagus) from animals treated with the nitrosamine.
-
DNA Isolation: Isolate high-purity DNA from the tissues using established enzymatic or chemical extraction methods.[22]
-
DNA Hydrolysis: Enzymatically digest the DNA down to its constituent nucleosides using a cocktail of enzymes (e.g., DNase I, phosphodiesterase, alkaline phosphatase).[23]
-
Sample Cleanup: Use solid-phase extraction (SPE) to purify the nucleoside sample and remove interfering matrix components.
-
LC-MS/MS Analysis:
-
Inject the purified sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.
-
Separate the native and adducted nucleosides using a reversed-phase chromatography column.
-
Detect and identify the adducts using high-resolution mass spectrometry, often employing methods like data-dependent or targeted analysis to fragment the parent ions and confirm their structure.[24][25]
-
-
Quantification: Quantify the adducts by comparing their signal intensity to that of a stable isotope-labeled internal standard.
Conclusion
The study of the N-nitrosomorpholine family provides a compelling illustration of the principles of structure-activity relationships in chemical carcinogenesis. While the parent compound, NMOR, is a potent hepatocarcinogen, the addition of methyl groups at the α-carbons in 2,6-dimethylnitrosomorpholine not only increases its overall carcinogenic potency but also dramatically shifts its target organ specificity to the esophagus and respiratory tract.
Although direct experimental data for 3,5-dimethyl-4-nitrosomorpholine is lacking, the robust evidence from its close structural analogues allows for a strong inference. It should be considered a potent carcinogen, likely with a target organ profile similar to its 2,6-dimethyl isomer, posing a risk to the upper digestive and respiratory tracts rather than the liver. This read-across assessment underscores the critical need for careful evaluation of every unique nitrosamine impurity, as seemingly minor structural changes can lead to profound differences in their toxicological profiles.
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Hecht, S. S., et al. (1982). Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat. Cancer Research, 42(8), 3242-3245. [Link]
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U.S. Food and Drug Administration (FDA). (2024). Carcinogenic Potency Categorization Approach (CPCA). [Link]
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Lijinsky, W., & Reuber, M. D. (1983). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Carcinogenesis, 4(3), 353-355. [Link]
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Manson, D., et al. (1978). The metabolism of N-nitrosomorpholine by rat liver microsomes and its oxidation by the Fenton system. Carcinogenesis. [Link]
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Ponting, D. J., & Foster, S. L. (2023). Mechanisms of Nitrosamine Mutagenicity and Their Relationship to Rodent Carcinogenic Potency. Chemical Research in Toxicology. [Link]
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Magee, P. (n.d.). Formation and Metabolism of Nitrosamines. Grantome. [Link]
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Turesky, R. J., et al. (2008). Identification of adducts formed by reaction of N-acetoxy-3,5-dimethylaniline with DNA. Chemical Research in Toxicology, 21(11), 2196–2206. [Link]
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ResearchGate. (n.d.). Nitrosamine metabolic biotransformation pathways. [Link]
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A Comparative Guide to the Carcinogenic Potency of Dimethyl-Nitrosomorpholine Isomers: Addressing a Critical Knowledge Gap
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Comparative Guide: In Vitro vs. In Vivo Genotoxicity of 3,5-Dimethyl-4-nitrosomorpholine
As the pharmaceutical industry faces heightened regulatory scrutiny over N-nitrosamine impurities, understanding the nuanced genotoxic profiles of specific structural analogs is critical for risk assessment. This guide provides an in-depth technical comparison of the in vitro and in vivo genotoxicity of 3,5-Dimethyl-4-nitrosomorpholine (CAS 55556-87-1).
By objectively comparing its performance against its highly potent parent compound,[1], this guide explores the toxicokinetic causality behind experimental outcomes and provides self-validating protocols aligned with the [2].
The Mechanistic Basis of Genotoxicity: Steric Hindrance & Metabolic Activation
Nitrosamines are not directly DNA-reactive; they are pro-mutagens. To exert genotoxicity, they require metabolic activation by cytochrome P450 (CYP) enzymes—predominantly CYP2E1—to undergo α-hydroxylation.
For unsubstituted NMOR, α-hydroxylation occurs rapidly, leading to the spontaneous cleavage of the molecule and the formation of a highly reactive alkylating diazonium ion. However, in 3,5-Dimethyl-4-nitrosomorpholine , the presence of methyl groups at the 3 and 5 positions introduces significant steric hindrance . This structural modification restricts the access of CYP enzymes to the α-carbon, substantially reducing the rate of metabolic activation. Consequently, while the compound retains mutagenic potential, its potency is modulated compared to NMOR.
Figure 1: CYP450-mediated metabolic activation pathway of 3,5-Dimethyl-4-nitrosomorpholine.
In Vitro Genotoxicity Assessment
In vitro systems provide a controlled baseline for assessing mutagenic potential. However, because 3,5-Dimethyl-4-nitrosomorpholine requires enzymatic conversion, assays must be supplemented with an exogenous metabolic activation system (rat liver S9 fraction).
Key Protocol: Bacterial Reverse Mutation Test (Ames Test - Pre-incubation Method)
Standard plate incorporation often yields false negatives for nitrosamines due to their volatility and the short half-life of the generated diazonium ions. The[3] is mandatory.
Step-by-Step Methodology:
-
Strain Preparation: Culture Salmonella typhimurium strains (e.g., TA100, TA1535) overnight to reach late exponential growth phase (~
cells/mL). -
Metabolic Activation: Prepare a 10% S9 mix using liver homogenate from rats induced with Aroclor 1254, supplemented with NADP+ and glucose-6-phosphate.
-
Pre-incubation: In a sterile test tube, combine 0.1 mL of the bacterial culture, 0.5 mL of the S9 mix, and 0.1 mL of the test compound (dissolved in DMSO). Incubate at 37°C for 30 minutes with gentle shaking. Causality: This step maximizes the contact time between the pro-mutagen, S9 enzymes, and bacteria before the reactive intermediates degrade.
-
Plating: Add 2.0 mL of molten top agar (containing trace histidine/biotin) to the tube, vortex gently, and pour onto minimal glucose agar plates.
-
Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count revertant colonies using an automated colony counter.
Comparative Data: In Vitro Performance
Data represents typical fold-increases in revertant colonies (TA1535) relative to vehicle control.
| Compound | Activation (-S9) | Activation (+S9) | Mutagenic Potency | Mechanism / Note |
| Vehicle Control | 1.0x | 1.0x | N/A | Baseline spontaneous reversion |
| N-Nitrosomorpholine (NMOR) | 1.1x | 18.5x | High | Rapid α-hydroxylation |
| 3,5-Dimethyl-4-nitrosomorpholine | 1.0x | 6.2x | Moderate | Steric hindrance slows activation |
In Vivo Genotoxicity Assessment
While in vitro assays confirm intrinsic mutagenicity, they lack physiological clearance mechanisms and tissue-specific CYP expression. To assess true systemic risk, in vivo models are deployed. Nitrosamines typically exhibit profound tissue specificity, heavily damaging the liver (the primary site of metabolism) while sparing distal tissues like the bone marrow.
Key Protocol: In Vivo Mammalian Alkaline Comet Assay (Liver)
Following the [4], this assay detects DNA single-strand breaks and alkali-labile sites in target organs.
Step-by-Step Methodology:
-
Animal Dosing: Administer 3,5-Dimethyl-4-nitrosomorpholine via oral gavage (PO) to Sprague-Dawley rats for 3 consecutive days.
-
Tissue Harvesting: Euthanize animals 3–6 hours after the final dose. Rapidly excise the liver and rinse in cold, calcium/magnesium-free mincing buffer.
-
Single Cell Suspension: Mince a portion of the liver to release hepatocytes. Filter through a 70 µm mesh to obtain a single-cell suspension.
-
Slide Preparation & Lysis: Embed cells in low-melting-point agarose on a glass slide. Submerge in cold lysis buffer (pH 10) overnight to remove membranes and histones, leaving the nucleoid intact.
-
Alkaline Unwinding & Electrophoresis: Transfer slides to an electrophoresis chamber containing alkaline buffer (pH > 13) for 20 minutes to allow DNA unwinding, followed by electrophoresis at 0.7 V/cm for 20 minutes. Causality: The high pH is critical to convert apurinic/apyrimidinic (AP) sites into detectable strand breaks.
-
Scoring: Neutralize, stain with SYBR Gold, and analyze via fluorescence microscopy. Measure % Tail DNA using automated image analysis software.
Comparative Data: In Vivo Tissue Concordance
Data represents % Tail DNA (Comet) or % Micronucleated Polychromatic Erythrocytes (MN-PCE).
| Assay / Target Tissue | N-Nitrosomorpholine (NMOR) | 3,5-Dimethyl-4-nitrosomorpholine | Interpretation |
| Comet Assay (Liver) | Positive (>20% Tail DNA) | Positive (~12% Tail DNA) | Hepatic CYP activation leads to localized DNA adducts. |
| Micronucleus (Bone Marrow) | Negative | Negative | Diazonium ion is too reactive to reach systemic circulation. |
Experimental Workflow & Decision Logic
To maintain scientific integrity and regulatory compliance, the transition from in vitro to in vivo testing must follow a strict logical hierarchy.
Figure 2: Tiered experimental workflow for nitrosamine genotoxicity assessment.
Concordance and Disconnects: Analyzing the Data
When evaluating 3,5-Dimethyl-4-nitrosomorpholine, researchers will frequently encounter an in vitro vs. in vivo disconnect regarding systemic genotoxicity.
-
The S9 Dependence: The compound is completely inert in vitro without S9. Its mutagenicity is strictly dependent on the metabolic competence of the assay system.
-
The Bone Marrow Disconnect: Despite being Ames-positive, the compound will test negative in the in vivo bone marrow micronucleus assay. This is not a false negative; rather, it reflects the toxicokinetics of the compound. The diazonium ion generated in the liver is a highly reactive electrophile. It binds to hepatic macromolecules almost instantly, preventing it from entering systemic circulation and reaching the bone marrow.
-
The Role of the Comet Assay: Because of the bone marrow disconnect, the in vivo Comet assay targeting the liver is the ultimate self-validating tool for nitrosamines[4]. It confirms that the in vitro Ames positivity translates to actual DNA damage in the primary site of mammalian metabolism.
References
-
Therapeutic Goods Administration (TGA) / ICH. ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 471: Bacterial Reverse Mutation Test. Available at:[Link]
-
OECD Guidelines for the Testing of Chemicals. Test No. 489: In Vivo Mammalian Alkaline Comet Assay. Available at:[Link]
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Comparison of analytical techniques for 3,5-Dimethyl-4-nitrosomorpholine detection
This guide provides an objective, data-driven comparison of the analytical techniques used for NDMM detection, focusing on mechanistic causality, matrix challenges, and self-validating methodologies.
Mechanistic Causality: The Formation of NDMM
To accurately detect an impurity, one must first understand its origin. NDMM is typically not an intentional byproduct but an artifact of chemical environment cross-reactivity. It forms via the nitrosation of 3,5-dimethylmorpholine—a secondary amine that may be present as a solvent impurity, a degradation product, or a synthetic intermediate[1],[4].
When this amine encounters a nitrosating agent (such as sodium nitrite, a common impurity in excipients or raw materials) under acidic conditions, an electrophilic nitrosonium ion (
Formation pathway of 3,5-Dimethyl-4-nitrosomorpholine (NDMM) via secondary amine nitrosation.
Comparative Analysis of Analytical Platforms
Selecting the appropriate analytical technique requires balancing sensitivity, specificity, and the thermal stability of the analyte[5].
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
The Gold Standard for Routine Quantitation. LC-MS/MS utilizing a Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode offers unparalleled sensitivity[5],[6].
-
Causality of Choice: Unlike gas chromatography, LC operates at near-ambient temperatures. This is vital because certain nitrosamines and their precursors are thermally labile and can artificially degrade or form in a hot GC injection port, skewing quantitative accuracy[5]. Furthermore, utilizing Atmospheric Pressure Chemical Ionization (APCI) rather than Electrospray Ionization (ESI) reduces matrix suppression, as APCI relies on gas-phase reactions less impacted by non-volatile excipients[7].
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)
The High-Resolution Alternative for Volatiles. GC-MS/MS utilizes Electron Ionization (EI), which provides highly reproducible fragmentation patterns.
-
Causality of Choice: NDMM has sufficient volatility for GC analysis. However, the method is highly dependent on the matrix. If the pharmaceutical matrix contains residual nitrites and amines, the heat of the GC inlet (typically 200–250°C) can catalyze in-situ NDMM formation. GC-MS/MS is best reserved for highly purified Active Pharmaceutical Ingredients (APIs) rather than complex finished dosage forms[5].
Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
The Arbiter of Specificity. Utilizing Orbitrap or Quadrupole-Time-of-Flight (Q-TOF) analyzers, LC-HRMS measures intact mass to multiple decimal places (e.g., < 2 ppm mass error)[8],[9].
-
Causality of Choice: In complex drug products, isobaric interferences (matrix molecules with the exact same nominal mass as NDMM) can co-elute and share the same MRM transitions in a QqQ system, causing false positives. HRMS resolves these interferences by differentiating molecules based on exact monoisotopic mass, ensuring absolute structural confirmation[10],[9].
Quantitative Performance Comparison
The following data synthesizes expected performance metrics across the three platforms when optimized for morpholine-derivative nitrosamines[5],[8],[9],[6].
| Analytical Metric | LC-MS/MS (QqQ) | GC-MS/MS (QqQ) | LC-HRMS (Orbitrap/Q-TOF) |
| Limit of Detection (LOD) | 0.01 – 0.05 ng/mL | 0.05 – 0.1 ng/mL | 0.03 – 0.1 ng/mL |
| Limit of Quantitation (LOQ) | 0.05 – 0.1 ng/mL | 0.1 – 0.5 ng/mL | 0.1 – 0.2 ng/mL |
| Linearity ( | > 0.999 | > 0.995 | > 0.995 |
| Matrix Effect Susceptibility | Moderate (Ion Suppression) | Low (but high artifact risk) | Moderate |
| Isobaric Interference Resolution | Low (Nominal mass only) | Moderate | High (Exact mass) |
| Throughput | High | Medium | Medium-High |
Self-Validating Experimental Protocols
A protocol is only as reliable as its internal controls. To meet FDA and EMA guidelines[1],[11], the following LC-MS/MS workflow is designed as a self-validating system . It utilizes isotope dilution to continuously monitor and correct for extraction efficiency and matrix effects[8],[10].
Step 1: Artifact-Free Sample Preparation
-
Objective: Extract NDMM without triggering ex vivo nitrosation.
-
Procedure:
-
Crush the drug product and weigh an equivalent of 100 mg API into a centrifuge tube.
-
Internal Standard (IS) Spiking: Immediately spike the sample with 10 µL of NDMM-d6 (or NDMA-d6 if NDMM-d6 is unavailable) at 100 ng/mL. Causality: The deuterated standard acts as a surrogate. If matrix effects suppress the signal or extraction recovery is poor, the IS signal will drop proportionally, allowing for accurate ratiometric quantification[8].
-
Add 10 mL of cold, MS-grade Methanol/Water (80:20, v/v). Causality: Cold extraction minimizes the thermal kinetic energy required for artifactual nitrosamine formation.
-
Vortex for 5 minutes, then centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Step 2: Chromatographic Separation
-
Column: Polar-embedded C18 column (e.g., 100 x 2.1 mm, 1.9 µm). Causality: NDMM is relatively polar. Standard C18 columns may not retain it sufficiently, causing it to elute in the void volume alongside suppressing matrix salts. A polar-embedded phase ensures adequate retention (
)[9]. -
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Methanol[6].
-
Gradient: 5% B to 95% B over 8 minutes.
Step 3: Mass Spectrometry (QqQ) Detection
-
Ionization: APCI in Positive mode.
-
Transitions: Monitor the protonated precursor
at 145.1.-
Quantifier Ion:
145.1 115.1 (Loss of ) -
Qualifier Ion:
145.1 86.1
-
-
Validation Check: The ratio of the quantifier to the qualifier ion must remain within
of the reference standard to confirm peak purity and identity.
Analytical workflow comparison highlighting platform selection causality for NDMM.
Regulatory Strategy & Conclusion
For early-stage drug development where matrix interference is unknown, LC-HRMS is strongly recommended to prevent false positives that could unnecessarily halt clinical trials[9]. Once the matrix is well-characterized and free of isobaric interferences, transitioning to LC-MS/MS provides the high-throughput, highly sensitive self-validating system required for commercial batch release[6],[7]. GC-MS/MS should be utilized with extreme caution for morpholine-derived nitrosamines due to the documented risks of thermal artifact generation[5].
References
-
Measurlabs. Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines.1
-
Benchchem. A Comparative Guide to Analytical Methods for Nitrosamine Detection.5
-
National Institutes of Health (PMC). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.11
-
U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs.4
-
Guidechem. N-NITROSOMORPHOLINE 59-89-2 wiki.2
-
ResearchGate. Analysis of nine N-nitrosamines using Liquid Chromatography-Accurate Mass High Resolution-Mass Spectrometry on a Q-Exactive instrument.8
-
ThermoFisher Scientific. High-resolution Accurate-mass (HRAM LC-MS) for the Determination and Quantitation of Nitrosamine Impurities in Drug Products.9
-
National Institutes of Health (PubMed). A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans.6
-
Agilent Technologies. Simultaneous Estimation of Eleven Nitrosamine Impurities in Metformin Drug Product Using an Agilent 6495D LC/TQ.7
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Species-Specific Metabolism of N-nitroso-2,6-dimethylmorpholine: A Comparative Guide for Researchers
In the landscape of toxicology and drug development, understanding the metabolic fate of xenobiotics is paramount. This is particularly true for compounds like N-nitrosamines, a class of potent carcinogens. This guide offers an in-depth comparison of the metabolism of N-nitroso-2,6-dimethylmorpholine (NDMM), a representative cyclic nitrosamine, across different preclinical species. We will delve into the key metabolic pathways, the enzymatic players, and the resulting species-specific metabolite profiles, providing researchers with the foundational knowledge to design more robust and predictive nonclinical studies. It is important to note that while the focus is on NDMM due to the availability of published data, the principles discussed are broadly applicable to related compounds such as 3,5-Dimethyl-4-nitrosomorpholine.
The Dichotomy of NDMM Metabolism: α-Hydroxylation vs. β-Oxidation
The biological activity of NDMM, including its carcinogenic potential, is intrinsically linked to its metabolic activation. The primary routes of NDMM metabolism are α-hydroxylation and β-oxidation, two competing pathways that lead to different downstream metabolites and, consequently, varying toxicological outcomes in different species.[1]
α-Hydroxylation: This pathway is considered a critical activation step for many nitrosamines.[2][3] It involves the enzymatic hydroxylation of the carbon atom adjacent (alpha) to the nitroso group. This creates an unstable intermediate that can ultimately lead to the formation of reactive electrophiles capable of alkylating DNA and other macromolecules, a key event in chemical carcinogenesis.[3][4] For NDMM, α-oxidation has been linked to the formation of metabolites such as 2,6-dimethylmorpholine-3-one and 2-(2-hydroxyl-methyl)ethoxy propanoic acid.[1]
β-Oxidation: In contrast, β-oxidation occurs at the carbon atom beta to the nitroso group. This pathway is also a significant route of metabolism for NDMM and can lead to the formation of metabolites like N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) and N-nitroso-bis(2-hydroxypropyl)amine (BHP).[1] The balance between α-hydroxylation and β-oxidation can be influenced by the stereochemistry of the NDMM molecule, with different isomers showing preferences for one pathway over the other.[1]
The differential induction of tumors in various organs across species is thought to be, in part, a consequence of the species-specific balance between these two metabolic pathways.[5][6][7]
Comparative Metabolism of NDMM: Rats, Hamsters, and Guinea Pigs
Significant species-specific differences in the metabolism of NDMM have been observed, particularly between rats, hamsters, and guinea pigs. These differences are evident in the rate of metabolism and the profile of urinary metabolites.
The Syrian golden hamster metabolizes NDMM more rapidly than both the Sprague-Dawley rat and the guinea pig.[5] This is reflected in the higher percentage of radioactivity excreted in the urine of hamsters within 8 hours of administration compared to the other two species.[5]
| Species | Rate of Metabolism | Key Metabolic Features | Predominant Metabolic Pathway (Isomer Dependent) | Target Organ for Carcinogenicity |
| Rat (Sprague-Dawley/Fischer) | Slower than hamster | Preferential metabolism of the trans-isomer via α-oxidation.[1] | α-Oxidation (trans-isomer)[1] | Esophagus[5][7] |
| Hamster (Syrian Golden) | Rapid | Presence of a major, unique urinary metabolite not prominent in rats or guinea pigs.[5] Higher excretion of β-oxidation products with the cis-isomer.[1] | β-Oxidation (cis-isomer)[1] | Pancreas[5] |
| Guinea Pig | Slower than hamster | A distinct major urinary metabolite fraction compared to rats and hamsters.[5] Higher excretion of β-oxidation products with the cis-isomer.[1] | β-Oxidation (cis-isomer)[1] | Liver (hemangioendothelial tumors)[5] |
This table summarizes key species differences in the metabolism of N-nitroso-2,6-dimethylmorpholine (NDMM).
A noteworthy finding is the stereoselective metabolism of NDMM isomers. The trans-isomer of NDMM appears to be preferentially metabolized by α-oxidation in all three species, with rats showing a significant excretion of an α-oxidation product.[1] Conversely, the cis-isomer favors the β-oxidation pathway, leading to higher levels of HPOP and BHP, particularly in hamsters and guinea pigs.[1] This differential metabolism of isomers is thought to play a role in the organ-specific carcinogenicity observed in these species.[1]
The Enzymatic Machinery: Cytochrome P450s at the Helm
The metabolic transformation of nitrosamines is largely carried out by the cytochrome P450 (CYP) superfamily of enzymes.[8][9] Specifically, CYP2E1 has been identified as a key enzyme in the metabolic activation of many nitrosamines, including N-nitrosodimethylamine.[8] While the specific CYP isoforms responsible for the metabolism of NDMM in different species have not been fully elucidated, it is highly probable that members of the CYP2A and CYP2B subfamilies are also involved, given their known roles in nitrosamine metabolism.[10][11] The expression levels and substrate specificities of these CYP enzymes can vary significantly between species, contributing to the observed differences in metabolic profiles.
Experimental Protocol: In Vitro Metabolism of NDMM using Liver S9 Fractions
To investigate the species-specific metabolism of a compound like NDMM, an in vitro approach using liver subcellular fractions is a common and effective starting point. The S9 fraction, which contains both microsomal and cytosolic enzymes, provides a comprehensive system for studying both Phase I and Phase II metabolism.[12]
Objective: To compare the metabolic profile of NDMM in liver S9 fractions from rats, hamsters, and guinea pigs.
Materials:
-
N-nitroso-2,6-dimethylmorpholine (NDMM)
-
Liver S9 fractions from male Sprague-Dawley rats, Syrian golden hamsters, and guinea pigs
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (ACN)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixtures:
-
In a microcentrifuge tube, combine the liver S9 fraction (final protein concentration of 1 mg/mL) and phosphate buffer.
-
Add the NDMM substrate (final concentration, e.g., 10 µM).
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
-
Initiation of the Reaction:
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-incubated mixture.
-
Incubate at 37°C in a shaking water bath for a specified time (e.g., 60 minutes).
-
-
Termination of the Reaction:
-
Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile. This will precipitate the proteins.
-
-
Sample Processing:
-
Vortex the mixture thoroughly.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.
-
-
Analysis:
-
Carefully transfer the supernatant to a clean tube or a 96-well plate for analysis.
-
Analyze the samples by LC-MS/MS to identify and quantify the parent compound (NDMM) and its metabolites.
-
Data Analysis:
-
Compare the rate of disappearance of the parent compound (NDMM) across the different species' S9 fractions to assess the overall rate of metabolism.
-
Identify the metabolites formed in each species by analyzing the mass spectral data.
-
Compare the relative abundance of each metabolite across the species to determine the predominant metabolic pathways.
Visualizing the Metabolic Landscape
To better understand the complex interplay of metabolic pathways and experimental design, the following diagrams are provided.
Caption: Key metabolic pathways of N-nitroso-2,6-dimethylmorpholine (NDMM).
Caption: Experimental workflow for in vitro metabolism studies.
Conclusion and Future Directions
The metabolism of N-nitroso-2,6-dimethylmorpholine is a complex process with significant species-specific variations. The balance between the α-hydroxylation and β-oxidation pathways, influenced by factors such as the isomeric form of the compound and the specific cytochrome P450 enzyme profile of the species, likely plays a crucial role in determining the ultimate toxicological and carcinogenic outcomes. For researchers in drug development and toxicology, a thorough understanding of these species differences is essential for the appropriate selection of animal models and for the accurate extrapolation of nonclinical findings to human risk assessment.
Future research should aim to identify the specific human CYP isoforms involved in NDMM metabolism to better bridge the gap between animal models and human health. Furthermore, quantitative investigations into the formation of DNA adducts resulting from each metabolic pathway in different species will provide a more direct link between metabolism and carcinogenicity.
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Hecht, S. S., & Young, R. (1981). Metabolic alpha-hydroxylation of N-nitrosomorpholine and 3,3,5,5-tetradeutero-N-nitrosomorpholine in the F344 rat. Cancer Research, 41(12 Pt 1), 5039–5043. [Link]
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Underwood, B., & Lijinsky, W. (1982). Comparative metabolism of 2,6-dimethylnitrosomorpholine in rats, hamsters, and guinea pigs. Cancer Research, 42(1), 54–58. [Link]
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Lijinsky, W., & Singer, G. M. (1984). Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs. Carcinogenesis, 5(2), 189–192. [Link]
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Lijinsky, W. (1984). Species differences in nitrosamine carcinogenesis. Journal of Cancer Research and Clinical Oncology, 108(1), 46–55. [Link]
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Lijinsky, W. (1984). Species differences in nitrosamine carcinogenesis. Journal of Cancer Research and Clinical Oncology, 108(1), 46–55. [Link]
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Hecht, S. S. (2022). Metabolic Activation and DNA Interactions of Carcinogenic N-Nitrosamines to Which Humans Are Commonly Exposed. International Journal of Molecular Sciences, 23(9), 4559. [Link]
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Yamazaki, H., Inui, Y., Yun, C. H., Guengerich, F. P., & Shimada, T. (1992). Cytochrome P450 2E1 and 2A6 enzymes as major catalysts for metabolic activation of N-nitrosodialkylamines and tobacco-related nitrosamines in human liver microsomes. Carcinogenesis, 13(10), 1789–1794. [Link]
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Yang, C. S., Smith, T. J., & Ishizaki, H. (1991). Enzyme mechanisms in the metabolism of nitrosamines. IARC scientific publications, (105), 265–274. [Link]
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Gingell, R., Brunk, G., Nagel, D., Wallcave, L., Walker, B., & Pour, P. (1980). Metabolism and mutagenicity of N-nitroso-2-methoxy-2,6-dimethylmorpholine in hamsters. Journal of the National Cancer Institute, 64(1), 157–161. [Link]
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Dagen, G. H., & Moore, P. D. (1980). Activation of Nitrosamines to Mutagens by Postmitochondrial Fraction of Hamster Pancreas. Cancer Research, 40(11), 4042-4046. [Link]
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Lijinsky, W., Reuber, M. D., Singer, S. S., & Singer, G. M. (1982). Carcinogenesis by isomers of N-nitroso-3,5-dimethylpiperidine. Journal of the National Cancer Institute, 68(6), 989–991. [Link]
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Manson, D., Cox, P. J., & Jarman, M. (1978). Metabolism of N-nitrosomorpholine by the rat in vivo and by rat liver microsomes and its oxidation by the Fenton system. Chemico-biological interactions, 20(3), 341–354. [Link]
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Weekes, U. Y. (1975). Metabolism of dimethylnitrosamine to mutagenic intermediates by kidney microsomal enzymes and correlation with reported host susceptibility to kidney tumors. Journal of the National Cancer Institute, 55(5), 1199–1201. [Link]
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Yoo, J. S., Ishizaki, H., & Yang, C. S. (1988). Enzymatic mechanisms in the metabolic activation of N-nitrosodialkylamines. IARC scientific publications, (84), 182–186. [Link]
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Zhang, D., et al. (2019). Application of in vitro Drug Metabolism Studies in Chemical Structure Optimization for the Treatment of Fibrodysplasia Ossificans Progressiva (FOP). Frontiers in Pharmacology, 10, 399. [Link]
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A Comparative Guide to the Structural Confirmation of Synthesized 3,5-Dimethyl-4-nitrosomorpholine
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. This is particularly critical for N-nitroso compounds, a class of molecules that are often potent genotoxic agents and are considered a "cohort of concern" by regulatory bodies like the FDA and EMA.[1] The synthesis of derivatives such as 3,5-Dimethyl-4-nitrosomorpholine necessitates a multi-faceted analytical approach to not only confirm the identity of the target molecule but also to identify and quantify any potential impurities that may arise during the synthesis.
This guide provides an in-depth comparison of the primary analytical techniques used for the structural elucidation of 3,5-Dimethyl-4-nitrosomorpholine. We will delve into the theoretical underpinnings of each method, present predicted and comparative experimental data, and provide detailed protocols to ensure self-validating and reproducible results.
The Importance of Orthogonal Analytical Techniques
A single analytical method is rarely sufficient for the complete structural confirmation of a novel compound. By employing a suite of orthogonal techniques, each providing a different piece of the structural puzzle, we can build a comprehensive and irrefutable body of evidence. For 3,5-Dimethyl-4-nitrosomorpholine, the primary methods of choice are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
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A Senior Application Scientist's Guide to Inter-Laboratory Validation of 3,5-Dimethyl-4-nitrosomorpholine (DMNM) Analysis
Introduction: The Imperative for Robust Nitrosamine Analysis
Since 2018, the pharmaceutical industry has faced heightened scrutiny regarding the presence of nitrosamine impurities in drug products. Classified as probable human carcinogens, these compounds can form during drug manufacturing and storage, posing a potential risk to patient safety.[1][2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established stringent guidelines requiring manufacturers to perform comprehensive risk assessments and implement sensitive analytical methods to control these impurities to acceptable intake (AI) limits.[3][4][5]
This guide focuses on 3,5-Dimethyl-4-nitrosomorpholine (DMNM), a specific nitrosamine of concern. While less prevalent in literature than N-nitrosodimethylamine (NDMA), the principles for its detection and control remain the same. The ultimate measure of an analytical method's reliability is its performance across different laboratories. An inter-laboratory validation study is the gold standard for establishing a method's reproducibility, transferability, and overall robustness.
This document provides a technical comparison of primary analytical methodologies for DMNM, details the critical steps for executing a successful inter-laboratory validation study, and offers field-proven insights to guide researchers, scientists, and drug development professionals in this essential task.
Pillar 1: Core Analytical Methodologies for Nitrosamine Detection
The detection of nitrosamines at trace levels (typically parts-per-billion, ppb) demands analytical techniques with exceptional sensitivity and selectivity.[6] The two most prominent and reliable methods employed in the industry are Gas Chromatography with a Thermal Energy Analyzer (GC-TEA) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Gas Chromatography-Thermal Energy Analyzer (GC-TEA)
The GC-TEA is a classic and highly specific technique for nitrosamine analysis.[7][8] Its specificity is its greatest strength.
-
Causality of Method Choice (The "Why"): The choice of GC-TEA hinges on the unique chemical structure of nitrosamines: the N-N=O bond. The TEA detector is engineered to specifically target this bond. The process involves pyrolyzing the compounds eluting from the GC column, which cleaves the relatively weak N-NO bond to release a nitric oxide (NO) radical.[8] This NO radical then reacts with ozone in the detector to produce electronically excited nitrogen dioxide (NO₂), which emits light in the near-infrared spectrum upon relaxing. This chemiluminescence is what the photomultiplier tube detects.[8] Because this process is highly specific to the N-NO bond, interference from other nitrogen-containing compounds in the sample matrix is virtually eliminated, making it an excellent tool for screening.[7][8]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the workhorse for confirmatory analysis and quantification of nitrosamines due to its superior sensitivity and the ability to analyze a broader range of nitrosamines, including non-volatile ones.[6][9]
-
Causality of Method Choice (The "Why"): The power of LC-MS/MS lies in its two stages of mass filtering. After chromatographic separation via LC, the analyte enters the mass spectrometer. The first quadrupole (Q1) is set to select the precursor ion—the ion corresponding to the molecular weight of DMNM. This isolated ion is then fragmented in the collision cell (Q2). The third quadrupole (Q3) is set to select a specific, characteristic fragment ion, known as the product ion. This precursor-to-product ion transition is a unique signature for the target analyte, a technique known as Multiple Reaction Monitoring (MRM).[10] This dual-stage filtering provides exceptional selectivity and sensitivity, allowing for confident identification and quantification even in complex sample matrices.[10][11]
Pillar 2: The Inter-Laboratory Validation Workflow
An inter-laboratory study assesses the reproducibility of an analytical method when performed by different analysts in different laboratories with different equipment. A successful study validates the method as robust and transferable, ensuring consistent results regardless of where the testing occurs.
Caption: Logical flow of an inter-laboratory validation study.
Pillar 3: Method Performance Comparison
While specific inter-laboratory data for DMNM is not widely published, we can synthesize a representative comparison based on extensive studies of other small-molecule nitrosamines like NDMA and N-nitrosomorpholine (NMOR). The following table summarizes typical performance characteristics that can be expected when validating a method for DMNM.
| Parameter | GC-TEA | LC-MS/MS | Rationale & Expert Insight |
| Limit of Quantification (LOQ) | ~1-10 ng/mL (ppb) | < 0.5 ng/mL (ppb) | LC-MS/MS is inherently more sensitive due to the specificity of MRM transitions.[9] This is critical for meeting the stringent low-level detection required by health authorities. |
| Selectivity | High (Specific to N-NO bond) | Very High (Based on mass-to-charge ratio and fragmentation) | While TEA is highly selective, it cannot distinguish between different nitrosamines that co-elute.[8] LC-MS/MS provides both chromatographic separation and mass-based identification, offering unequivocal confirmation.[10][11] |
| Accuracy (% Recovery) | 80-120% | 85-115% | Both methods can achieve excellent accuracy. Accuracy is heavily dependent on the sample preparation stage. The use of a deuterated internal standard (e.g., DMNM-d8) is crucial for LC-MS/MS to compensate for matrix effects and extraction variability.[2][12] |
| Precision (Repeatability, %RSDr) | < 15% | < 10% | Repeatability (intra-lab precision) is typically excellent for both methods under optimized conditions. |
| Precision (Reproducibility, %RSDR) | < 25% | < 20% | Reproducibility (inter-lab precision) is the key output of the validation study. LC-MS/MS often shows slightly better reproducibility due to its robustness against minor variations in instrument conditions. A collaborative study on other nitrosamines confirmed that MS-based methods can achieve accurate and precise quantitation.[6] |
| Throughput | Moderate | High | Modern LC-MS/MS systems with UHPLC front-ends allow for very fast run times (<10 minutes), making them more suitable for high-throughput screening in a QC environment. |
Experimental Protocol: A Self-Validating LC-MS/MS Method
This protocol provides a robust starting point for the analysis of DMNM. Its self-validating nature comes from the incorporation of an isotope-labeled internal standard, which co-validates the sample preparation and analysis for each individual sample.
Caption: Standard sample preparation workflow for LC-MS/MS analysis.
Step-by-Step Methodology
-
Preparation of Standards and Reagents:
-
Internal Standard (IS) Stock (10 µg/mL): Prepare a stock solution of DMNM-d8 in methanol.
-
Analyte Stock (10 µg/mL): Prepare a stock solution of DMNM in methanol.
-
Working Solutions: From the stocks, prepare a series of calibration curve standards ranging from 0.1 to 50 ng/mL.[2] Each calibration standard must be spiked with a constant concentration of the internal standard (e.g., 5 ng/mL).
-
Solvents: Use LC-MS grade methanol and water.[2]
-
-
Sample Preparation: [2]
-
Accurately weigh approximately 100 mg of the drug substance or powdered drug product into a 2 mL centrifuge tube.
-
Spike the sample with a known amount of the DMNM-d8 internal standard solution.
-
Add 1.0 mL of methanol (or another suitable extraction solvent).
-
Vortex the mixture vigorously for 5 minutes, followed by sonication for 15 minutes to ensure complete extraction.
-
Centrifuge the sample at high speed (e.g., 10,000 rpm) for 10 minutes to pellet excipients.
-
Carefully filter the supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.
-
-
LC-MS/MS Instrumental Conditions (Representative):
-
LC System: UHPLC system.
-
Column: A C18 reversed-phase column (e.g., Ascentis® Express C18, 150x3.0 mm, 2.7 µm) is a common choice.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Methanol.
-
Gradient: A suitable gradient starting with high aqueous phase to retain the polar nitrosamine, then ramping up the organic phase to elute it.
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) or Heated Electrospray Ionization (HESI) in positive ion mode.[9][11] APCI can sometimes offer better sensitivity for smaller nitrosamines.[10]
-
MRM Transitions: Optimized transitions for DMNM and DMNM-d8 would need to be determined (e.g., DMNM: Precursor Ion [M+H]⁺ → Product Ion; DMNM-d8: Precursor Ion [M+H]⁺ → Product Ion).
-
-
Data Analysis and Acceptance Criteria:
-
Quantification is based on the ratio of the analyte peak area to the internal standard peak area against the calibration curve.
-
For an inter-laboratory study, pre-defined acceptance criteria are critical. Typically, the relative standard deviation of reproducibility (%RSDR) across all labs should be ≤ 20-25%, and the average recovery should be within 80-120%.
-
Conclusion and Authoritative Recommendation
For the robust, reliable, and defensible analysis of 3,5-Dimethyl-4-nitrosomorpholine, LC-MS/MS stands as the superior methodology due to its unparalleled sensitivity and selectivity. While GC-TEA remains a valuable, highly specific screening tool, the confirmatory power of LC-MS/MS is essential for regulatory compliance.
A successful inter-laboratory validation is not merely a procedural exercise; it is the ultimate demonstration of a method's fitness for purpose. It builds confidence in the data generated across an organization and ensures that product quality and patient safety are consistently maintained. The key to success lies in a meticulously planned protocol, the use of appropriate standards, clear communication between participating laboratories, and a rigorous statistical evaluation of the final data. This approach ensures that the analytical methods employed are not just validated, but truly trustworthy.
References
-
Title: Analysis of nitrosamines by GC-TEA - FILAB Source: FILAB URL: [Link]
-
Title: GC–TEA Detection of Nitrosamines within Toys and Rubber/Latex Products Source: Chromatography Online URL: [Link]
-
Title: Regulatory Roadmap: Global Guidelines for Nitrosamine Testing Compliance Source: BIOVALIDATE URL: [Link]
-
Title: Analysis of volatile N-nitrosamines in mainstream and sidestream smoke from cigarettes by GLC-TEA - PubMed Source: PubMed URL: [Link]
-
Title: New FDA Guidelines Raise the Bar on Nitrosamine Testing for Pharma Industry Source: BIOVALIDATE URL: [Link]
-
Title: Method for the determination of N-nitrosamines in workplace air using gas chromatography with a thermal energ - Publisso Source: Publisso URL: [Link]
-
Title: Anybody using Thermal Energy Analysis for Nitrosamine testing? Source: Chromatohub URL: [Link]
-
Title: Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025 Source: Egyptian Drug Authority URL: [Link]
-
Title: An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024 - PMC Source: NCBI URL: [Link]
-
Title: Control of Nitrosamine Impurities in Human Drugs Source: U.S. Food and Drug Administration URL: [Link]
-
Title: 2522 - Analytical Method Source: Assay Technology URL: [Link]
-
Title: In this technote an LC-MS/MS method has been described for the quantitation of eight nitrosamine compounds in final drug product Source: Phenomenex URL: [Link]
-
Title: A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite - PubMed Source: PubMed URL: [Link]
-
Title: LC-MS-MS solution for determination of nitrosamine disinfection byproducts in drinking water - SCIEX Source: SCIEX URL: [Link]
-
Title: Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regulatory agencies Source: European Directorate for the Quality of Medicines & HealthCare URL: [Link]
-
Title: Winning Strategies to Develop an Analytical Method for Nitrosamines Source: LinkedIn URL: [Link]
-
Title: Factors influencing the rate of formation of nitrosomorpholine from morpholine and nitrite. Acceleration by thiocyanate and other anions Source: ACS Publications URL: [Link]
-
Title: ANALYTICS - Interlabor.ch Source: INTERLABOR URL: [Link]
-
Title: Inter-Laboratory Study on Nitrosamine quantitation -Analytical Performance Source: Nitrosamines Exchange URL: [Link]
-
Title: A sensitive method for detecting in vivo formation of N-nitrosomorpholine and its application to rats given low doses of morpholine and sodium nitrite - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI) - PMC Source: NCBI URL: [Link]
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- 10. Winning Strategies to Develop an Analytical Method for Nitrosamines | Aurigene Pharmaceutical Services [aurigeneservices.com]
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- 12. interlabor.ch [interlabor.ch]
Safety Operating Guide
3,5-Dimethyl-4-nitrosomorpholine proper disposal procedures
Comprehensive Laboratory Safety and Disposal Protocols for 3,5-Dimethyl-4-nitrosomorpholine
As a potent N-nitrosamine, 3,5-Dimethyl-4-nitrosomorpholine (CAS: 55556-87-1) demands rigorous handling and disposal protocols. For researchers, scientists, and environmental health and safety (EHS) professionals, managing the end-of-life cycle of this compound is as critical as the experimental design itself.
This guide synthesizes field-proven logistical strategies and peer-reviewed chemical destruction methodologies to ensure complete neutralization of the carcinogenic threat, regulatory compliance, and laboratory safety.
Hazard Profile & Mechanistic Toxicology
3,5-Dimethyl-4-nitrosomorpholine belongs to the class of N-nitrosodialkylamines, which are recognized as potent hepatotoxins and probable human carcinogens[1]. The primary target organs for nitrosamine-induced carcinogenesis typically include the liver, lungs, and nasal cavity[1].
Key Physicochemical Hazards:
-
Thermal Decomposition: When heated to decomposition, the compound emits highly toxic fumes of nitrogen oxides (NOx)[2].
-
Stability: It is chemically stable under standard aqueous and physiological conditions, meaning it will not passively degrade in standard waste streams[1].
-
Light Sensitivity: While sensitive to light, photodegradation is an incomplete and unsafe method for disposal (see Section 2)[3].
Comparative Disposal Strategies
The destruction of nitrosamines requires breaking the stable N-NO bond without generating equally toxic byproducts (such as asymmetric hydrazines). The table below summarizes the efficacy of various disposal methods based on established laboratory safety literature.
| Disposal Methodology | Mechanism of Action | Efficacy & Safety Profile | Recommendation |
| High-Temp Incineration | Thermal oxidation (>1000°C) with NOx scrubbing. | Complete destruction. Transfers risk to specialized waste management facilities. | Primary / Preferred |
| Ni-Al Alloy Reduction | Chemical reduction to parent amine and ammonia in alkaline media. | Highly effective (t½ ~ 2-4 min). Prevents hydrazine formation. Generates | Secondary / Lab-Scale |
| UV Photodegradation | Photolytic cleavage of the N-NO bond. | Incomplete. Leaves toxic residues; resynthesis reactions can occur in the dark. | Strictly Avoid [3] |
| Aluminum Foil / Base | Mild chemical reduction. | Dangerous. Quantitatively converts nitrosamines into carcinogenic N,N-dialkylhydrazines. | Strictly Avoid [3] |
Protocol A: Institutional Incineration (Preferred Workflow)
Because 3,5-Dimethyl-4-nitrosomorpholine is chemically stable, the most prudent and universally recommended disposal method is high-temperature incineration by a licensed hazardous waste contractor[1].
Procedural Steps:
-
Segregation: Collect all 3,5-Dimethyl-4-nitrosomorpholine waste (solid residues, contaminated solvents, and aqueous solutions) in compatible, unbreakable outer containers (e.g., high-density polyethylene or Teflon-lined glass)[1].
-
Labeling: Containers must be explicitly labeled with the chemical name, concentration, and the warning: "CANCER-SUSPECT AGENT / TOXIC" [1].
-
Storage: Store in a well-ventilated, dedicated hazardous waste storage cabinet (or fume cupboard) away from strong oxidizing agents until collection[1],[2].
-
Transfer: Transfer custody to the institutional Safety Office or a certified RCRA (Resource Conservation and Recovery Act) waste vendor for incineration in a facility equipped with NOx scrubbers.
Protocol B: Reductive Chemical Destruction (Lunn-Sansone Method)
When off-site incineration is not immediately feasible, or when decontaminating glassware and small spills, the Lunn and Sansone reductive destruction method is the gold standard for nitrosamines[4],[5].
Causality & Mechanism: Historically, reducing nitrosamines with standard agents (like zinc/acid or aluminum foil) was found to arrest the reduction at the hydrazine stage—producing compounds that are also potent carcinogens[3]. The Lunn-Sansone method utilizes a Nickel-Aluminum (Ni-Al) alloy in a potassium hydroxide (KOH) solution. The aluminum reacts with the base to generate hydrogen gas, while the nickel acts as a hydrogenation catalyst. This completely reduces the nitrosamine past the hydrazine intermediate, yielding the relatively innocuous parent amine (3,5-dimethylmorpholine) and ammonia[3].
Step-by-Step Methodology
Note: This procedure must be conducted by trained chemists in a certified chemical fume hood due to the evolution of highly flammable hydrogen gas and the handling of pyrophoric materials.
-
Preparation: Ensure the fume hood is clear of flammable solvents. Wear full PPE (neoprene gloves, lab coat, safety goggles)[1].
-
Dissolution: Dissolve the 3,5-Dimethyl-4-nitrosomorpholine waste in water or a suitable alcohol (e.g., methanol) to achieve a workable concentration (typically < 10 mg/mL).
-
Alkalization: Add an equal volume of 1M Potassium Hydroxide (KOH) solution to the waste mixture.
-
Alloy Addition (Critical Step): For every 50 mL of the basified solution, slowly and cautiously add 5 grams of Nickel-Aluminum alloy (approx. 50/50 w/w).
-
Observation: Vigorous bubbling will occur as hydrogen gas is evolved. The reaction is exothermic.
-
-
Reaction Time: Stir the mixture continuously at room temperature for 24 hours to ensure complete reduction and the destruction of any transient hydrazine intermediates[3].
-
Filtration: Vacuum filter the mixture through a pad of Celite to remove the nickel catalyst.
-
Hazard Warning: The recovered finely divided nickel is pyrophoric (can ignite spontaneously in air). It must not be allowed to dry. Immediately wash the filter cake with water, keep it wet, and dispose of it as hazardous flammable solid waste, or dissolve it cautiously in dilute hydrochloric acid for heavy metal disposal.
-
-
Neutralization: Neutralize the amine-containing filtrate with dilute acid and dispose of it as non-hazardous aqueous waste, subject to local environmental regulations.
Process Visualization
Workflow for the chemical destruction of nitrosamines via Ni-Al alloy reduction.
References
-
Lunn, G., Sansone, E. B., & Keefer, L. K. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. Cancer Research. Semantic Scholar. URL:[Link]
-
Lunn, G., & Sansone, E. B. (2012). Destruction of Hazardous Chemicals in the Laboratory (4th Ed.). Chemistry.Com.Pk. URL:[Link]
- Keefer, L. K., Lunn, G., & Sansone, E. B. (1985). Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds (US Patent 4535154A). Google Patents.
-
Health, Safety and Environment Office. (n.d.). CHEM Safety Manual - DEPARTMENT OF CHEMISTRY. Hong Kong University of Science and Technology (HKUST). URL:[Link]
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- 2. N-NITROSOMORPHOLINE | 59-89-2 [chemicalbook.com]
- 3. US4535154A - Reductive destruction of nitrosamines, hydrazines, nitramines, azo- and azoxy-compounds - Google Patents [patents.google.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. chemistry.com.pk [chemistry.com.pk]
Personal protective equipment for handling 3,5-Dimethyl-4-nitrosomorpholine
As a Senior Application Scientist, I approach the handling of 3,5-Dimethyl-4-nitrosomorpholine (CAS: 55556-87-1) not merely as a regulatory requirement, but as a critical exercise in molecular containment and risk mitigation. This compound is a highly potent derivative of N-nitrosomorpholine (CAS: 59-89-2), a confirmed animal carcinogen and a reasonably anticipated human carcinogen[1].
To build a truly safe laboratory environment, researchers must understand why specific protective measures are necessary. This guide synthesizes the physicochemical hazards of nitrosamines with field-proven, self-validating operational protocols to ensure absolute safety during drug development and toxicological assays.
The Biological & Chemical Threat Landscape
Nitrosamines are insidious because their toxicity is not always immediate; they are procarcinogens that require metabolic activation. In vivo, cytochrome P450 enzymes oxidize the morpholine ring, leading to spontaneous cleavage and the generation of highly reactive alkyldiazonium ions. These electrophiles aggressively alkylate DNA (primarily at the
Furthermore, 3,5-Dimethyl-4-nitrosomorpholine is light-sensitive, combustible, and incompatible with strong oxidizing agents[2]. When heated to decomposition, it emits highly toxic fumes of nitrogen oxides (
Metabolic activation of nitrosamines leading to DNA alkylation and carcinogenesis.
Quantitative Hazard & PPE Matrix
Because nitrosamines possess lipophilic characteristics (Log
Table 1: Physicochemical & Hazard Profile
| Parameter | Value / Description | Operational Implication |
| Lethal Dose ( | ~282 mg/kg (Oral, Rat)[3] | Poisonous by ingestion and intraperitoneal routes. |
| Volatility | Vapour Pressure: 25 mm Hg[4] | Moderately toxic by inhalation; requires constant negative pressure. |
| Stability | Light-sensitive, combustible[3] | Store in the dark; avoid heat and strong oxidizers. |
Table 2: PPE Selection & Breakthrough Times
| PPE Component | Material / Specification | Breakthrough Time | Causality & Recommendation |
| Inner Gloves | Nitrile (4-6 mil) | < 15 mins | Provides tactile sensitivity but poor long-term chemical resistance. Use as a base layer only. |
| Outer Gloves | Butyl Rubber (14 mil) | > 240 mins | High resistance to lipophilic organic compounds. Mandatory for primary handling. |
| Spill Gloves | Laminated (Silver Shield) | > 480 mins | Absolute barrier. Required for cleaning concentrated spills. |
| Respirator | N95 / P100 Particulate | N/A | Prevents inhalation of aerosolized powders during transfer. |
| Body Shield | Tyvek® Polyethylene Gown | N/A | Prevents dermal absorption from micro-dust settling on standard cotton lab coats. |
Self-Validating Operational Protocols
The following step-by-step methodologies are designed as self-validating systems. Every action includes a verification step to ensure containment has not been breached.
Step-by-step operational workflow for handling highly potent nitrosamines.
Protocol 1: Safe Weighing and Dissolution
Causality: Powdered nitrosamines are prone to electrostatic levitation. Opening a vial without neutralizing the static charge can cause invisible micro-particles to aerosolize, leading to inhalation exposure.
-
Environmental Verification: Ensure the Class II Type B2 Biological Safety Cabinet (BSC) or dedicated chemical fume hood is operating with a face velocity of 80–100 feet per minute (fpm).
-
Validation: Check the digital airflow monitor. Do not proceed if the alarm is active.
-
-
Workspace Preparation: Line the weighing area with disposable, plastic-backed absorbent pads. Place an antistatic ionizer bar next to the microbalance.
-
PPE Donning: Don the Tyvek gown, N95/P100 respirator, inner nitrile gloves, and outer butyl rubber gloves.
-
Dispensing: Use a static-free, grounded stainless steel spatula. Weigh the 3,5-Dimethyl-4-nitrosomorpholine directly into a pre-tared, sealable amber glass vial (to mitigate light sensitivity)[3].
-
Dissolution: Inject the solvent (e.g., DMSO or Methanol) directly through a septum cap using a syringe to prevent vapor escape.
-
Validation (Self-Validating Step): After sealing, wipe the exterior of the vial and the balance pan with a swab moistened in dichloromethane. Apply Griess reagent to the swab. A colorimetric shift to pink/magenta indicates a micro-spill, requiring immediate decontamination.
-
Decontamination and Disposal Plan
Nitrosamines cannot be disposed of in standard organic waste due to their extreme environmental toxicity and mutagenicity. They must be chemically destroyed or strictly segregated.
Protocol 2: Chemical Destruction and Waste Segregation
Causality: Nitrosamines are susceptible to chemical reduction or UV-mediated oxidative cleavage. Breaking the
-
Surface Decontamination: For routine surface cleaning after handling, spray the area with a 10% sodium hypochlorite (bleach) solution or expose the hood to UV-C irradiation for 30 minutes. The oxidative stress cleaves the nitrosamine bond.
-
Liquid Waste Treatment: Do not mix nitrosamine waste with general solvents. Collect liquid waste in a dedicated, clearly labeled "Highly Toxic / Carcinogenic Waste: Nitrosamines" high-density polyethylene (HDPE) carboy.
-
Solid Waste: All disposable items (pipette tips, absorbent pads, outer gloves) must be placed in a biohazard bag, sealed, and placed into a secondary rigid container for high-temperature incineration by a certified hazardous waste contractor.
-
Validation (Self-Validating Step): Maintain a continuous log of the mass of nitrosamine used versus the mass disposed. A mass balance discrepancy greater than 1% triggers a mandatory sweep of the lab for unlogged aliquots or spills.
-
References
-
Guidechem. "N-NITROSOMORPHOLINE 59-89-2 wiki". Available at:1
-
ChemicalBook. "N-NITROSOMORPHOLINE | 59-89-2". Available at: 2
-
ChemSrc. "4-Nitrosomorpholine | CAS#:59-89-2". Available at: 3
-
Guidechem. "59-89-2 EPA 8270/Appendix IX Nitrosamines Mix". Available at:4
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
